molecular formula C7H14 B084793 2,3-Dimethyl-2-pentene CAS No. 10574-37-5

2,3-Dimethyl-2-pentene

Cat. No.: B084793
CAS No.: 10574-37-5
M. Wt: 98.19 g/mol
InChI Key: WFHALSLYRWWUGH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-pentene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHALSLYRWWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147308
Record name 2,3-Dimethyl-2-pentene
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-37-5
Record name 2-Pentene, 2,3-dimethyl-
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Record name 2,3-Dimethyl-2-pentene
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Record name 2,3-Dimethyl-2-pentene
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2-pentene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2,3-Dimethyl-2-pentene (C₇H₁₄). The document details the physicochemical properties, spectroscopic data, and experimental procedures for the synthesis, purification, and characterization of this branched alkene. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and the chemical structure visualized using the DOT language, adhering to specified formatting guidelines.

Chemical Structure and Identification

This compound is a seven-carbon, branched-chain alkene. Its structure features a double bond between the second and third carbon atoms of the pentane (B18724) backbone, with methyl groups attached to both of these carbons.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reactants 2,3-Dimethyl-3-pentanol + Concentrated H₂SO₄ Start->Reactants Reaction Heat mixture in a distillation apparatus Reactants->Reaction Distillate Collection Collect distillate (alkene + water) Reaction->Distillate Collection Washing Wash with NaHCO₃ solution to neutralize acid Distillate Collection->Washing Drying Dry with anhydrous MgSO₄ Washing->Drying Final Distillation Fractional distillation to isolate pure alkene Drying->Final Distillation Characterization NMR, FTIR, GC-MS Analysis Final Distillation->Characterization Final Product Pure this compound Characterization->Final Product

An In-depth Technical Guide to 2,3-Dimethyl-2-pentene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-2-pentene, a branched alkene of interest in organic synthesis. The document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and characteristic reactions. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Nomenclature

This compound is a seven-carbon alkene. Its structure is characterized by a pentene backbone with methyl groups attached to the second and third carbon atoms, and a double bond between these same two carbons.

IUPAC Name: 2,3-dimethylpent-2-ene[1]

Synonyms:

  • Ethyltrimethylethylene[1][2]

  • 2,3-dimethyl-pent-2-ene[2]

  • 2-Pentene, 2,3-dimethyl-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
CAS Number 10574-37-5[1]
Appearance Colorless liquid
Density 0.7234 g/cm³[2]
Boiling Point 94.85 °C[2]
Melting Point -118.27 °C[2]
Vapor Pressure 47.9 mmHg at 25 °C[2]
Refractive Index 1.4185[2]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol (B1616680). This precursor alcohol can be readily synthesized via a Grignard reaction.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

This protocol outlines the preparation of 2,3-dimethyl-2-pentanol from 3-pentanone (B124093) and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050)

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (2.4 g, 0.1 mol).

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of bromomethane (9.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromomethane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the flask in an ice bath.

  • Prepare a solution of 3-pentanone (8.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with saturated aqueous ammonium chloride solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield crude 2,3-dimethyl-2-pentanol.

Experimental Protocol: Dehydration of 2,3-Dimethyl-2-pentanol

This protocol describes the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol to yield this compound.

Materials:

  • Crude 2,3-dimethyl-2-pentanol (from the previous step)

  • Concentrated sulfuric acid

  • Distillation apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • Place the crude 2,3-dimethyl-2-pentanol (approx. 0.1 mol) in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (5 mL) to the alcohol with cooling and swirling.

  • Assemble a simple distillation apparatus.

  • Heat the mixture gently to distill the alkene product. The boiling point of this compound is approximately 95 °C.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the collected distillate with 5% sodium bicarbonate solution (2 x 15 mL) to remove any acidic impurities, followed by a wash with water (15 mL).

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the final product by fractional distillation, collecting the fraction boiling at 94-96 °C.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction Methylmagnesium_Bromide CH3MgBr Methylmagnesium_Bromide->Grignard_Reaction 2,3-Dimethyl-2-pentanol 2,3-Dimethyl-2-pentanol Grignard_Reaction->2,3-Dimethyl-2-pentanol Dehydration Acid-Catalyzed Dehydration 2,3-Dimethyl-2-pentanol->Dehydration This compound This compound Dehydration->this compound

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

This compound undergoes typical electrophilic addition reactions characteristic of alkenes. The trisubstituted nature of the double bond influences the regioselectivity of these reactions.

Ozonolysis

Ozonolysis of this compound results in the cleavage of the carbon-carbon double bond to form two ketone products: acetone (B3395972) and butanone.

Experimental Protocol: Ozonolysis of this compound

Materials:

Procedure:

  • Dissolve this compound (4.9 g, 0.05 mol) in 100 mL of anhydrous methanol in a three-necked flask equipped with a gas dispersion tube and a calcium chloride drying tube on the outlet.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • Bubble ozone gas through the solution from an ozone generator. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

  • Purge the solution with nitrogen gas to remove the excess ozone.

  • Slowly add dimethyl sulfide (4.7 mL, 0.065 mol) to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent by distillation. The remaining liquid contains the ketone products, acetone and butanone, which can be separated by fractional distillation.

Ozonolysis_Pathway This compound This compound Ozonolysis_Step1 1. O3, CH3OH, -78 °C This compound->Ozonolysis_Step1 Ozonide_Intermediate Ozonide Intermediate Ozonolysis_Step1->Ozonide_Intermediate Reductive_Workup 2. (CH3)2S Ozonide_Intermediate->Reductive_Workup Acetone Acetone Reductive_Workup->Acetone Butanone Butanone Reductive_Workup->Butanone

Caption: Ozonolysis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding the corresponding alkane, 2,3-dimethylpentane.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Ethanol (B145695)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Hydrogen gas

Procedure:

  • In a hydrogenation flask, dissolve this compound (4.9 g, 0.05 mol) in 50 mL of ethanol.

  • Carefully add 10% Pd/C catalyst (0.1 g) to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the system with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Remove the ethanol by distillation to obtain 2,3-dimethylpentane.

Hydrogenation_Pathway This compound This compound Hydrogenation_Reaction H2, Pd/C Ethanol This compound->Hydrogenation_Reaction 2,3-Dimethylpentane 2,3-Dimethylpentane Hydrogenation_Reaction->2,3-Dimethylpentane

Caption: Catalytic Hydrogenation of this compound.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the bromine atom adds to the more substituted carbon, forming a tertiary carbocation intermediate.

Experimental Protocol: Electrophilic Addition of HBr to this compound

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (4.9 g, 0.05 mol) in 25 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add hydrogen bromide (33% in acetic acid, 12.2 g, 0.05 mol of HBr) to the stirred solution.

  • After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of ice water.

  • Separate the ether layer and wash it with cold water (2 x 25 mL) and then with 5% sodium bicarbonate solution (2 x 25 mL) until the aqueous layer is no longer acidic.

  • Wash the ether layer with brine (25 mL).

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield 2-bromo-2,3-dimethylpentane.

Electrophilic_Addition_Pathway This compound This compound HBr_Addition HBr This compound->HBr_Addition Carbocation_Intermediate Tertiary Carbocation Intermediate HBr_Addition->Carbocation_Intermediate Bromide_Attack Br- attack Carbocation_Intermediate->Bromide_Attack 2-Bromo-2,3-dimethylpentane 2-Bromo-2,3-dimethylpentane Bromide_Attack->2-Bromo-2,3-dimethylpentane

Caption: Electrophilic Addition of HBr.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties and key chemical transformations. The inclusion of detailed experimental protocols and visual diagrams of reaction pathways is intended to facilitate its practical application in a laboratory setting. This information serves as a solid foundation for researchers and professionals utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dimethyl-2-pentene, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes reported values, outlines common experimental methodologies for their determination, and presents a logical framework for understanding these properties.

Chemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄

  • Molecular Weight: 98.19 g/mol

  • CAS Number: 10574-37-5

  • Synonyms: Ethyltrimethylethylene

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table provides a consolidated summary of the available data for boiling point and density. It is important to note the variations in reported values, which may be attributed to different experimental conditions and measurement purities.

Physical PropertyReported Value(s)Conditions/NotesSource(s)
Boiling Point 85-86 °CNot specified[1]
94.85 °CNot specified[2]
97.4 °C (370.55 K)Normal boiling point[3]
97.55 °C (370.7 K)Normal boiling point[3]
Density 0.705 g/cm³At 20 °C (D20)[2]
0.715 g/cm³Not specified[4]
0.720 g/mLNot specified[5]
0.7234 g/cm³Not specified[2]

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not extensively detailed in the public literature, the following are standard and widely accepted methodologies for determining these properties for volatile organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods are employed in a laboratory setting.

1. Simple Distillation: This is a fundamental technique for purifying liquids and can also be used to determine the boiling point.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated, and as it boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Thiele Tube Method: This method is suitable for small sample volumes.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, and a heat-resistant oil.

  • Procedure:

    • A few drops of the sample are placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer, and both are immersed in the oil bath of the Thiele tube.

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

    • Heating is stopped, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn into the capillary tube.

Density Determination

Density is the mass per unit volume of a substance. For liquids, this is typically determined using a pycnometer or a densitometer.

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

  • Apparatus: A pycnometer, an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, and any excess liquid is wiped off.

    • The mass of the filled pycnometer is measured.

    • The temperature of the liquid is recorded.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2. Vibrating Tube Densitometer: This instrument measures the density of liquids based on the change in the natural frequency of a vibrating U-shaped tube when it is filled with the sample.

  • Apparatus: A digital densitometer.

  • Procedure:

    • The instrument is calibrated using fluids of known density (e.g., dry air and deionized water).

    • The sample is injected into the measurement cell (the U-tube).

    • The instrument measures the oscillation period of the tube, which is related to the density of the sample.

    • The density is automatically calculated and displayed, often with high precision. The temperature of the measurement cell is precisely controlled.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the chemical compound this compound and its primary physical properties discussed in this guide, along with the common methods for their determination.

G Logical Framework for Physical Property Determination cluster_compound Compound cluster_properties Physical Properties cluster_methods Experimental Methodologies Compound This compound (C₇H₁₄) BoilingPoint Boiling Point Compound->BoilingPoint Density Density Compound->Density Distillation Simple Distillation BoilingPoint->Distillation ThieleTube Thiele Tube Method BoilingPoint->ThieleTube Pycnometer Pycnometer Density->Pycnometer Densitometer Vibrating Tube Densitometer Density->Densitometer

Caption: Relationship between this compound, its physical properties, and determination methods.

References

Constitutional isomers of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Constitutional Isomers of 2,3-Dimethyl-2-pentene

Introduction

Constitutional isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For this compound, the molecular formula is C₇H₁₄. This guide provides a detailed overview of its various constitutional isomers, which encompass a range of acyclic alkenes and cyclic alkanes. Understanding the distinct physical and spectral properties of these isomers is crucial for researchers and professionals in drug development and organic synthesis, as different structural arrangements can lead to vastly different chemical and biological activities.

This document outlines the key physical properties, spectral characteristics, and relevant experimental protocols for the synthesis and identification of these C₇H₁₄ isomers.

Constitutional Isomers of C₇H₁₄

The molecular formula C₇H₁₄ gives rise to numerous constitutional isomers, which can be broadly categorized as follows:

  • Heptenes: Straight-chain alkenes with the double bond at various positions.

  • Methylhexenes: Branched alkenes with a six-carbon chain.

  • Dimethylpentenes: Branched alkenes with a five-carbon chain, including the reference compound this compound.

  • Other Branched Alkenes: Alkenes with different branching patterns.

  • Cycloalkanes: Saturated cyclic compounds, including cycloheptane (B1346806) and various substituted smaller rings.

A selection of prominent constitutional isomers is presented below for detailed comparison.

Data Presentation: Physical and Spectral Properties

The following tables summarize key quantitative data for this compound and several of its constitutional isomers.

Table 1: Physical Properties of C₇H₁₄ Isomers
IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
Reference This compound10574-37-598.1995-960.7231.423
Heptene (B3026448) 1-Heptene592-76-798.1993.6[1]0.6971.3994 @ 20°C[1]
Heptene (E)-2-Heptene14686-13-698.1998.40.7031.403
Heptene (Z)-2-Heptene6443-92-198.1998.90.7081.406
Cycloalkane Cycloheptane291-64-598.19118.50.8111.4436 @ 20°C[2]
Cycloalkane Methylcyclohexane108-87-298.191010.7691.4231
Cycloalkane 1,1-Dimethylcyclopentane1638-26-298.1987.5[3]0.7551.413
Table 2: Spectroscopic Data for Key C₇H₁₄ Isomers

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key IR Absorption Bands (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | This compound | 2.03 (q), 1.64 (s), 1.63 (s), 0.94 (t)[4] | 130.1, 123.8, 30.2, 21.1, 20.8, 12.5 | ~2960 (C-H stretch), ~1670 (C=C stretch), ~1450 (C-H bend) | | 1-Heptene | ~5.8 (m), ~4.9 (m), ~2.0 (q), ~1.3 (m), ~0.9 (t) | 139.1, 114.2, 33.8, 31.8, 28.9, 22.5, 14.0 | ~3080 (=C-H stretch), ~2960 (C-H stretch), ~1640 (C=C stretch), ~910 (=C-H bend) | | Cycloheptane | ~1.54 (s) | 28.6 | ~2920 (C-H stretch), ~1450 (C-H bend) | | Methylcyclohexane | ~1.65 (m), ~1.25 (m), ~0.86 (d) | 35.8, 33.1, 26.8, 23.1 | ~2950 (C-H stretch), ~1450 (C-H bend) |

Note: Spectral data are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-2-pentanol

A common laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol.

Materials:

  • 2,3-Dimethyl-2-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: A distillation apparatus is assembled. The alcohol (e.g., 2,3-dimethyl-2-pentanol) is placed in the distilling flask.

  • Acid Addition: A catalytic amount of concentrated sulfuric or phosphoric acid is slowly added to the alcohol in the flask while cooling in an ice bath to control the initial exothermic reaction.

  • Dehydration: The mixture is gently heated. The alkene product, being more volatile than the starting alcohol, distills over as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle). The temperature of the distillate should be monitored and kept near the boiling point of the desired alkene.

  • Workup: The collected distillate is transferred to a separatory funnel. It is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and then decanted or filtered. The final product is purified by simple distillation to yield pure this compound.

Characterization by Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: For liquid samples like heptene isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: The salt plates are mounted in the spectrometer. An IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For alkenes, key peaks include the C=C stretch (around 1600-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).[5] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete dehydration of the starting alcohol. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each specific isomer.[5]

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the constitutional isomers of this compound.

G cluster_isomers Constitutional Isomers cluster_acyclic cluster_cyclic C7H14 Molecular Formula C₇H₁₄ Acyclic Acyclic Alkenes C7H14->Acyclic Differ in Connectivity Cyclic Cyclic Alkanes C7H14->Cyclic Differ in Connectivity Heptenes Heptenes (e.g., 1-Heptene) Acyclic->Heptenes Methylhexenes Methylhexenes Acyclic->Methylhexenes Dimethylpentenes Dimethylpentenes (e.g., this compound) Acyclic->Dimethylpentenes Cycloheptane Cycloheptane Cyclic->Cycloheptane Methylcyclohexane Methylcyclohexane Cyclic->Methylcyclohexane Ethylcyclopentane Ethylcyclopentane Cyclic->Ethylcyclopentane

Caption: Logical relationship of C₇H₁₄ constitutional isomers.

G Start Start: 2,3-Dimethyl-2-pentanol Reaction Acid-Catalyzed Dehydration (H₂SO₄, Δ) Start->Reaction Distillate Crude Product Collection (Alkene + Impurities) Reaction->Distillate Workup Aqueous Workup (Wash with NaHCO₃, Brine) Distillate->Workup Drying Drying with Na₂SO₄ Workup->Drying Purification Final Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, GC-MS) Product->Characterization

Caption: Experimental workflow for synthesis and characterization.

References

A Technical Guide to the Historical Synthesis and Discovery of Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and synthetic methodologies that paved the way for the controlled synthesis of branched alkenes. Focusing on the historical context, this document provides detailed experimental protocols, quantitative data, and visual representations of key reactions that have become foundational in organic chemistry and drug development.

Introduction: The Dawn of Alkene Synthesis

The precise construction of carbon-carbon double bonds, particularly those with multiple substituents, has been a long-standing challenge in organic synthesis. The ability to create branched alkenes with defined regioselectivity and stereoselectivity is crucial for the synthesis of complex organic molecules, including a wide array of pharmaceuticals and natural products. This guide delves into the historical breakthroughs that provided chemists with the first reliable tools to forge these important structural motifs. We will focus on three cornerstone methodologies: the Wittig reaction, Grignard reagent-based syntheses, and the early developments in olefin metathesis.

The Wittig Reaction: A Paradigm Shift in Alkene Synthesis

Discovered in 1954 by Georg Wittig and his student Ulrich Schöllkopf, the Wittig reaction revolutionized alkene synthesis.[1][2] For this work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. The reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene, offering a significant advantage over previous elimination reactions by providing absolute control over the double bond's location.

Historical Synthesis: 1,1-Diphenylethylene (B42955)

One of the earliest examples demonstrating the power of the Wittig reaction was the synthesis of 1,1-diphenylethylene from benzophenone (B1666685). The initial report by Wittig and Geissler in 1953 mentioned a near-quantitative yield for this transformation.[3]

Experimental Protocol: Synthesis of 1,1-Diphenylethylene (adapted from historical procedures)

  • Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place triphenylphosphine (B44618) (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of methyl bromide (1.0 eq) in diethyl ether to the stirred suspension.

    • The mixture is stirred at room temperature for several hours, during which time a white precipitate of methyltriphenylphosphonium (B96628) bromide forms.

    • The phosphonium salt is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

    • To a stirred suspension of the methyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether, a strong base such as phenyllithium (B1222949) (1.0 eq) in diethyl ether is added dropwise at room temperature. The formation of the orange-red colored ylide, methylenetriphenylphosphorane, is observed.

  • Wittig Reaction:

    • To the freshly prepared solution of the phosphonium ylide, a solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours, during which the color of the ylide fades, and a white precipitate of triphenylphosphine oxide forms.

    • The reaction is quenched by the addition of water.

    • The ethereal layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol) to afford pure 1,1-diphenylethylene.

Quantitative Data: Wittig Synthesis of 1,1-Diphenylethylene
ParameterValueReference
Product 1,1-Diphenylethylene[3]
Reactants Benzophenone, Methylenetriphenylphosphorane[3]
Solvent Diethyl ether[3]
Base for Ylide Phenyllithium[3]
Temperature Room Temperature[3]
Yield Quantitative[3]
Spectroscopic Data: 1,1-Diphenylethylene
Spectroscopic DataValue
¹H NMR (CDCl₃, δ) 7.20-7.45 (m, 10H, Ar-H), 5.45 (s, 2H, =CH₂)
IR (cm⁻¹) ~3080 (=C-H stretch), ~1630 (C=C stretch), ~1600, 1490, 1445 (aromatic C=C stretch)

Diagrams: Wittig Reaction Workflow and Mechanism

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium_Salt Triphenylphosphine->Phosphonium_Salt 1. SN2 Reaction Methyl_Bromide Methyl_Bromide Methyl_Bromide->Phosphonium_Salt Wittig_Reagent Phosphonium Ylide Phosphonium_Salt->Wittig_Reagent 2. Deprotonation Base Phenyllithium Base->Wittig_Reagent Alkene_Product 1,1-Diphenylethylene Wittig_Reagent->Alkene_Product 3. Reaction with Ketone Benzophenone Benzophenone Benzophenone->Alkene_Product Byproduct Triphenylphosphine Oxide Alkene_Product->Byproduct

Caption: Experimental workflow for the Wittig synthesis of 1,1-diphenylethylene.

Wittig_Mechanism Ylide Ph₃P⁺-C⁻H₂ Betaine Ph₃P⁺-CH₂-C(Ph)₂-O⁻ Ylide->Betaine Nucleophilic Attack Ketone Ph₂C=O Ketone->Betaine Oxaphosphetane Ph₃P-CH₂  | O -CPh₂ Betaine->Oxaphosphetane Ring Closure Alkene CH₂=CPh₂ Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: Simplified mechanism of the Wittig reaction.

Grignard Reagent-Based Synthesis of Branched Alkenes

Victor Grignard's discovery of organomagnesium halides (Grignard reagents) around 1900 provided a powerful method for C-C bond formation, for which he was awarded the Nobel Prize in Chemistry in 1912. The reaction of Grignard reagents with ketones produces tertiary alcohols, which can then be dehydrated to yield highly substituted, branched alkenes.

Historical Synthesis: 2,3-Dimethyl-2-butene (B165504)

A classic example of this two-step approach is the synthesis of the tetrasubstituted alkene, 2,3-dimethyl-2-butene (tetramethylethylene), from pinacolone (B1678379).

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butene

  • Grignard Reaction: Synthesis of 2,3-Dimethyl-2-butanol (B1346969)

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, the remaining methyl iodide solution is added at a rate to maintain a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

    • The reaction flask is cooled in an ice bath, and a solution of pinacolone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

    • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

    • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude 2,3-dimethyl-2-butanol.

  • Dehydration of 2,3-Dimethyl-2-butanol

    • The crude 2,3-dimethyl-2-butanol is placed in a distillation apparatus with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

    • The mixture is heated, and the alkene products, 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene, distill over with water.

    • The organic layer of the distillate is separated from the aqueous layer.

    • The organic layer is washed with a dilute sodium bicarbonate solution, then with water, and dried over anhydrous calcium chloride.

    • Fractional distillation of the dried organic layer yields the major product, 2,3-dimethyl-2-butene, which has a higher boiling point than the minor product, 2,3-dimethyl-1-butene.[4]

Quantitative Data: Synthesis of 2,3-Dimethyl-2-butene
ParameterValueReference
Product 2,3-Dimethyl-2-butene[4][5]
Intermediate 2,3-Dimethyl-2-butanol[5]
Reactants Pinacolone, Methylmagnesium Iodide[5]
Dehydration Agent Conc. H₂SO₄ or H₃PO₄[4][5]
Yield (Dehydration) High (major product)[4]
Boiling Point 73 °C[5]
Spectroscopic Data: 2,3-Dimethyl-2-butene
Spectroscopic DataValue
¹H NMR (CDCl₃, δ) 1.65 (s, 12H, 4 x CH₃)
IR (cm⁻¹) ~2970 (C-H stretch), ~1670 (C=C stretch, weak or absent due to symmetry), ~1375 (C-H bend)

Diagrams: Grignard-Based Synthesis Workflow

Grignard_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Magnesium Magnesium Grignard_Reagent Methylmagnesium Iodide Magnesium->Grignard_Reagent Methyl_Iodide Methyl_Iodide Methyl_Iodide->Grignard_Reagent Tertiary_Alcohol 2,3-Dimethyl-2-butanol Grignard_Reagent->Tertiary_Alcohol Pinacolone Pinacolone Pinacolone->Tertiary_Alcohol Alkene_Product 2,3-Dimethyl-2-butene Tertiary_Alcohol->Alkene_Product Acid_Catalyst Conc. H₂SO₄ Acid_Catalyst->Alkene_Product

Caption: Experimental workflow for the synthesis of 2,3-dimethyl-2-butene via a Grignard reaction and dehydration.

Olefin Metathesis: Early Industrial Developments

The olefin metathesis reaction, a process that involves the redistribution of alkene fragments, was first observed in the 1950s in industrial settings.[6] These early discoveries, often serendipitous, laid the groundwork for the development of the powerful and versatile synthetic tool that olefin metathesis is today. The elucidation of the reaction mechanism by Yves Chauvin in 1971, for which he shared the Nobel Prize in Chemistry in 2005 with Robert H. Grubbs and Richard R. Schrock, was a pivotal moment in understanding and harnessing this reaction.[7]

Historical Industrial Process: The Phillips Triolefin Process

In the 1960s, Phillips Petroleum Company developed the "Triolefin Process," which disproportionated propylene (B89431) into ethylene (B1197577) and 2-butene, a mixture of cis and trans isomers.[6] While not a laboratory-scale synthesis of a specific branched alkene, this process is a key historical example of olefin metathesis in action.

Process Description: Phillips Triolefin Process

  • Catalyst: The process typically utilized a heterogeneous catalyst, such as molybdenum hexacarbonyl or tungsten hexacarbonyl supported on alumina.[1][6]

  • Feedstock: Propylene gas was passed over the heated catalyst bed.

  • Reaction: The propylene underwent metathesis to form a mixture of ethylene and 2-butene.

  • Separation: The products were separated by distillation.

Quantitative Data: Phillips Triolefin Process
ParameterValueReference
Process Phillips Triolefin Process[6]
Feedstock Propylene[6]
Products Ethylene, 2-Butene[6]
Catalyst Mo(CO)₆/Al₂O₃ or W(CO)₆/Al₂O₃[1][6]
Conditions High temperature and pressure[6]
Outcome Equilibrium mixture of olefins[6]

Diagram: Chauvin Mechanism of Olefin Metathesis

Chauvin_Mechanism Metal_Carbene [M]=CR¹R² Metallacyclobutane [M] - CR¹R² |     | R³R⁴C-CR⁵R⁶ Metal_Carbene->Metallacyclobutane [2+2] Cycloaddition Alkene_1 R³R⁴C=CR⁵R⁶ Alkene_1->Metallacyclobutane Metal_Carbene_New [M]=CR³R⁴ Metallacyclobutane->Metal_Carbene_New Cycloreversion Alkene_2 R¹R²C=CR⁵R⁶ Metallacyclobutane->Alkene_2

Caption: The Chauvin mechanism for olefin metathesis.

Conclusion

The historical syntheses of branched alkenes through the Wittig reaction, Grignard reagent-based methods, and early olefin metathesis represent monumental achievements in organic chemistry. These discoveries not only provided solutions to the synthetic challenges of their time but also laid the theoretical and practical groundwork for the development of the sophisticated and highly selective methods used today in academic research and the pharmaceutical industry. This guide has provided a detailed look into these foundational reactions, offering both the historical context and the practical details necessary for a comprehensive understanding of this vital area of organic synthesis.

References

The Stability and Reactivity of Trisubstituted Alkenes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trisubstituted alkenes, a class of unsaturated hydrocarbons characterized by a carbon-carbon double bond with three non-hydrogen substituents, represent a pivotal structural motif in organic chemistry and medicinal chemistry. Their unique electronic and steric properties impart a delicate balance of stability and reactivity that is crucial for their application in the synthesis of complex molecules and as pharmacophores in various therapeutic agents. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of trisubstituted alkenes, with a focus on quantitative data, experimental methodologies, and their relevance in the context of drug development.

Stability of Trisubstituted Alkenes

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes release less energy upon hydrogenation. The stability of substituted alkenes is governed by a combination of electronic and steric factors.

Key Factors Influencing Stability:

  • Hyperconjugation: This is a stabilizing interaction that results from the overlap of the σ-orbitals of adjacent alkyl C-H bonds with the empty π* antibonding orbital of the double bond. The greater the number of alkyl substituents on the double bond, the more extensive the hyperconjugation, leading to increased stability.[1] Consequently, the general order of alkene stability is tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted.[2]

  • Steric Strain: The spatial arrangement of substituents around the double bond can lead to steric hindrance. In cis-disubstituted alkenes, the bulky substituents are on the same side of the double bond, leading to van der Waals repulsion and decreased stability compared to their trans counterparts where the substituents are on opposite sides.[3] While trisubstituted alkenes do not have cis/trans isomers in the same way as disubstituted alkenes, the size and arrangement of the three substituents influence the overall steric strain and, consequently, stability.

Quantitative Analysis of Alkene Stability: Heat of Hydrogenation

A reliable method for quantifying the relative stabilities of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog).[4] This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane.[5] A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in the double bond.[6]

AlkeneSubstitution PatternHeat of Hydrogenation (kcal/mol)Heat of Hydrogenation (kJ/mol)
EtheneUnsubstituted-32.8-137.2
PropeneMonosubstituted-30.1-125.9
1-ButeneMonosubstituted-30.3-126.8
cis-2-ButeneDisubstituted-28.6-119.7
trans-2-ButeneDisubstituted-27.6-115.5
Isobutene (2-Methylpropene)Disubstituted-28.4-118.8
2-Methyl-2-buteneTrisubstituted -26.9 -112.5
2,3-Dimethyl-2-buteneTetrasubstituted-26.6-111.3

Note: The values presented are approximate and can vary slightly depending on the source and experimental conditions.

cluster_stability Alkene Stability unsubstituted Unsubstituted monosubstituted Monosubstituted unsubstituted->monosubstituted Increasing Stability disubstituted Disubstituted monosubstituted->disubstituted Increasing Stability trisubstituted Trisubstituted disubstituted->trisubstituted Increasing Stability tetrasubstituted Tetrasubstituted trisubstituted->tetrasubstituted Increasing Stability

Relationship between Alkene Substitution and Stability.
Experimental Protocol: Determination of Heat of Hydrogenation by Bomb Calorimetry

This protocol outlines the general procedure for determining the heat of hydrogenation of a trisubstituted alkene using a bomb calorimeter.

Objective: To measure the heat released during the hydrogenation of a known quantity of a trisubstituted alkene to determine its heat of hydrogenation.

Materials:

  • Bomb calorimeter

  • High-pressure hydrogen gas cylinder with regulator

  • Finely divided platinum or palladium catalyst

  • Trisubstituted alkene sample of known mass

  • Solvent (e.g., glacial acetic acid or a hydrocarbon)

  • Benzoic acid (for calibration)

  • Ignition wire

  • Deionized water

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid and place it in the crucible inside the bomb.

    • Add a measured length of ignition wire.

    • Add 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to approximately 25-30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature change until a maximum is reached and the temperature starts to fall.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Hydrogenation of the Trisubstituted Alkene:

    • Accurately weigh the trisubstituted alkene sample and place it in the bomb.

    • Add a known amount of the hydrogenation catalyst.

    • Add a suitable solvent to dissolve the alkene.

    • Seal the bomb and purge it with hydrogen gas to remove any air.

    • Pressurize the bomb with hydrogen gas to the desired pressure.

    • Place the bomb in the calorimeter with a known volume of water and allow it to reach thermal equilibrium, recording the initial temperature.

    • Initiate the reaction (often by shaking or stirring to ensure proper mixing of the alkene, catalyst, and hydrogen).

    • Record the temperature change over time until the reaction is complete and the temperature is stable.

    • Release the pressure from the bomb carefully.

  • Data Analysis:

    • Calculate the heat absorbed by the calorimeter and the water using the temperature change and the previously determined heat capacity.

    • This heat corresponds to the heat of hydrogenation for the mass of the alkene used.

    • Calculate the molar heat of hydrogenation by dividing the total heat released by the number of moles of the alkene.

Reactivity of Trisubstituted Alkenes

The reactivity of alkenes is dominated by the presence of the electron-rich π-bond, which makes them susceptible to attack by electrophiles. The rate of electrophilic addition reactions is influenced by the stability of the carbocation intermediate formed during the reaction.

General Mechanism of Electrophilic Addition:

The reaction proceeds in a two-step mechanism:

  • Electrophilic Attack: The π-bond of the alkene attacks an electrophile (E+), forming a carbocation intermediate and a new sigma bond.

  • Nucleophilic Capture: A nucleophile (Nu-) attacks the carbocation, forming the final addition product.

The rate-determining step is the formation of the carbocation intermediate. Therefore, the more stable the carbocation, the faster the reaction.

start Trisubstituted Alkene + Electrophile (E-Nu) intermediate Carbocation Intermediate + Nucleophile (Nu-) start->intermediate Step 1: Electrophilic Attack (Rate-determining) product Addition Product intermediate->product Step 2: Nucleophilic Capture cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Tamoxifen Tamoxifen (metabolites) Tamoxifen->ER Competitively Binds ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds ER->ERE Binds (altered conformation) Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Transcription_Activation Gene Transcription (Cell Proliferation) Coactivators->Transcription_Activation Leads to Transcription_Repression Gene Transcription Blocked Corepressors->Transcription_Repression Leads to

References

A Technical Guide to Regioselectivity Principles in Electrophilic Additions to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the regioselectivity of electrophilic additions to alkenes. Understanding these principles is fundamental for predicting reaction outcomes and designing synthetic pathways in organic chemistry, particularly in the context of drug development where precise molecular architecture is paramount.

Core Principles of Regioselectivity

Electrophilic addition reactions to unsymmetrical alkenes can potentially yield two or more constitutional isomers, known as regioisomers. However, these reactions are often highly regioselective, meaning one regioisomer is formed as the major product. The two primary principles governing this selectivity are Markovnikov's rule and the anti-Markovnikov rule.

Markovnikov's Rule

Formulated by the Russian chemist Vladimir Markovnikov, this rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen substituents, while the halide (X) group attaches to the carbon atom with more alkyl substituents.[1][2] The underlying principle of this rule is the formation of the most stable carbocation intermediate during the reaction.[3][4]

The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°).[3][5] This stability is attributed to two main electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating, and they push electron density towards the positively charged carbon, thereby delocalizing and stabilizing the positive charge.[6] The more alkyl groups attached to the carbocation center, the greater the stabilizing inductive effect.[5]

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. The greater the number of adjacent C-H bonds, the more significant the hyperconjugation and the more stable the carbocation.[3][7]

The rate-determining step in electrophilic additions that follow Markovnikov's rule is the formation of the carbocation intermediate.[8] Consequently, the reaction proceeds via the pathway that involves the lower energy, more stable carbocation, leading to the observed regioselectivity.

Anti-Markovnikov Rule (Kharash Effect)

In the presence of peroxides, the addition of hydrogen bromide (HBr) to an unsymmetrical alkene proceeds via a free-radical mechanism, leading to the opposite regioselectivity, known as the anti-Markovnikov or Kharash effect.[9] In this case, the bromine atom adds to the carbon of the double bond that is bonded to the greater number of hydrogen atoms.[9] This reaction is specific to HBr; HCl and HI do not typically exhibit this behavior.[9]

The mechanism involves the formation of a bromine radical, which then adds to the alkene to form the most stable alkyl radical intermediate. Similar to carbocations, the stability of alkyl radicals follows the order: tertiary > secondary > primary. The subsequent abstraction of a hydrogen atom from HBr by the alkyl radical yields the anti-Markovnikov product.

Quantitative Data on Regioselectivity

The regioselectivity of electrophilic additions can be quantified by the ratio of the different regioisomeric products formed. The following tables summarize representative quantitative data for key electrophilic addition reactions.

ReactionAlkeneReagentsMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
HydrobrominationPropeneHBr2-Bromopropane (B125204)1-Bromopropane~90:10[10]
Acid-Catalyzed Hydration1-MethylcyclohexeneH₂O, H₂SO₄ (cat.)1-Methylcyclohexan-1-ol2-Methylcyclohexan-1-olMajor product predominates[1][7]
ReactionAlkeneReagentsRegioselectivityApproximate Yield of Major ProductReference
Oxymercuration-Demercuration1-Hexene1. Hg(OAc)₂, H₂O 2. NaBH₄Markovnikov>98%[11]
Hydroboration-Oxidation1-Hexene1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovHigh[12]
Radical Addition of HBr1-OcteneHBr, PeroxideAnti-Markovnikov>80%[10]

Experimental Protocols for Key Experiments

Detailed methodologies for performing key electrophilic addition reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrates.

Hydrobromination of Propene (Markovnikov Addition)

Objective: To synthesize 2-bromopropane from propene via electrophilic addition of HBr.

Materials:

  • Propene gas

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Inert solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction flask with a gas inlet and outlet

  • Cold trap

Procedure:

  • Set up a reaction flask cooled in an ice bath.

  • Dissolve propene in a suitable inert solvent in the reaction flask.

  • Slowly bubble anhydrous HBr gas through the solution. The reaction is typically rapid.

  • Monitor the reaction progress by techniques such as GC-MS.

  • Once the reaction is complete, neutralize any excess HBr by washing the solution with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by distillation, collecting the fraction corresponding to the boiling point of 2-bromopropane (59-60 °C).

Acid-Catalyzed Hydration of 1-Methylcyclohexene

Objective: To synthesize 1-methylcyclohexan-1-ol from 1-methylcyclohexene via acid-catalyzed hydration.

Materials:

  • 1-Methylcyclohexene

  • Distilled water

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 1-methylcyclohexene and a dilute aqueous solution of sulfuric acid (e.g., 50% v/v).[2]

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours), with stirring.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting alcohol by distillation under reduced pressure.

Visualizations of Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical flows in predicting the regioselectivity of electrophilic additions.

Markovnikov_Addition cluster_start Reactants cluster_mechanism Mechanism cluster_products Products Alkene Unsymmetrical Alkene Protonation Protonation of Alkene Alkene->Protonation HX HX (e.g., HBr) HX->Protonation Carbocation_Formation Formation of Carbocation Intermediate Protonation->Carbocation_Formation More_Stable_Carbocation More Stable Carbocation (e.g., 2° or 3°) Carbocation_Formation->More_Stable_Carbocation Favored Pathway Less_Stable_Carbocation Less Stable Carbocation (e.g., 1°) Carbocation_Formation->Less_Stable_Carbocation Disfavored Pathway Nucleophilic_Attack Nucleophilic Attack by X⁻ More_Stable_Carbocation->Nucleophilic_Attack Less_Stable_Carbocation->Nucleophilic_Attack Major_Product Major Product (Markovnikov) Nucleophilic_Attack->Major_Product From More Stable Carbocation Minor_Product Minor Product (anti-Markovnikov) Nucleophilic_Attack->Minor_Product From Less Stable Carbocation

Caption: Markovnikov Addition Mechanism

Anti_Markovnikov_Addition cluster_start Reactants cluster_mechanism Mechanism (Free Radical) cluster_products Product Alkene Unsymmetrical Alkene Propagation1 Propagation Step 1: Br• adds to Alkene Alkene->Propagation1 HBr_Peroxide HBr, ROOR (Peroxide) Initiation Initiation: ROOR -> 2 RO• RO• + HBr -> ROH + Br• HBr_Peroxide->Initiation Initiation->Propagation1 More_Stable_Radical More Stable Radical (e.g., 2° or 3°) Propagation1->More_Stable_Radical Favored Pathway Less_Stable_Radical Less Stable Radical (e.g., 1°) Propagation1->Less_Stable_Radical Disfavored Pathway Propagation2 Propagation Step 2: Alkyl Radical + HBr -> Product + Br• More_Stable_Radical->Propagation2 Anti_Markovnikov_Product Anti-Markovnikov Product Propagation2->Anti_Markovnikov_Product

Caption: Anti-Markovnikov Addition Mechanism

Logical_Flow_Prediction Start Start: Unsymmetrical Alkene + Reagent Check_Reagent Identify Reagent and Conditions Start->Check_Reagent Is_HBr_Peroxide HBr with Peroxides? Check_Reagent->Is_HBr_Peroxide Is_Protic_Acid Protic Acid (HX, H₂O/H⁺)? Check_Reagent->Is_Protic_Acid Is_Hydroboration Hydroboration-Oxidation? Check_Reagent->Is_Hydroboration Anti_Markovnikov_Pathway_Radical Follows Anti-Markovnikov's Rule: - Free radical mechanism - Br adds to less substituted carbon Is_HBr_Peroxide->Anti_Markovnikov_Pathway_Radical Yes Markovnikov_Pathway Follows Markovnikov's Rule: - Form most stable carbocation - Nucleophile adds to more substituted carbon Is_Protic_Acid->Markovnikov_Pathway Yes Anti_Markovnikov_Pathway_Concerted Follows Anti-Markovnikov's Rule: - Concerted syn-addition - OH adds to less substituted carbon Is_Hydroboration->Anti_Markovnikov_Pathway_Concerted Yes Major_Product Predict Major Product Markovnikov_Pathway->Major_Product Anti_Markovnikov_Pathway_Radical->Major_Product Anti_Markovnikov_Pathway_Concerted->Major_Product

Caption: Predicting Regioselectivity

References

Stereochemistry of Reactions Involving 2,3-Dimethyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-2-pentene is a tetrasubstituted alkene that serves as an important substrate in the study of electrophilic addition reactions.[1][2][3][4][5] Due to the steric hindrance around its double bond and the electronic effects of the alkyl substituents, its reactivity and the stereochemical outcomes of its reactions are of significant interest. For professionals in drug development and chemical synthesis, understanding and controlling the stereochemistry of reactions is paramount, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties. This guide provides an in-depth analysis of the stereochemical pathways of key reactions involving this compound, supported by detailed experimental protocols and mechanistic visualizations.

Key Addition Reactions and Stereochemical Outcomes

The stereochemistry of addition reactions to alkenes is primarily determined by the mechanism through which the reaction proceeds. For this compound, which is achiral, reactions can create one or two new stereocenters, leading to the formation of stereoisomers. The primary modes of addition are syn-addition (both new groups add to the same face of the double bond) and anti-addition (the groups add to opposite faces).[6][7]

Catalytic Hydrogenation

Catalytic hydrogenation of an alkene is a reduction reaction that adds two hydrogen atoms across the double bond, resulting in an alkane.[8] The reaction occurs on the surface of a metal catalyst (e.g., Pt, Pd, Ni), leading to the simultaneous or near-simultaneous addition of both hydrogen atoms to the same face of the alkene.[8][9] This is a classic example of syn-addition .

  • Product : Hydrogenation of this compound yields 2,3-dimethylpentane. Since the product has a single chiral center at C3, a racemic mixture of (R)- and (S)-2,3-dimethylpentane is formed.

Caption: Workflow for catalytic hydrogenation of this compound.

Halogenation (e.g., with Br₂)

The addition of halogens like Br₂ or Cl₂ to an alkene proceeds via an anti-addition mechanism.[10][11] The reaction involves the formation of a bridged halonium ion intermediate.[11][12] The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the bridge, resulting in the two halogen atoms being added to opposite sides of the original double bond.

  • Product : The reaction of this compound with Br₂ yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-2,3-dimethylpentane. These are enantiomers.

G cluster_pathway Halogenation Pathway Start This compound + Br₂ Intermediate Bridged Bromonium Ion (Planar Intermediate) Start->Intermediate Step 1 Attack Br⁻ attacks from opposite face (Anti-Addition) Intermediate->Attack Step 2 Product Racemic Mixture of Enantiomers Attack->Product

Caption: Anti-addition mechanism in the halogenation of an alkene.

Hydroboration-Oxidation

This two-step sequence achieves the anti-Markovnikov addition of water across the double bond.[10][13] The first step, hydroboration, involves the concerted syn-addition of a B-H bond from borane (B79455) (BH₃) or its derivatives.[14][15][16] The boron atom adds to the less sterically hindered carbon (C2), and the hydrogen adds to the more substituted carbon (C3). The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[13]

  • Product : Hydroboration-oxidation of this compound produces a racemic mixture of (2S,3R)- and (2R,3S)-2,3-dimethyl-3-pentanol. These products are enantiomers.

G cluster_pathway Hydroboration-Oxidation Pathway Start This compound Step1 1. BH₃ • THF (Syn-Addition) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 2. H₂O₂, NaOH (Oxidation with Retention) Intermediate->Step2 Product Racemic Mixture of Enantiomeric Alcohols Step2->Product

Caption: Syn-addition in the hydroboration-oxidation reaction sequence.

Epoxidation

Epoxidation involves the addition of a single oxygen atom to the double bond to form an epoxide (oxirane). The reaction is typically carried out with a peroxy acid (e.g., m-CPBA). The mechanism is concerted, with the oxygen atom delivered to both carbons of the double bond simultaneously from the same face.[17][18] This results in a syn-addition , preserving the stereochemistry of the starting alkene.

  • Product : Since this compound is a prochiral alkene, epoxidation from either face results in the formation of a racemic mixture of the two enantiomeric epoxides: (R)- and (S)-2-ethyl-2,3,3-trimethyloxirane.

G cluster_pathway Epoxidation Logical Flow Alkene This compound Mechanism Concerted Syn-Addition of Oxygen Atom Alkene->Mechanism Reagent Peroxy Acid (m-CPBA) Reagent->Mechanism Product Racemic Mixture of Enantiomeric Epoxides Mechanism->Product

Caption: Logical relationship in the syn-addition epoxidation of an alkene.

Data Summary

The following table summarizes the stereochemical and regiochemical outcomes for the key reactions of this compound.

ReactionReagentsRegioselectivityStereoselectivityProduct(s)
Catalytic Hydrogenation H₂, Pt/Pd/NiNot ApplicableSyn-additionRacemic mixture of (R/S)-2,3-dimethylpentane
Halogenation Br₂ in CCl₄Not ApplicableAnti-additionRacemic mixture of enantiomeric 2,3-dibromo-2,3-dimethylpentanes
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOHAnti-MarkovnikovSyn-additionRacemic mixture of enantiomeric 2,3-dimethyl-3-pentanols
Epoxidation m-CPBANot ApplicableSyn-additionRacemic mixture of enantiomeric 2-ethyl-2,3,3-trimethyloxiranes
Hydrohalogenation HBrMarkovnikovNot stereospecific (mixture of syn and anti)3-bromo-2,3-dimethylpentane (single product, achiral C2)

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should consult specific literature for optimizations and safety precautions.

Protocol 1: Catalytic Hydrogenation of this compound
  • Materials : this compound, Ethanol (B145695) (or other suitable solvent), 10% Palladium on Carbon (Pd/C) catalyst, Hydrogen gas balloon or hydrogenation apparatus.

  • Procedure :

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add the Pd/C catalyst (approx. 5-10% by weight of the alkene) to the solution.

    • Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a pressurized source.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up :

    • Carefully vent the hydrogen gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3-dimethylpentane. Further purification can be achieved by distillation if necessary.

Protocol 2: Bromination of this compound
  • Materials : this compound, Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (use with extreme caution), Bromine (Br₂).

  • Procedure :

    • Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C).

    • Prepare a solution of bromine (1.0 eq) in CH₂Cl₂.

    • Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. Continue addition until a faint persistent color remains.

    • Allow the reaction to stir for an additional 15-30 minutes at 0 °C.

  • Work-up :

    • Quench any excess bromine by adding a few drops of saturated sodium thiosulfate (B1220275) solution.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-2,3-dimethylpentane.

Protocol 3: Hydroboration-Oxidation of this compound
  • Materials : this compound, Borane-tetrahydrofuran complex (BH₃•THF, 1M solution in THF), Tetrahydrofuran (THF, anhydrous), 3M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution.

  • Procedure :

    • Hydroboration : To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the flask to 0 °C. Add the BH₃•THF solution (approx. 0.4 eq) dropwise while maintaining the temperature. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Oxidation : Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise excessively.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up :

    • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethyl-3-pentanol. Purification can be performed via column chromatography or distillation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethyl-2-pentene via Dehydration of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethyl-2-pentene through the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol (B1616680). This elimination reaction is a fundamental transformation in organic synthesis, often employed for the preparation of substituted alkenes. The protocol covers the experimental procedure, purification, and characterization of the product. Additionally, this note includes tabulated data for the physical properties of the reactant and product, as well as diagrams illustrating the experimental workflow and the underlying E1 reaction mechanism.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and efficient method for the synthesis of alkenes.[1][2][3] This reaction proceeds by an E1 (elimination, unimolecular) mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[1][2] Tertiary alcohols, such as 2,3-dimethyl-2-pentanol, undergo dehydration with particular ease due to the stability of the resulting tertiary carbocation.[4] The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is often facilitated by heat to drive the equilibrium towards the alkene product.[3][4] this compound is a useful intermediate in various organic syntheses.

Data Presentation

Table 1: Physical Properties of Reactant and Product

Property2,3-Dimethyl-2-pentanol (Reactant)This compound (Product)
Molecular Formula C₇H₁₆OC₇H₁₄
Molecular Weight 116.20 g/mol [5]98.19 g/mol
Boiling Point 138-139 °C (estimated)[6]94-96 °C
Density 0.828 g/mL[7]0.726 g/mL
Appearance Colorless to pale yellow liquid[6]Colorless liquid
Solubility in Water 15,700 mg/L @ 25 °C (experimental)[6]Insoluble

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃) δ ~ 0.9 (t, 3H), ~1.6 (s, 6H), ~1.7 (s, 3H), ~2.0 (q, 2H)
¹³C NMR (CDCl₃) δ ~ 12.0, 20.0, 21.0, 25.0, 30.0, 125.0, 130.0
IR (Infrared) ~2960 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch), ~1450 cm⁻¹ (C-H bend)

Experimental Protocols

Materials and Equipment
  • 2,3-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • Boiling chips

  • Ice bath

Safety Precautions
  • Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound is flammable. Keep away from open flames and ignition sources.

  • Perform the reaction and distillation in a well-ventilated fume hood.

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.0 g (approximately 12.1 mL) of 2,3-dimethyl-2-pentanol.

    • Carefully and slowly add 2.5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the alcohol while gently swirling the flask. It is advisable to cool the flask in an ice bath during the addition of the acid to control the exothermic reaction.

    • Add a few boiling chips to the flask to ensure smooth boiling.

  • Dehydration Reaction and Distillation:

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed receiving flask.

    • Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

    • Gently heat the reaction mixture using a heating mantle or sand bath.

    • The alkene product, this compound, will begin to distill along with water. Collect the distillate that boils in the range of 90-100 °C.

    • Continue the distillation until no more liquid is collected in the receiving flask.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of a saturated sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

    • Separate the organic layer (top layer) from the aqueous layer.

    • Wash the organic layer with 10 mL of water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

    • Carefully decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Final Distillation and Yield Calculation:

    • Perform a final simple or fractional distillation of the dried product to obtain pure this compound. Collect the fraction boiling at approximately 94-96 °C.

    • Weigh the collected product and calculate the percent yield. Typical yields for the dehydration of tertiary alcohols are in the range of 80-90%.

Characterization
  • ¹H NMR, ¹³C NMR, and IR Spectroscopy: Characterize the purified product using spectroscopic methods to confirm its identity and purity. The expected spectral data are summarized in Table 2.

Mandatory Visualizations

G cluster_reaction Reaction Setup cluster_process Dehydration & Distillation cluster_purification Work-up & Purification cluster_analysis Analysis Reactants 1. Add 2,3-dimethyl-2-pentanol and acid catalyst to flask Setup 2. Assemble distillation apparatus Reactants->Setup Heat 3. Heat reaction mixture Setup->Heat Collect 4. Collect distillate (90-100 °C) Heat->Collect Wash1 5. Wash with NaHCO₃ solution Collect->Wash1 Wash2 6. Wash with water Wash1->Wash2 Dry 7. Dry with Na₂SO₄ Wash2->Dry Distill 8. Final distillation (94-96 °C) Dry->Distill Yield 9. Calculate yield Distill->Yield Characterize 10. Characterize by NMR & IR Yield->Characterize G Alcohol 2,3-Dimethyl-2-pentanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ Acid H₃O⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (slow) Alkene This compound Carbocation->Alkene - H⁺ Water_leaving H₂O Water_base H₂O Hydronium_regen H₃O⁺ Water_base->Hydronium_regen

References

Laboratory Scale Synthesis of 2,3-Dimethyl-2-pentene via Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-dimethyl-2-pentene, a valuable intermediate in organic synthesis. The primary method described is the acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol (B21356). This procedure is known for its reliability and involves a classic example of a carbocation rearrangement.

Overview of Synthesis Routes

Several methods can be employed for the synthesis of this compound. The most common and practical laboratory-scale approach is the dehydration of a suitable alcohol precursor. Alternative methods, though less commonly detailed in readily available literature for this specific compound, include the Wittig reaction and the dehydrogenation of alkanes.

Synthesis RoutePrecursorsKey ReagentsGeneral Conditions
Acid-Catalyzed Dehydration 3,3-Dimethyl-2-pentanol or 2,3-Dimethyl-2-pentanolStrong acid (e.g., H₂SO₄, H₃PO₄)Heat
Wittig Reaction A suitable ketone/aldehyde and a phosphonium (B103445) ylideStrong base (e.g., n-BuLi)Anhydrous solvent
Dehydrogenation IsopentaneMetal catalystHigh temperature and pressure

This protocol will focus on the acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol due to its well-documented mechanism and amenability to standard laboratory equipment.

Reaction Mechanism: Dehydration of 3,3-Dimethyl-2-pentanol

The acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol to form this compound is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate and involves a rearrangement to form the more stable alkene.[1]

The mechanism involves the following steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]

  • Formation of a secondary carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.

  • Carbocation rearrangement: A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in a more stable tertiary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond in this compound, the major product according to Zaitsev's rule.[1]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Secondary Carbocation cluster_2 Step 3: Carbocation Rearrangement cluster_3 Step 4: Deprotonation Alcohol 3,3-Dimethyl-2-pentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O H+ H⁺ (from acid) Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift H2O H₂O Alkene This compound Tertiary_Carbocation->Alkene - H⁺ H3O+ H₃O⁺

Caption: Reaction mechanism for the acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,3-dimethyl-2-pentanol using phosphoric acid as the catalyst.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-Dimethyl-2-pentanol116.206.0 mL (approx. 5.0 g)~0.043
85% Phosphoric Acid (H₃PO₄)98.006.0 mL-
5% Sodium Bicarbonate Solution-20 mL-
Anhydrous Sodium Sulfate (B86663)142.042-3 g-

3.2. Equipment

  • 25 mL round-bottom flask

  • Magnetic stir bar or boiling chips

  • Simple distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

  • Graduated cylinder

  • Separatory funnel

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

3.3. Procedure

G cluster_0 Reaction Setup cluster_1 Distillation cluster_2 Workup cluster_3 Drying and Isolation A Combine 3,3-dimethyl-2-pentanol and 85% phosphoric acid in a 25 mL round-bottom flask with a stir bar. B Assemble a simple distillation apparatus. Heat the mixture gently while stirring. A->B C Collect the distillate in a receiving flask cooled in an ice bath. Keep the distillation temperature below 75 °C. B->C D Transfer the distillate to a separatory funnel. C->D E Wash with 5% sodium bicarbonate solution to neutralize any acid. D->E F Wash with water. E->F G Separate the organic layer. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Decant or filter to obtain the pure this compound. H->I

Caption: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: In a 25 mL round-bottom flask, combine 6.0 mL of 3,3-dimethyl-2-pentanol and 6.0 mL of 85% phosphoric acid. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a graduated cylinder or a pre-weighed flask as the receiver, cooled in an ice bath.

  • Heating: Gently heat the reaction mixture using a heating mantle while stirring. The product, this compound, will co-distill with water.

  • Collection: Collect the distillate, which will appear cloudy due to the presence of two immiscible layers (the alkene and water). It is crucial to maintain the distillation temperature below 75 °C to minimize the co-distillation of the unreacted alcohol.

  • Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add approximately 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Swirl gently and then stopper and invert the funnel, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Workup - Washing: Allow the layers to separate and drain the lower aqueous layer. Wash the organic layer with 10 mL of water.

  • Isolation: Separate and transfer the upper organic layer (the product) to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount (1-2 g) of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.

  • Final Product: Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the pure this compound.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Boiling Point: The literature boiling point of this compound is approximately 95-96 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=C stretch around 1670-1680 cm⁻¹ and vinylic C-H stretches above 3000 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ indicates the complete removal of the starting alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will show the molecular ion peak corresponding to the molecular weight of this compound (98.19 g/mol ).

Safety Precautions

  • Concentrated phosphoric acid and sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The alkene product is flammable. Keep away from open flames and ignition sources.

  • Perform the reaction in a well-ventilated fume hood.

This protocol provides a reliable method for the synthesis of this compound. For further research and development, optimization of reaction conditions and purification techniques may be explored to enhance yield and purity.

References

Application Notes and Protocols: Use of 2,3-Dimethyl-2-pentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-dimethyl-2-pentene as a versatile starting material in a variety of fundamental organic synthesis reactions. Its trisubstituted, sterically hindered double bond provides a valuable scaffold for creating complex molecular architectures.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound to yield two ketone fragments: acetone (B3395972) and butanone. This transformation is particularly useful for degrading a larger molecule into smaller, identifiable fragments or for synthesizing ketones that may be difficult to obtain through other methods.[1][2]

ozonolysis_pathway start This compound reagent1 1. O₃, CH₂Cl₂/MeOH, -78 °C ozonide Molozonide (unstable) reagent1->ozonide rearranged_ozonide Ozonide Intermediate ozonide->rearranged_ozonide Rearrangement reagent2 2. Reductive Workup (e.g., (CH₃)₂S or Zn/H₂O) product1 Acetone reagent2->product1 product2 Butanone reagent2->product2

Caption: Ozonolysis of this compound.
Experimental Protocol: Reductive Ozonolysis

This protocol is a general procedure for the ozonolysis of alkenes with a reductive workup, which is effective for producing aldehydes and ketones.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn) and Acetic Acid (CH₃COOH)

  • Nitrogen or Argon gas

  • Standard glassware for low-temperature reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube (connected to a trap containing potassium iodide solution to quench excess ozone), dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and methanol.

  • Ozonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone. Alternatively, an indicator like Sudan Red III can be used.

  • Quenching Excess Ozone: Once the reaction is complete, purge the solution with a stream of nitrogen or argon gas for 10-15 minutes to remove all residual ozone.

  • Reductive Workup:

    • Method A (Dimethyl Sulfide): While maintaining the cold temperature, add dimethyl sulfide (1.5-2.0 eq) dropwise to the reaction mixture. Allow the solution to warm slowly to room temperature and stir for at least 2 hours, or until the ozonide is completely consumed (can be monitored by TLC or by testing for peroxides).

    • Method B (Zinc/Acetic Acid): Add zinc dust (2.0 eq) followed by the slow addition of acetic acid (2.0 eq). The reaction is often exothermic; maintain cooling as needed. Stir vigorously as the mixture warms to room temperature.

  • Workup and Purification: Add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude mixture of acetone and butanone can be purified by fractional distillation.

Hydration Reactions

The addition of water across the double bond of this compound can be achieved through two primary methods, yielding different constitutional isomers.

Acid-Catalyzed Hydration (Markovnikov Addition)

This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, proceeding through a stable tertiary carbocation intermediate. The expected product is 2,3-dimethyl-3-pentanol.[3][4][5]

acid_hydration start This compound reagents H₃O⁺ (dilute H₂SO₄) intermediate Tertiary Carbocation reagents->intermediate Protonation nucleophile H₂O (Nucleophile) oxonium Protonated Alcohol (Oxonium Ion) nucleophile->oxonium Nucleophilic Attack deprotonation Deprotonation (-H⁺) product 2,3-Dimethyl-3-pentanol deprotonation->product

Caption: Acid-catalyzed hydration of this compound.
Experimental Protocol: Acid-Catalyzed Hydration

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, combine distilled water and this compound. Cool the mixture in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup and Purification: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2,3-dimethyl-3-pentanol, can be purified by distillation.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

This two-step reaction sequence results in the anti-Markovnikov addition of water, where the hydroxyl group adds to the less substituted carbon of the double bond. For this compound, this yields 2,3-dimethyl-3-pentanol. This method is highly stereospecific, resulting in syn-addition of the H and OH groups.[6][7][8]

hydroboration_oxidation start This compound step1 1. BH₃·THF (Hydroboration) intermediate Trialkylborane Intermediate step1->intermediate Syn-addition step2 2. H₂O₂, NaOH (Oxidation) product 2,3-Dimethyl-3-pentanol step2->product Retention of stereochemistry

Caption: Hydroboration-oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-flushed flask containing this compound (1.0 eq) dissolved in anhydrous THF, cool the solution to 0 °C in an ice bath.

  • Hydroboration: Add the 1 M solution of BH₃·THF (0.4 eq, as 1 mole of BH₃ reacts with 3 moles of alkene) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the reaction mixture again to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.

  • Reaction: After the addition is complete, warm the mixture to room temperature and stir for at least 1 hour.

  • Workup and Purification: Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, 2,3-dimethyl-3-pentanol, can be purified by flash chromatography or distillation.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, converting this compound into the corresponding alkane, 2,3-dimethylpentane (B165511). This reaction is typically quantitative and proceeds via syn-addition of hydrogen across the double bond.[9][10]

hydrogenation_workflow start This compound in Solvent (e.g., EtOH) reagents H₂ (gas, ~1 atm) Pd/C (catalyst) reaction Stir at RT reagents->reaction filtration Filter through Celite to remove Pd/C reaction->filtration evaporation Solvent Evaporation filtration->evaporation product 2,3-Dimethylpentane evaporation->product

Caption: Workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the alkene).

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Leave the final backfill connected to a balloon of hydrogen gas to maintain a slight positive pressure (~1 atm).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within a few hours.

  • Workup and Purification: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the solvent. The filtrate contains the product. The solvent can be removed by rotary evaporation to yield pure 2,3-dimethylpentane.

Epoxidation

Epoxidation introduces a three-membered, oxygen-containing ring (epoxide or oxirane) at the site of the double bond. Using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), this compound is converted to 2,3-dimethyl-2,3-epoxypentane. This reaction is a syn-addition.[11][12]

Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a flask and cool the solution to 0 °C.

  • Reagent Addition: In a separate container, dissolve m-CPBA (1.1 eq) in dichloromethane. Add this solution dropwise to the cold alkene solution.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC for the disappearance of the starting material. The reaction is usually complete in a few hours.

  • Workup and Purification: Upon completion, filter the mixture to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate with a saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude epoxide, which can be purified by distillation or chromatography.

Electrophilic Addition of Bromine

The reaction with molecular bromine (Br₂) results in the addition of two bromine atoms across the double bond, breaking the π-bond. This proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition product, 2,3-dibromo-2,3-dimethylpentane.

Experimental Protocol: Electrophilic Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane in a flask protected from light (e.g., wrapped in aluminum foil). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise. The characteristic red-brown color of bromine should disappear as it reacts.[13] Continue addition until a faint bromine color persists.

  • Reaction: Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Workup and Purification: Quench any excess bromine by adding a saturated solution of sodium thiosulfate. Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dibromide product. Purification can be achieved via recrystallization or chromatography if necessary.

Data Presentation: Summary of Reactions

The following table summarizes the typical reaction conditions and expected yields for the transformations described. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

ReactionReagentsProduct(s)Typical YieldKey Features
Ozonolysis 1. O₃, CH₂Cl₂/MeOH, -78 °C2. (CH₃)₂S or Zn/H₂OAcetone + Butanone>90%Oxidative cleavage of the C=C bond.[14]
Acid-Catalyzed Hydration H₂SO₄ (cat.), H₂O2,3-Dimethyl-3-pentanol60-80%Markovnikov addition; carbocation intermediate.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH2,3-Dimethyl-3-pentanol80-95%Anti-Markovnikov, syn-addition.[15]
Catalytic Hydrogenation H₂, Pd/C2,3-Dimethylpentane>95%Syn-addition; typically quantitative.[16]
Epoxidation m-CPBA, CH₂Cl₂2,3-Dimethyl-2,3-epoxypentane~75%Syn-addition; forms an epoxide ring.[11][12]
Electrophilic Bromination Br₂, CH₂Cl₂2,3-Dibromo-2,3-dimethylpentane78-99%Anti-addition via bromonium ion.[17]

References

Application of 2,3-Dimethyl-2-pentene in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-pentene is a trisubstituted, sterically hindered alkene that presents unique challenges and opportunities in the field of polymer chemistry.[1] Its electron-rich double bond makes it a candidate for cationic polymerization, a process where a cationic initiator triggers the chain-growth polymerization of monomers with electron-donating substituents.[2][3] However, the significant steric hindrance around the double bond influences its reactivity, often leading to lower polymerization rates and challenges in achieving high molecular weight polymers compared to less substituted alkenes. This document provides an overview of the potential application of this compound in polymer synthesis, with a focus on cationic polymerization, and offers generalized experimental protocols based on the polymerization of structurally related, sterically hindered olefins.

Theoretical Framework: Cationic Polymerization of Sterically Hindered Alkenes

Cationic polymerization is a suitable method for the polymerization of alkenes that can form stable carbocationic intermediates. The presence of electron-donating alkyl groups on the double bond of this compound stabilizes the formation of a tertiary carbocation upon initiation, making it susceptible to this type of polymerization.

The general mechanism of cationic polymerization proceeds through three main stages:

  • Initiation: A cationic initiator, typically a strong protic acid or a Lewis acid in combination with a protic co-initiator (like water or an alcohol), reacts with the monomer to form a carbocationic active center.

  • Propagation: The carbocationic end of the growing polymer chain adds to another monomer molecule in a sequential manner, extending the polymer chain.

  • Chain Transfer and Termination: The growing chain can be terminated by various reactions, including reaction with a counter-ion, solvent, or impurities. Chain transfer, where the active center is transferred to another molecule (monomer, solvent, or a dedicated chain transfer agent), can also occur, leading to the termination of one polymer chain and the initiation of another.

The steric hindrance in this compound can significantly impact the propagation step, potentially favoring chain transfer reactions or leading to the formation of oligomers rather than high molecular weight polymers.

Potential Applications

While specific applications for poly(this compound) are not widely documented due to the challenges in its synthesis, polymers derived from sterically hindered alkenes can possess unique properties such as:

  • High Thermal Stability: The rigid polymer backbone resulting from the bulky side groups can lead to polymers with high glass transition temperatures and good thermal stability.

  • Amorphous Nature: The irregular structure resulting from the bulky side groups can disrupt polymer chain packing, leading to amorphous materials with good optical clarity.

  • Specialty Additives: Low molecular weight polymers or oligomers of this compound could find use as viscosity modifiers, plasticizers, or fuel and lubricant additives.

Experimental Protocols (Illustrative)

Due to the limited availability of specific experimental data for the polymerization of this compound, the following protocols are generalized based on established methods for the cationic polymerization of other sterically hindered, electron-rich alkenes like isobutylene (B52900) and other multi-substituted olefins.

Protocol 1: Cationic Polymerization using a Lewis Acid Initiator System

This protocol describes a general procedure for the cationic polymerization of a sterically hindered alkene using a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), with a protic co-initiator.

Materials:

  • This compound (monomer), freshly distilled and dried over a suitable drying agent (e.g., CaH₂).

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

  • Methanol (B129727) (co-initiator).

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (solvent).

  • Methanol (for termination).

  • Argon or Nitrogen gas, high purity.

  • Standard Schlenk line and glassware.

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer 50 mL of anhydrous dichloromethane into the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add 10 mL of purified this compound to the cooled solvent.

  • Initiator Solution Preparation: In a separate, dry Schlenk tube, prepare a stock solution of the initiator by dissolving 0.1 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.

  • Initiation: Add a controlled amount of the co-initiator (e.g., 0.05 mL of a dilute solution of methanol in dichloromethane) to the monomer solution. Subsequently, add a specific volume of the initiator solution (e.g., 1 mL) dropwise to the stirred monomer solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2 hours) while maintaining the temperature and stirring.

  • Termination: Terminate the polymerization by adding an excess of cold methanol (e.g., 5 mL) to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation (Illustrative)

The following table summarizes hypothetical quantitative data for the cationic polymerization of this compound under various conditions. This data is for illustrative purposes to demonstrate how experimental results would be presented and is not based on actual experimental findings.

EntryInitiator System[Monomer] (mol/L)[Initiator] (mmol/L)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1BF₃·OEt₂ / H₂O1.010-782455,2001.8
2AlCl₃ / t-BuCl1.010-782607,8001.6
3TiCl₄ / H₂O1.010-501759,5001.7
4BF₃·OEt₂ / H₂O1.020-782553,1001.9
5AlCl₃ / t-BuCl2.010-7826812,0001.5

Mₙ: Number-average molecular weight; PDI: Polydispersity Index.

Mandatory Visualizations

Diagram 1: General Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (Drying, Distillation) Reagent_Addition Reagent Addition (Solvent, Monomer) Monomer_Purification->Reagent_Addition Solvent_Drying Solvent Drying Solvent_Drying->Reagent_Addition Glassware_Prep Glassware Preparation (Flame-drying) Reactor_Setup Reactor Setup (Inert Atmosphere) Glassware_Prep->Reactor_Setup Reactor_Setup->Reagent_Addition Cooling Cooling to Reaction Temperature Reagent_Addition->Cooling Initiation Initiation (Initiator Addition) Cooling->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR

Caption: Workflow for a typical cationic polymerization experiment.

Diagram 2: Challenges in Polymerizing Sterically Hindered Monomers

G Monomer Sterically Hindered Monomer (this compound) Growing_Chain Growing Polymer Chain with Active Cationic Center Monomer->Growing_Chain Approaches Propagation Desired Propagation (Chain Growth) Growing_Chain->Propagation Favorable Kinetics Chain_Transfer Chain Transfer (to Monomer or Solvent) Growing_Chain->Chain_Transfer Steric Hindrance Favors Oligomerization Oligomerization (Low MW Products) Growing_Chain->Oligomerization Steric Hindrance Favors High_MW_Polymer High Molecular Weight Polymer Propagation->High_MW_Polymer Low_MW_Products Low Molecular Weight Products Chain_Transfer->Low_MW_Products Oligomerization->Low_MW_Products

Caption: Competing pathways in the polymerization of sterically hindered monomers.

Conclusion

The application of this compound in polymer chemistry is theoretically plausible, particularly through cationic polymerization. However, its highly substituted and sterically hindered nature presents significant synthetic challenges that likely limit its practical use and the availability of detailed research. The provided protocols and data, while illustrative, offer a starting point for researchers interested in exploring the polymerization of this and other similar challenging monomers. Further research would be necessary to optimize reaction conditions and fully characterize the resulting polymers to unlock their potential in materials science and other fields.

References

Application Note: Analysis of 2,3-Dimethyl-2-pentene using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust gas chromatography (GC) methodology for the separation and quantification of 2,3-Dimethyl-2-pentene. This alkene is a volatile organic compound (VOC) relevant in various chemical syntheses and as a component in fuel mixtures. The described protocol is suitable for researchers in analytical chemistry, quality control laboratories, and professionals in drug development monitoring process impurities.

The method utilizes a non-polar capillary column for effective separation of this compound from other volatile components.[1][2][3] Detection can be achieved using either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification.[4]

Analytical Challenges and Solutions
  • Volatility : As a highly volatile compound, minimizing analyte loss during sample preparation is crucial. This protocol recommends a static headspace technique, which is ideal for isolating volatile components without introducing non-volatile matrix components into the GC system.[4][5]

  • Isomer Separation : The presence of isomers can complicate analysis. The use of a high-resolution capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, provides the necessary selectivity to separate this compound from closely related structures.[6]

  • Quantification : For accurate quantification, a calibration curve should be prepared using certified reference standards of this compound. The tables below provide an example of expected performance characteristics.

Method Performance

The following tables summarize the expected quantitative data for the analysis of this compound using the recommended GC method.

Table 1: Chromatographic Parameters and Performance

ParameterValue
AnalyteThis compound
IUPAC Standard InChIKeyWFHALSLYRWWUGH-UHFFFAOYSA-N
Molecular FormulaC7H14
Molecular Weight98.186 g/mol
Expected Retention Time~10.5 - 11.5 min
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Linearity (r²)≥ 0.999
Precision (%RSD, n=6)< 5%

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
2.515,500
5.031,200
10.062,000
25.0154,500
50.0310,000

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a static headspace gas chromatograph coupled with a flame ionization detector (HS-GC-FID).

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent such as hexane (B92381) or dichloromethane.[4] Ensure the solvent is of GC or higher purity.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from the LOQ to approximately 50 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately pipette 1.0 mL of the sample into a 20 mL headspace vial.[5]

    • For solid samples, accurately weigh approximately 0.1 g of the sample into a 20 mL headspace vial and add 1.0 mL of solvent.

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

GC Instrument and Headspace Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.[7][8][9]

Table 3: Gas Chromatograph and Headspace Parameters

ParameterSetting
GC System
ColumnCP-Sil 5 CB (100% Polydimethyl siloxane), 60 m x 0.25 mm ID, 1.0 µm film thickness[6]
Carrier GasHelium, constant flow at 1.2 mL/min[10]
Injector TypeSplit/Splitless
Injector Temperature250 °C[10]
Split Ratio20:1
Oven Temperature Program
Initial Temperature45 °C, hold for 1.5 min[6]
Ramp Rate3.6 °C/min to 210 °C[6]
Final Temperature210 °C, hold for 3 min
Detector FID
Detector Temperature270 °C
Hydrogen Flow35 mL/min
Air Flow350 mL/min
Makeup Gas (N2)25 mL/min
Headspace Autosampler
Vial Equilibration Temp80 °C
Equilibration Time15 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1.0 mL of headspace gas
Data Analysis and Quantification
  • Peak Identification: Identify the this compound peak in sample chromatograms by comparing its retention time with that of the authenticated standard. For MS detection, confirm identity by matching the mass spectrum with a reference library.[11]

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL) working Create Working Standards (Serial Dilution) stock->working hs_equil Vial Equilibration (80°C for 15 min) working->hs_equil Analyze Standards sample Prepare Sample in Headspace Vial sample->hs_equil Analyze Samples injection Headspace Injection (1 mL Gas Phase) hs_equil->injection separation GC Separation (Capillary Column) injection->separation detection FID Detection separation->detection peak_id Peak Identification (Retention Time) detection->peak_id calibration Generate Calibration Curve peak_id->calibration quant Quantify Analyte calibration->quant GC_Oven_Program cluster_program GC Oven Temperature Program start Initial: 45°C Hold: 1.5 min ramp Ramp: 3.6°C/min start->ramp Begin Ramp end Final: 210°C Hold: 3 min ramp->end Reach Final Temp

References

Application Note and Protocol: Identification of 2,3-Dimethyl-2-pentene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-2-pentene (C₇H₁₄, CAS No: 10574-37-5) is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2][3] Its accurate identification is crucial in various fields, including environmental monitoring, quality control in the chemical industry, and as a potential biomarker in biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like this compound from complex mixtures.[4][5] This document provides a detailed protocol for the identification of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for the identification of this compound.

ParameterValueReference
Molecular FormulaC₇H₁₄[1][2]
Molecular Weight98.19 g/mol [1][2]
CAS Number10574-37-5[1][2]
Kovats Retention Index (Standard Non-polar Column)~712-715[2]
Key Mass Fragments (m/z)55, 69, 83, 98[1]

Experimental Protocol

This protocol outlines the methodology for the analysis of this compound.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound, headspace analysis is often preferred to minimize matrix effects.[6][7]

Protocol: Static Headspace (HS) Analysis

This method is suitable for liquid or solid samples where the volatile analytes can partition into the gas phase.[6][8]

  • Materials:

    • Sample containing this compound

    • 20 mL glass headspace vials with PTFE/silicone septa

    • Crimper for sealing vials

  • Procedure:

    • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

    • Immediately seal the vial using a crimper.

    • Place the vial in a heated agitator or autosampler.

    • Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

    • After equilibration, a portion of the headspace gas is automatically injected into the GC-MS system.[6]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and sample complexity.

Parameter Recommended Setting Rationale
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[9]A non-polar column is well-suited for the separation of non-polar volatile compounds like alkenes.
Injection ModeSplitless or Split (e.g., 20:1)Splitless injection provides higher sensitivity for trace analysis, while a split injection is suitable for more concentrated samples.[6]
Injector Temperature250°CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/min.[10]Helium is an inert carrier gas commonly used in GC-MS.[5]
Oven Temperature ProgramInitial temperature of 40°C (hold for 2 minutes), then ramp at 10°C/min to 200°C (hold for 2 minutes).[11]This temperature program allows for the separation of volatile compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1]Standard ionization technique that generates reproducible mass spectra, which can be compared to library data.
Electron Energy70 eV[11]Standard electron energy for creating a library-searchable mass spectrum.
Mass Rangem/z 40-200This range will cover the molecular ion and characteristic fragments of this compound.
Ion Source Temperature230°CA standard temperature to maintain compound integrity and prevent condensation.
Transfer Line Temperature280°CEnsures the efficient transfer of analytes from the GC to the MS without condensation.

3. Data Analysis and Identification

Identification of this compound is confirmed by a combination of its mass spectrum and retention time.

  • Retention Time: The retention time of the peak of interest in the sample chromatogram should match that of a known standard of this compound analyzed under the same conditions.

  • Mass Spectrum: The obtained mass spectrum for the peak of interest should be compared with a reference spectrum from a spectral library (e.g., NIST).[12] The key identifying ions for this compound are m/z 55, 69, 83, and the molecular ion at m/z 98.[1]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Vial Place Sample in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate and Equilibrate Seal->Incubate Injection Headspace Injection Incubate->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram MassSpec Extract Mass Spectrum of Peak Chromatogram->MassSpec LibrarySearch Compare with NIST Library MassSpec->LibrarySearch Confirmation Confirm Identity (Retention Time & Mass Spectrum) LibrarySearch->Confirmation

Caption: Workflow for this compound ID.

References

Application Notes and Protocols: 2,3-Dimethyl-2-pentene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-2-pentene is a substituted alkene that, contrary to the initial query, is not commonly documented as a catalyst initiator in scientific literature. Instead, its primary role in chemical synthesis is that of a reactant or a product in various organic reactions. Its high reactivity, stemming from the substituted double bond, makes it a valuable substrate in reactions such as ozonolysis and as a product in catalytic cracking processes. These application notes serve to clarify the established roles of this compound for researchers, scientists, and drug development professionals, providing detailed protocols for its common applications and summarizing its key properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C7H14
Molar Mass 98.19 g/mol
Boiling Point 96-98 °C
Density 0.721 g/mL at 25 °C
Refractive Index n20/D 1.42

Applications in Organic Synthesis

While not a catalyst initiator, this compound is a significant compound in several areas of organic chemistry:

  • Ozonolysis: The double bond in this compound can be cleaved using ozone to form ketones and aldehydes. This reaction is a fundamental process in organic synthesis for the production of carbonyl compounds.

  • Product of Catalytic Cracking: In the petroleum industry, this compound is one of the many products formed during the catalytic cracking of larger hydrocarbons. This process is essential for the production of gasoline and other valuable organic compounds.

Experimental Protocols

Protocol 1: Ozonolysis of this compound

This protocol details the procedure for the oxidative cleavage of this compound using ozone, followed by a reductive workup to yield acetone (B3395972) and methyl ethyl ketone.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Ozone (O3) generated from an ozone generator

  • Dimethyl sulfide (B99878) (DMS)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissolve this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution via a gas dispersion tube while stirring. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

  • Add dimethyl sulfide (1.5 mL, 20.4 mmol) dropwise to the solution at -78 °C to reduce the ozonide.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL) using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it using a rotary evaporator.

  • Analyze the resulting products (acetone and methyl ethyl ketone) by GC-MS.

Visualizations

Reaction Pathway: Ozonolysis of this compound

The following diagram illustrates the two-step process of ozonolysis of this compound, followed by a reductive workup.

Ozonolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Reductive Workup cluster_products Products 2_3_Dimethyl_2_pentene This compound Molozonide Molozonide 2_3_Dimethyl_2_pentene->Molozonide + O3 O3 Ozone (O3) Ozonide Ozonide Molozonide->Ozonide Rearrangement Acetone Acetone Ozonide->Acetone + DMS MEK Methyl Ethyl Ketone Ozonide->MEK + DMS DMSO DMSO Ozonide->DMSO + DMS DMS Dimethyl Sulfide (DMS) Ozonolysis_Workflow start Start: Dissolve Reactant step1 Cool to -78 °C start->step1 step2 Bubble O3 step1->step2 step3 Purge with N2 step2->step3 step4 Add DMS step3->step4 step5 Warm to RT step4->step5 step6 Aqueous Workup step5->step6 step7 Dry Organic Layer step6->step7 step8 Concentrate step7->step8 end End: Analyze Products step8->end

Application Notes and Protocols for Addition Reactions with 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various addition reactions involving the alkene 2,3-dimethyl-2-pentene. The methodologies outlined are fundamental in organic synthesis and are particularly relevant for the creation of functionalized molecules in drug discovery and development. This document covers catalytic hydrogenation, hydroboration-oxidation, oxymercuration-demercuration, and bromination, offering insights into the expected products, stereochemistry, and regioselectivity of each transformation.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound results in the saturation of the double bond to yield 2,3-dimethylpentane (B165511). This reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2,3-dimethylpentane from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation balloon or hydrogenator

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g, 10 wt %) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask with a vacuum pump and then refill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, 2,3-dimethylpentane.

Quantitative Data
ReactionSubstrateProductCatalystSolventTemperaturePressureTypical Yield
Catalytic HydrogenationThis compound2,3-Dimethylpentane10% Pd/CEthanolRoom Temp.1 atm (H₂)>95%

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst setup Setup Hydrogen Atmosphere add_catalyst->setup stir Stir at Room Temperature setup->stir monitor Monitor by TLC/GC-MS stir->monitor filter Filter through Celite monitor->filter evaporate Evaporate Solvent filter->evaporate product 2,3-Dimethylpentane evaporate->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. For this compound, this reaction will produce 2,3-dimethyl-3-pentanol (B1584816).

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize 2,3-dimethyl-3-pentanol from this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Nitrogen or Argon atmosphere setup

  • Round-bottom flask, ice bath

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 g, 10.2 mmol) and anhydrous THF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (3.4 mL, 3.4 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (3.4 mL).

  • Carefully add 30% H₂O₂ (3.4 mL) dropwise, ensuring the temperature does not exceed 40-50 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-3-pentanol.

Quantitative Data
ReactionSubstrateProductReagentsSolventTemperatureTypical Yield
Hydroboration-OxidationThis compound2,3-Dimethyl-3-pentanol1. BH₃·THF2. H₂O₂, NaOHTHF0 °C to RT85-95%

Reaction Pathway for Hydroboration-Oxidation

G start This compound intermediate Trialkylborane Intermediate start->intermediate BH3-THF (Hydroboration) product 2,3-Dimethyl-3-pentanol intermediate->product H2O2, NaOH (Oxidation)

Caption: The two-step hydroboration-oxidation of this compound.

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method for the hydration of alkenes, which proceeds with Markovnikov regioselectivity to yield an alcohol.[1][2][3] For this compound, the product is 2,3-dimethyl-2-pentanol (B1616680). A key advantage of this method is that it avoids carbocation rearrangements.[3]

Experimental Protocol: Oxymercuration-Demercuration

Objective: To synthesize 2,3-dimethyl-2-pentanol from this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve mercuric acetate (3.5 g, 11 mmol) in a mixture of THF (10 mL) and water (10 mL).

  • Add this compound (1.0 g, 10.2 mmol) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 3 M NaOH solution (10 mL).

  • Slowly and carefully add a solution of sodium borohydride (0.4 g, 10.6 mmol) in 3 M NaOH (5 mL).

  • Stir the reaction mixture for 1 hour.

  • A black precipitate of mercury metal will form.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 2,3-dimethyl-2-pentanol.

Quantitative Data
ReactionSubstrateProductReagentsSolventTemperatureTypical Yield
Oxymercuration-DemercurationThis compound2,3-Dimethyl-2-pentanol1. Hg(OAc)₂, H₂O2. NaBH₄, NaOHTHF/H₂ORoom Temp.90-98%

Reaction Pathway for Oxymercuration-Demercuration

G start This compound intermediate Organomercury Intermediate start->intermediate Hg(OAc)2, H2O (Oxymercuration) product 2,3-Dimethyl-2-pentanol intermediate->product NaBH4, NaOH (Demercuration)

Caption: The two-step oxymercuration-demercuration of this compound.

Bromination

The addition of bromine (Br₂) to an alkene results in a vicinal dibromide. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

Experimental Protocol: Bromination

Objective: To synthesize 2,3-dibromo-2,3-dimethylpentane from this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in dichloromethane (20 mL).

  • Cool the flask in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.63 g, 10.2 mmol) in dichloromethane (10 mL).

  • Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.

  • Continue the addition until a faint bromine color persists.

  • Stir the reaction mixture at 0 °C for an additional 15 minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the bromine color is completely discharged.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,3-dibromo-2,3-dimethylpentane.

Quantitative Data
ReactionSubstrateProductReagentSolventTemperatureTypical Yield
BrominationThis compound2,3-Dibromo-2,3-dimethylpentaneBr₂Dichloromethane0 °C>95%

Experimental Workflow for Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Dichloromethane cool Cool to 0°C start->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 stir Stir at 0°C add_br2->stir quench Quench with Na2S2O3 stir->quench extract Aqueous Workup quench->extract evaporate Evaporate Solvent extract->evaporate product 2,3-Dibromo-2,3-dimethylpentane evaporate->product

Caption: Workflow for the bromination of this compound.

References

Application Notes and Protocols for the Purification of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,3-Dimethyl-2-pentene following its synthesis. The primary objectives of these procedures are to remove unreacted starting materials, catalysts, byproducts, and isomeric impurities to achieve high purity of the target compound.

Introduction

This compound is a valuable alkene intermediate in organic synthesis. Its purity is crucial for subsequent reactions and the synthesis of fine chemicals and pharmaceutical compounds. A common synthetic route to this compound is the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol (B1616680). This process can result in a crude product containing residual acid, water, unreacted alcohol, and isomeric alkene byproducts. The purification strategy outlined below involves a multi-step approach including washing, drying, and high-resolution separation techniques.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its potential impurities is essential for effective purification.

PropertyThis compound2,3-Dimethyl-1-pentene4-Methyl-2-hexene (E/Z)2,3-Dimethyl-2-pentanolUnit
Molecular Formula C₇H₁₄C₇H₁₄C₇H₁₄C₇H₁₆O-
Molar Mass 98.1998.1998.19116.20 g/mol
Boiling Point 94.85[1]86.591-93~138°C at 760 mmHg
Density 0.7234[1]0.695~0.700.829g/cm³
Refractive Index 1.4185[1]1.400~1.4051.431

Purification Workflow Overview

The overall purification process for this compound synthesized via acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol is depicted below.

PurificationWorkflow crude Crude this compound (from synthesis) wash Washing (Neutralization & Extraction) crude->wash Remove acid catalyst & water-soluble impurities dry Drying wash->dry Remove residual water separate High-Resolution Separation dry->separate Separate from isomers & other organic impurities pure Pure this compound separate->pure

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Washing and Drying of Crude this compound

This protocol is designed to neutralize and remove the acid catalyst (e.g., sulfuric or phosphoric acid) and other water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, periodically venting to release any evolved CO₂ gas. Once gas evolution subsides, shake the funnel more vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The upper organic layer contains the desired product, while the lower aqueous layer contains the neutralized acid and other water-soluble impurities.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water by shaking for 1 minute and then allowing the layers to separate. Drain and discard the aqueous layer.

  • Repeat the water wash (step 6) one more time.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of residual water. Allow the layers to separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the flask to dry the organic layer. Swirl the flask gently. The drying agent should appear free-flowing when the solution is dry.

  • Gravity filter the dried organic solution into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with significantly different boiling points, such as the unreacted 2,3-dimethyl-2-pentanol, and can also provide some separation from isomeric alkenes.

Materials and Equipment:

  • Washed and dried crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer or boiling chips

  • Thermometer

  • Ice bath for receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Transfer the washed and dried crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the head of the fractionating column. Collect any low-boiling forerun in a separate receiving flask until the temperature stabilizes near the boiling point of the lowest boiling C₇H₁₄ isomer (around 86°C).

  • Once the temperature stabilizes near the boiling point of this compound (approximately 95°C), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) to ensure good separation.

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Analyze the collected fractions for purity using Gas Chromatography (GC).

Expected Purity and Yield: The efficiency of fractional distillation depends on the number of theoretical plates of the column.

TechniqueExpected PurityEstimated Yield LossNotes
Fractional Distillation 90-98%15-30%Purity is highly dependent on the efficiency of the fractionating column and the boiling point differences of the impurities.
Protocol 3: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

For applications requiring very high purity (>99%), preparative gas chromatography is the method of choice for separating this compound from its isomers.

Materials and Equipment:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative Gas Chromatograph equipped with an appropriate column (e.g., a non-polar or semi-polar capillary column) and a fraction collector.

  • Carrier gas (e.g., Helium or Nitrogen)

  • Collection vials

Procedure:

  • Develop an analytical GC method to determine the retention times of this compound and its impurities.

  • Optimize the preparative GC conditions (e.g., injection volume, oven temperature program, carrier gas flow rate) to achieve baseline separation of the target compound from its impurities.

  • Inject the partially purified this compound onto the preparative GC column.

  • Set the fraction collector to collect the eluent corresponding to the retention time of this compound.

  • Multiple injections may be necessary to process the entire batch.

  • Combine the collected fractions containing the pure product.

  • Analyze the purity of the final product using an analytical GC.

Expected Purity and Yield:

TechniqueExpected PurityEstimated Yield LossNotes
Preparative Gas Chromatography >99.5%30-50%Yield loss can be significant due to the small injection volumes and the need for multiple runs. This method is best suited for obtaining small quantities of highly pure material.

Logical Relationships in Purification Method Selection

The choice of purification technique depends on the required purity of the final product and the scale of the synthesis.

MethodSelection start Crude Product purity_req Purity Requirement? start->purity_req frac_dist Fractional Distillation purity_req->frac_dist Moderate Purity prep_gc Preparative GC purity_req->prep_gc High Purity final_product_mod Moderately Pure Product (90-98%) frac_dist->final_product_mod final_product_high High Purity Product (>99.5%) prep_gc->final_product_high

Caption: Decision tree for selecting a purification method.

Conclusion

The successful purification of this compound requires a systematic approach that begins with the removal of acidic and water-soluble impurities, followed by a high-resolution separation technique. Fractional distillation is a practical method for achieving good purity on a larger scale, while preparative gas chromatography is ideal for obtaining smaller quantities of highly pure material for sensitive applications. The choice of method should be guided by the specific purity requirements and the scale of the synthesis. Purity analysis at each stage using gas chromatography is essential to monitor the effectiveness of the purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol (B1616680). This reaction typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), along with the application of heat.[1][2] The reaction proceeds through a carbocation intermediate, and the formation of the more substituted alkene (this compound) is favored according to Zaitsev's rule.[1]

Q2: What are the typical reaction conditions for the dehydration of 2,3-dimethyl-2-pentanol?

A2: The dehydration of 2,3-dimethyl-2-pentanol is typically carried out under acidic conditions with heating.[1][2] Common strong acid catalysts include concentrated sulfuric acid or phosphoric acid.[1] Heat is essential to drive the elimination reaction forward.[1][2]

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, another notable method is the Wittig reaction.[3][4] This reaction involves the use of an aldehyde or ketone and a phosphorus ylide (Wittig reagent) to form an alkene.[4][5] For the synthesis of this compound, one could theoretically use a reaction between a suitable ketone and ylide. The Wittig reaction is particularly useful for forming the double bond at a specific location without the risk of rearrangements that can occur in carbocation-based reactions.[3]

Q4: What are the main side products I should be aware of during the synthesis?

A4: In the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol, the primary side products are isomeric alkenes. Due to the potential for carbocation rearrangements, other isomers of dimethyl-pentene may be formed. At higher temperatures, cracking of the hydrocarbon chain can also occur, leading to smaller alkane and alkene fragments.[6]

Troubleshooting Guides

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).- Increase the concentration of the acid catalyst, but be cautious as this can also promote side reactions.
Loss of Product During Workup - this compound is a volatile compound (boiling point ~85-86°C).[7] Use a cooled receiving flask during distillation and minimize exposure to the atmosphere.- Ensure efficient extraction by using a suitable non-polar solvent and performing multiple extractions.
Suboptimal Reaction Temperature - An insufficient temperature will lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions like polymerization or cracking.[6] Optimize the temperature based on literature procedures or empirical testing.
Poor Quality Starting Material - Ensure the 2,3-dimethyl-2-pentanol is pure and dry. Water can interfere with the acid catalyst.
Presence of Impurities

Problem: The final product is contaminated with significant amounts of side products.

Possible Cause Suggested Solution
Formation of Isomeric Alkenes - Use a milder acid catalyst or a lower reaction temperature to minimize carbocation rearrangements.- Employ fractional distillation for purification. The boiling points of the different isomers may be close, so a distillation column with a high number of theoretical plates is recommended.
Residual Starting Material - This indicates an incomplete reaction. See the "Low Yield" section for troubleshooting an incomplete reaction.
Polymerization - High concentrations of strong acid and high temperatures can lead to polymerization of the alkene product. Use the minimum effective amount of catalyst and maintain the lowest possible reaction temperature.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-pentanol

Materials:

  • 2,3-Dimethyl-2-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, place 2,3-dimethyl-2-pentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus with the reaction flask.

  • Gently heat the mixture to initiate the dehydration reaction and distill the alkene product as it forms. The boiling point of this compound is approximately 85-86°C.[7]

  • Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

  • Wash the collected distillate with a 5% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Perform a final fractional distillation to purify the this compound, collecting the fraction at the correct boiling point.

Visualizations

Dehydration_Pathway cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Elimination A 2,3-Dimethyl-2-pentanol + H⁺ B Protonated Alcohol (Oxonium Ion) A->B C Loss of Water B->C D Tertiary Carbocation C->D E Deprotonation D->E F This compound E->F

Caption: Reaction pathway for the acid-catalyzed dehydration of 2,3-Dimethyl-2-pentanol.

Troubleshooting_Yield Start Low Yield of this compound Incomplete Incomplete Reaction? Start->Incomplete Loss Product Loss During Workup? Start->Loss Temp Suboptimal Temperature? Start->Temp Sol_Incomplete Increase reaction time or catalyst concentration. Monitor with GC/TLC. Incomplete->Sol_Incomplete Sol_Loss Use cooled receiving flask. Optimize extraction procedure. Loss->Sol_Loss Sol_Temp Optimize reaction temperature. Temp->Sol_Temp

Caption: Troubleshooting workflow for low product yield.

References

Common side products in the synthesis of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of a suitable tertiary alcohol, such as 2,3-dimethyl-2-pentanol (B1616680) or 2,3-dimethyl-3-pentanol (B1584816). This reaction typically proceeds through an E1 elimination mechanism.[1][2][3][4][5]

Q2: Why am I observing multiple alkene products in my reaction mixture?

A2: The formation of multiple alkene isomers is a common outcome in the acid-catalyzed dehydration of alcohols. This is due to two main factors:

  • Formation of a carbocation intermediate: The E1 mechanism involves a carbocation intermediate, which can be attacked by a base (like water or the conjugate base of the acid catalyst) at different adjacent carbon atoms (β-carbons), leading to various constitutional isomers.[3][4]

  • Carbocation rearrangements: The initially formed carbocation can rearrange to a more stable carbocation via hydride or alkyl (typically methyl) shifts. Each of these carbocations can then lead to a different set of alkene products.[4]

Q3: How can I identify the different side products in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the different isomeric alkenes produced in the reaction. The gas chromatogram will show the relative amounts of each product, and the mass spectrum will help in identifying their structures.[6]

Q4: Is it possible to control the formation of side products?

A4: Controlling the product distribution in E1 reactions can be challenging. However, reaction conditions can be optimized to favor the desired product. Lower reaction temperatures and the use of a bulky, non-nucleophilic base can sometimes favor the Zaitsev product (the most substituted alkene), which is often the desired product. For syntheses requiring high purity of a single isomer, alternative methods like the Wittig reaction might be considered, although this also has its own set of potential side products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.Ensure sufficient heating and an adequate concentration of the acid catalyst. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or GC-MS.
Loss of product during workup.This compound is volatile. Ensure efficient condensation during distillation and minimize evaporative losses during extraction and drying steps.
Polymerization of the alkene product.High acid concentration and high temperatures can promote polymerization. Consider using a milder acid catalyst or slightly lower reaction temperatures. Distill the product as it is formed to remove it from the acidic conditions.
Presence of unexpected alkene isomers Carbocation rearrangements.This is inherent to the E1 mechanism. If a specific isomer is required, consider alternative synthetic routes that do not involve a carbocation intermediate, such as the Wittig reaction.
Starting from an incorrect or impure alcohol.Verify the identity and purity of the starting alcohol using techniques like NMR spectroscopy or GC-MS.
Formation of a significant amount of ether byproducts Reaction temperature is too low.Dehydration to form alkenes is favored at higher temperatures, while ether formation (a competing SN1 reaction) can be significant at lower temperatures. Increase the reaction temperature.
Charring or dark coloration of the reaction mixture Use of a strong oxidizing acid like concentrated sulfuric acid.Concentrated sulfuric acid can cause oxidation and charring. Consider using a non-oxidizing acid like phosphoric acid.

Reaction Mechanisms and Side Products

The acid-catalyzed dehydration of a suitable tertiary alcohol, such as 2,3-dimethyl-3-pentanol, is a common route to this compound. The reaction proceeds via a tertiary carbocation intermediate. Elimination of a proton from adjacent carbon atoms leads to the formation of a mixture of isomeric alkenes.

The dehydration of 2,3-dimethyl-3-pentanol can yield three primary alkene products:

  • This compound (Major Product): Formation of the most substituted and thermodynamically most stable alkene (Zaitsev's rule).

  • 3,4-Dimethyl-2-pentene (Minor Product): Elimination of a proton from a different β-carbon.

  • 2-Ethyl-3-methyl-1-butene (Minor Product): Elimination of a proton from another β-carbon.

Furthermore, carbocation rearrangements can lead to additional side products. For instance, starting with 3,4-dimethyl-2-pentanol would initially form a secondary carbocation, which would then likely undergo a hydride shift to form a more stable tertiary carbocation, leading to a complex mixture of alkenes including this compound.

Product Distribution from Dehydration of 2,3-Dimethyl-3-pentanol
ProductStructureTypical Distribution
This compoundCCC(=C(C)C)CMajor
3,4-Dimethyl-2-penteneCC(C)C=C(C)CMinor
2-Ethyl-3-methyl-1-buteneC=C(CC)C(C)CMinor

Note: The exact distribution of products can vary depending on the specific reaction conditions (acid catalyst, temperature, and reaction time).

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-3-pentanol

This protocol is a representative example and may require optimization.

Materials:

  • 2,3-Dimethyl-3-pentanol

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • Place 2,3-dimethyl-3-pentanol and a few boiling chips into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated phosphoric acid (or sulfuric acid) to the flask while swirling.

  • Set up a simple distillation apparatus.

  • Heat the mixture gently to initiate the dehydration reaction. The alkene product will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic layer into a clean, dry distillation flask.

  • Purify the this compound by fractional distillation, collecting the fraction at its boiling point (~96-97 °C).

  • Characterize the product and any side products using GC-MS and NMR spectroscopy.

Visualizing the Reaction Pathway

The following diagram illustrates the formation of the major product and potential side products from the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol.

Dehydration_of_2_3_Dimethyl_3_pentanol start 2,3-Dimethyl-3-pentanol protonation Protonation (H+) start->protonation protonated_alcohol Protonated Alcohol protonation->protonated_alcohol loss_of_water Loss of H2O protonated_alcohol->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation elimination1 Elimination (β-H) carbocation->elimination1 elimination2 Elimination (β'-H) carbocation->elimination2 elimination3 Elimination (β''-H) carbocation->elimination3 product_major This compound (Major Product) elimination1->product_major product_minor1 3,4-Dimethyl-2-pentene (Minor Product) elimination2->product_minor1 product_minor2 2-Ethyl-3-methyl-1-butene (Minor Product) elimination3->product_minor2

References

Troubleshooting poor peak separation in GC analysis of alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak separation in the Gas Chromatography (GC) analysis of alkenes.

Frequently Asked Questions (FAQs)

Q1: My alkene peaks are co-eluting or not baseline-resolved. What are the first steps I should take?

When facing co-elution, a systematic approach is necessary to identify and resolve the issue. The primary goal is to alter the selectivity or improve the efficiency of the separation.[1][2]

Initial Troubleshooting Workflow:

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// Method Parameters Branch temp_prog [label="Optimize Temperature Program?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_rate [label="Adjust Carrier Gas Flow Rate?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Modify Injection Parameters?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// System Hardware Branch column_install [label="Check Column Installation", fillcolor="#34A853", fontcolor="#FFFFFF"]; liner [label="Inspect/Replace Inlet Liner", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaks [label="Perform Leak Check", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions change_column [label="Change Stationary Phase\nor Column Dimensions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> check_method; start -> check_system;

check_method -> temp_prog [label="Are early peaks bunched?\nIs the run too fast?"]; check_method -> flow_rate [label="Are peaks too broad\nor narrow?"]; check_method -> injection [label="Are there split or broad peaks\nat the beginning?"];

check_system -> column_install [label="Tailing or broad peaks?"]; check_system -> liner [label="Tailing or loss of response?"]; check_system -> leaks [label="Poor reproducibility,\nhigh baseline noise?"];

temp_prog -> change_column [label="No Improvement"]; flow_rate -> change_column [label="No Improvement"]; injection -> change_column [label="No Improvement"];

column_install -> temp_prog; liner -> temp_prog; leaks -> temp_prog; } axd Caption: General troubleshooting workflow for poor peak separation.

Recommended Actions:

  • Review Chromatogram: Look for signs of asymmetry like "shoulders" on a peak, which can indicate co-elution even if the peak doesn't appear fully split.[2]

  • Optimize Temperature Program: This is often the most effective first step for improving resolution. Lowering the initial temperature or reducing the ramp rate can increase the separation between closely eluting peaks.[3][4]

  • Adjust Carrier Gas Flow Rate: Ensure the flow rate is optimized for the carrier gas being used (e.g., Helium or Hydrogen). While increasing the flow rate can shorten run times, it may decrease resolution. Conversely, a slower flow rate can improve separation for some compounds.[5][6]

  • Check Column Health: Column contamination or aging is a common cause of resolution loss.[7][8] Trimming 10-20 cm from the front of the column can often resolve issues caused by the accumulation of non-volatile residues.[9]

Q2: How do I select the right GC column for alkene analysis?

The choice of a GC column is critical and depends on four main factors: stationary phase, internal diameter (I.D.), film thickness, and length.[10][11] For volatile, non-polar compounds like alkenes, separation is primarily based on boiling points.[12]

Column Selection Decision Tree:

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start [label="Goal: Separate Alkenes", fillcolor="#FBBC05"];

// Nodes phase [label="Select Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dims [label="Select Column Dimensions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

nonpolar [label="Non-polar phase\n(e.g., 100% dimethylpolysiloxane)\nSeparates by boiling point.", fillcolor="#F1F3F4"]; intermediate [label="Intermediate polarity phase\n(e.g., '624' type)\nAlternate selectivity for isomers.", fillcolor="#F1F3F4"];

id [label="Internal Diameter (I.D.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; film [label="Film Thickness", fillcolor="#34A853", fontcolor="#FFFFFF"]; length [label="Length", fillcolor="#34A853", fontcolor="#FFFFFF"];

id_choice [label="0.25 mm: Good balance\n<0.25 mm: Higher efficiency\n>0.25 mm: Higher capacity", fillcolor="#F1F3F4"]; film_choice [label="Thicker film (>1 µm)\nfor highly volatile C1-C10 alkenes\nto increase retention.", fillcolor="#F1F3F4"]; length_choice [label="30 m: Standard\n60-120 m: Higher resolution\nfor complex mixtures (isomers).", fillcolor="#F1F3F4"];

// Connections start -> phase; phase -> nonpolar [label=" Standard analysis "]; phase -> intermediate [label=" Co-eluting isomers "];

start -> dims; dims -> id -> id_choice; dims -> film -> film_choice; dims -> length -> length_choice; } axd Caption: Decision tree for selecting a GC column for alkene analysis.

Key Considerations:

  • Stationary Phase: Non-polar stationary phases are the industry standard for separating non-polar alkanes and alkenes, with elution order generally following boiling points.[12][13] For separating alkene isomers or mixtures containing polar compounds, an intermediate polarity column may provide better selectivity.[13][14]

  • Film Thickness: For highly volatile alkenes (e.g., C2-C5), a thicker film (>1 µm) is recommended to increase retention and improve separation from the solvent peak.[14][15]

  • Column I.D.: A 0.25 mm I.D. column offers a good balance between efficiency and sample capacity.[10][11] For complex samples with many closely eluting peaks, a narrower I.D. (e.g., 0.18 mm) will provide higher efficiency.[11]

  • Column Length: A 30 m column is suitable for most standard analyses.[13] For complex mixtures of isomers with very close boiling points, a longer column (60 m or even 120 m) will provide greater resolving power.[3][14]

Q3: My peaks are broad, especially later in the chromatogram. How can I make them sharper?

Broad peaks are often a result of excessive band broadening, where the analyte band diffuses and spreads out as it travels through the column.[16] This is particularly noticeable for later-eluting peaks.[16][17]

Causes and Solutions for Broad Peaks:

Potential Cause Recommended Solution Explanation
Sub-optimal Flow Rate Increase the carrier gas flow rate.A slow flow rate increases the residence time of analytes on the column, allowing more time for diffusion and band broadening to occur.[16]
Slow Temperature Ramp Increase the temperature ramp rate (e.g., from 5°C/min to 10-20°C/min).A faster ramp rate causes analytes to move through the column more quickly, reducing the time for diffusion and resulting in sharper peaks.[16][17]
Incorrect Column Installation Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.If the column is installed too low or too high in the inlet, it can cause poor sample transfer and band broadening.[9][16]
Splitless Injection Issues Decrease the splitless hold time or lower the initial oven temperature.An excessively long splitless hold time can lead to a slow, drawn-out transfer of the sample onto the column.[16] Lowering the initial oven temperature helps to focus the analytes at the head of the column.[9]
Column Contamination Bake out the column or trim the first 10-20 cm of the column inlet.Contaminants at the head of the column can interact with analytes, leading to poor peak shape.[7]
Q4: How do I optimize my temperature program to resolve a critical pair of co-eluting alkenes?

Temperature programming is a powerful tool for enhancing the resolution of compounds with a wide range of boiling points.[18] By manipulating the temperature, you can alter the selectivity of the separation.[18][19]

Experimental Protocol: Optimizing a Temperature Program

  • Run a Scouting Gradient: Start with a generic temperature program to determine the elution profile of your sample. A common scouting gradient is:

    • Initial Temperature: 35-40°C[4]

    • Ramp Rate: 10°C/min[4]

    • Final Temperature: The maximum operating temperature of your column, with a hold for 5-10 minutes to ensure all components have eluted.[4]

  • Identify Elution Temperature: From the scouting run, determine the approximate temperature at which the critical alkene pair elutes.

  • Adjust the Ramp Rate: The optimal ramp rate can be estimated as 10°C per column hold-up time (void time).[19]

    • If the critical pair is poorly resolved, try decreasing the ramp rate in steps of 2-5°C/min. This increases the interaction time with the stationary phase and can improve separation.[20]

  • Optimize the Initial Temperature: For early-eluting peaks, lowering the initial oven temperature is more effective than adding a long initial hold time.[4] A good starting point for splitless injection is an initial oven temperature 20°C below the boiling point of the sample solvent.[9][19]

  • Introduce a Mid-Ramp Isothermal Hold (If Necessary): If adjusting the ramp rate alone does not resolve the critical pair, introduce an isothermal hold in the middle of the program.

    • Set the hold temperature to be about 20-30°C lower than the elution temperature of the critical pair.[6]

    • Start with a 1-2 minute hold and increase the duration as needed until separation is achieved, then resume the temperature ramp.[6][19]

Impact of Temperature Ramp Rate on Resolution:

Ramp Rate (°C/min) Analysis Time (min) Resolution (Rs) between two hypothetical alkenes Peak Width
20FastLowerNarrower
10ModerateModerateModerate
5SlowHigherBroader

Note: This table illustrates the general relationship between ramp rate, analysis time, and resolution. Actual values are compound and system-dependent.

Q5: Could my sample preparation or injection technique be the cause of poor peak separation?

Yes, improper sample preparation and injection techniques are frequent causes of chromatographic problems, including broad, tailing, or split peaks.[7][9]

Relationship between GC Parameters and Peak Separation:

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// Effects Retention [label="Retention Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Width [label="Peak Width", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity (α)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome Resolution [label="Peak Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Temp -> Retention [label=" 📉 "]; Temp -> Width [label=" 📉 (with ramp)"]; Temp -> Selectivity [label=" ↔️ "];

Flow -> Retention [label=" 📉 "]; Flow -> Width [label=" ↔️ (at optimum)"];

Column -> Retention [label=" 📈 "]; Column -> Width [label=" ↔️ "]; Column -> Selectivity [label=" 📈 "];

Injection -> Width [label=" ↔️ "];

Retention -> Resolution; Width -> Resolution; Selectivity -> Resolution; } axd Caption: Relationship between key GC parameters and peak resolution.

Common Issues and Solutions:

  • Sample Overload: Injecting too concentrated a sample can lead to fronting peaks.[21]

    • Solution: Dilute the sample.[22] If using splitless injection for trace analysis, ensure you are not overloading the column's capacity. If not doing trace analysis, switch to a split injection and use an appropriate split ratio (e.g., 50:1 or 100:1) to reduce the amount of sample reaching the column.[21][23]

  • Improper Solvent: The sample solvent can significantly affect peak shape, especially in splitless injection.

    • Solution: Ensure the stationary phase polarity is compatible with the sample solvent.[9] For example, using a non-polar solvent like hexane (B92381) with a highly polar wax column can cause split peaks.[9] Also, ensure the initial oven temperature is about 20°C below the solvent's boiling point to facilitate proper solvent and thermal focusing.[9]

  • Backflash: This occurs when the injection volume is too large for the inlet conditions (temperature and pressure), causing the sample vapor to expand beyond the liner volume. This leads to broad or split peaks and poor reproducibility.[7]

    • Solution: Reduce the injection volume, use a larger volume inlet liner, or decrease the inlet temperature.[24]

  • Dirty Inlet Liner: Active sites in a contaminated liner can interact with analytes, causing peak tailing.[21]

    • Solution: Replace the inlet liner regularly. Using a deactivated liner with glass wool can help trap non-volatile matrix components and improve vaporization.[9][25]

References

Technical Support Center: Optimizing Reactions of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure in reactions involving 2,3-Dimethyl-2-pentene.

Section 1: Catalytic Hydrogenation (Alkene to Alkane)

The catalytic hydrogenation of this compound yields 2,3-Dimethylpentane. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Reaction: this compound + H₂ → 2,3-Dimethylpentane

Frequently Asked Questions (FAQs) - Hydrogenation

Q1: What are the most common catalysts for the hydrogenation of this compound? A1: The most frequently used catalysts for alkene hydrogenation are platinum-group metals. Palladium on carbon (Pd/C) is highly effective and widely used. Platinum(IV) oxide (PtO₂, Adams' catalyst) and Raney Nickel (Raney Ni) are also common choices, particularly for more sterically hindered alkenes.[1]

Q2: What is the expected stereochemistry of the hydrogenation product? A2: Catalytic hydrogenation involves the syn-addition of two hydrogen atoms across the face of the double bond that is adsorbed onto the catalyst surface.[2] For this compound, this results in the formation of 2,3-Dimethylpentane, where the stereochemistry at the newly formed chiral centers depends on the face of the alkene that binds to the catalyst.

Q3: How does steric hindrance of a tetrasubstituted alkene like this compound affect reaction conditions? A3: Tetrasubstituted alkenes are the most sterically hindered and generally react slower than less substituted alkenes.[1] To achieve a reasonable reaction rate and high conversion, more forcing conditions may be necessary, such as higher hydrogen pressure, elevated temperatures, or using a more active catalyst like PtO₂.[3][4]

Troubleshooting Guide - Hydrogenation

Q4: My hydrogenation reaction has a low or no yield. What are the potential causes? A4: Low conversion can be attributed to several factors. The primary areas to investigate are catalyst activity, substrate/solvent purity, and reaction conditions. A systematic approach is crucial for identifying the root cause.

Q5: How can I determine if my catalyst is the problem? A5: Catalyst deactivation is a common issue.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst by irreversibly binding to active sites. Ensure the purity of your starting materials and solvents.

  • Improper Handling: Catalysts like Pd/C can be pyrophoric when dry and may be damaged by improper handling or storage.[1] Always handle catalysts under an inert atmosphere.

  • Insufficient Amount: For hindered alkenes, a higher catalyst loading (e.g., 5-10 mol%) may be required.

Q6: The reaction is very slow. Should I increase the temperature or the pressure? A6: Both temperature and pressure can increase the reaction rate, but they must be optimized carefully.

  • Pressure: Increasing hydrogen pressure (e.g., from balloon pressure to 2-10 bar) increases the concentration of hydrogen on the catalyst surface, which can significantly accelerate the reaction rate for hindered alkenes.[5]

  • Temperature: Gently increasing the temperature (e.g., from room temperature to 40-60 °C) can also increase the rate. However, excessively high temperatures can sometimes lead to side reactions like isomerization or catalyst degradation.[6]

Data Presentation: Hydrogenation Conditions

The following table summarizes typical starting conditions for the hydrogenation of tetrasubstituted alkenes like this compound. Optimization will be required for specific experimental setups.

Catalyst (loading)H₂ Pressure (atm)Temperature (°C)SolventTypical Reaction TimeExpected Yield
5% Pd/C (5-10 mol%)1 - 525 - 50Ethanol, Ethyl Acetate6 - 24 h>90%
PtO₂ (Adams') (1-5 mol%)1 - 325Methanol, Acetic Acid2 - 12 h>95%
Raney Ni (10-20 wt%)50 - 10050 - 100Ethanol4 - 16 h>90%
Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol describes a lab-scale hydrogenation using a hydrogen balloon (approx. 1 atm). For higher pressures, a specialized pressure reactor (e.g., a Parr shaker) is required.

  • Reactor Setup: Add this compound (1.0 mmol) and a suitable solvent (e.g., 10 mL of ethanol) to a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 50 mg of 10% Pd/C).

  • Seal and Purge: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold.

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Introduction: While under a slight vacuum, introduce hydrogen gas from a balloon via a needle through the septum.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature). Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting material is no longer visible.

  • Workup: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 2,3-Dimethylpentane.

Visualization: Hydrogenation Troubleshooting Workflow

G start Start: Low Hydrogenation Yield check_catalyst Evaluate Catalyst start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity catalyst_poisoned Poisoned? check_catalyst->catalyst_poisoned catalyst_inactive Inactive/Old? check_catalyst->catalyst_inactive pressure_low H₂ Pressure Too Low? check_conditions->pressure_low temp_low Temp Too Low? check_conditions->temp_low substrate_impure Substrate/Solvent Impure? check_purity->substrate_impure sol_catalyst Purify Reagents Use Fresh Catalyst catalyst_poisoned->sol_catalyst Yes catalyst_inactive->sol_catalyst Yes sol_pressure Increase H₂ Pressure (Use Pressure Vessel) pressure_low->sol_pressure Yes sol_temp Increase Temperature (e.g., to 40-60°C) temp_low->sol_temp Yes sol_purity Purify Substrate Use Anhydrous Solvent substrate_impure->sol_purity Yes end_node High Yield Achieved sol_catalyst->end_node sol_pressure->end_node sol_temp->end_node sol_purity->end_node

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Section 2: Acid-Catalyzed Hydration (Alkene to Alcohol)

The acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol.

Reaction: this compound + H₂O --(H⁺ catalyst)--> 2,3-Dimethyl-2-pentanol

Frequently Asked Questions (FAQs) - Hydration

Q1: What is the major product of the acid-catalyzed hydration of this compound? A1: The reaction follows Markovnikov's rule, where the proton (H⁺) adds to the less substituted carbon of the double bond, and the nucleophile (H₂O) adds to the more substituted carbon.[7] This process forms the most stable carbocation intermediate. For this compound, protonation of C3 leads to a stable tertiary carbocation at C2. Water then attacks this carbocation, leading to the major product, 2,3-Dimethyl-2-pentanol .[8][9]

Q2: Are carbocation rearrangements a concern with this substrate? A2: No. Carbocation rearrangements occur if a more stable carbocation can be formed (e.g., a secondary shifting to a tertiary). In this case, the initial protonation already forms a stable tertiary carbocation, so a rearrangement is not favorable.[8]

Q3: How can I control the reaction equilibrium to favor alcohol formation? A3: The acid-catalyzed hydration of an alkene is a reversible reaction.[10][11] To favor the formation of the alcohol product, Le Châtelier's principle can be applied:

  • Use excess water: Using a large excess of water as the solvent shifts the equilibrium toward the products.

  • Control Temperature: Lower temperatures favor alcohol formation. Higher temperatures favor the reverse reaction, which is the dehydration of the alcohol to form the alkene. For tertiary alcohols, temperatures below 25°C are often recommended.[11]

Troubleshooting Guide - Hydration

Q4: My reaction is giving a low yield of the alcohol and returning starting material. What's wrong? A4: This indicates the equilibrium is not favoring the product.

  • Insufficient Water: Ensure you are using a dilute aqueous acid solution. Using concentrated acid with little water can favor elimination (dehydration).

  • Temperature Too High: As mentioned, high temperatures will push the equilibrium back to the alkene starting material.[11] Ensure your reaction is adequately cooled, especially for the formation of a tertiary alcohol.

Q5: I am observing the formation of an unexpected ether byproduct. How can this be avoided? A5: If the alcohol product begins to accumulate, it can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a dialkyl ether. To minimize this, use a large excess of water and keep the reaction temperature low to ensure water is the primary nucleophile.

Data Presentation: Hydration Conditions

The following table provides representative conditions for the acid-catalyzed hydration of an alkene to a tertiary alcohol.

Acid CatalystConcentrationTemperature (°C)SolventPrimary ProductPotential Byproduct
Sulfuric Acid (H₂SO₄)5-50% aq.0 - 25Water2,3-Dimethyl-2-pentanolDimerization/Polymerization
Phosphoric Acid (H₃PO₄)50-85% aq.10 - 25Water2,3-Dimethyl-2-pentanolBis(1,1,2-trimethylpropyl) ether
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add the dilute acid solution (e.g., 50% aqueous H₂SO₄).

  • Substrate Addition: While stirring vigorously, slowly add this compound dropwise to the cold acid solution. Maintain the temperature below 25°C throughout the addition.

  • Reaction: Allow the mixture to stir at a low temperature (e.g., 10-25°C) for several hours. Monitor the disappearance of the organic layer (alkene) into the aqueous phase.

  • Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2,3-Dimethyl-2-pentanol. Further purification can be achieved by distillation.

Visualization: Hydration Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H₃O⁺ Oxonium Protonated Alcohol (Oxonium Ion) Carbocation->Oxonium + H₂O Ether Ether Byproduct Carbocation->Ether + Product Alcohol - H⁺ Alcohol 2,3-Dimethyl-2-pentanol (Major Product) Oxonium->Alcohol - H₃O⁺

Caption: Reaction pathway for the acid-catalyzed hydration of this compound.

References

Technical Support Center: Efficient Synthesis of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3-Dimethyl-2-pentene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative overview of catalyst selection to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to obtain this compound are the dehydration of 2,3-dimethyl-2-pentanol (B1616680) and the isomerization of other C7H14 isomers, such as 2,3-dimethyl-1-pentene. Both methods typically employ acid catalysts.

Q2: Which type of catalyst is generally most effective for this synthesis?

A2: Strong acid catalysts are most commonly used and are effective for both dehydration and isomerization routes. These include mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as solid acid catalysts such as zeolites and sulfonic acid resins. The choice of catalyst can influence reaction rate, selectivity, and the severity of reaction conditions required.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include other isomeric alkenes due to carbocation rearrangements, polymers formed from the alkene product, and ethers (especially in dehydration reactions at lower temperatures). With sulfuric acid, oxidation byproducts like carbon dioxide and sulfur dioxide can also form.[1]

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to carefully control the reaction temperature and use the appropriate catalyst concentration. For dehydration reactions, ensuring the temperature is high enough will favor elimination over ether formation.[2][3][4] In isomerization reactions, selecting a catalyst with appropriate acidity and pore structure can enhance selectivity towards the desired product.

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. While specific quantitative data for a wide range of catalysts for this exact molecule is not extensively consolidated in the literature, yields for analogous acid-catalyzed dehydrations of tertiary alcohols can range from moderate to high, often exceeding 80% under optimized conditions.

Catalyst Selection for this compound Synthesis

Choosing the right catalyst is critical for an efficient synthesis. The following table summarizes common catalysts and their general characteristics for the preparation of this compound via dehydration of 2,3-dimethyl-2-pentanol or isomerization of related alkenes.

Catalyst TypeCatalyst ExamplesSynthesis RouteAdvantagesDisadvantagesTypical Conditions
Brønsted Acids Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)Dehydration, IsomerizationHigh catalytic activity, readily available, low cost.Can cause charring and side reactions, corrosive, difficult to separate from the product.[1]High temperatures (25-180°C depending on substrate).[3][5]
Solid Acids Zeolites (e.g., HZSM-5), Sulfonated Resins (e.g., Amberlyst-15)Dehydration, IsomerizationEasily separable, reusable, potentially higher selectivity, less corrosive.May have lower activity than strong mineral acids, can be more expensive.Elevated temperatures, flow or batch reactors.
Lewis Acids Alumina (Al₂O₃)DehydrationEffective at high temperatures, often used in industrial gas-phase reactions.Requires very high temperatures, can have lower selectivity.[5]Gas phase, >300°C.
Transition Metals Palladium on Carbon (Pd/C) with H₂IsomerizationCan be highly selective for isomerization over other reactions.Requires a hydrogen source, potential for hydrogenation of the double bond.Typically milder temperatures, presence of H₂.[6]

Experimental Protocols

Representative Protocol: Sulfuric Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-pentanol

This protocol is adapted from the well-established acid-catalyzed dehydration of tertiary alcohols.

Materials:

  • 2,3-dimethyl-2-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to 2,3-dimethyl-2-pentanol. Safety Note: Always add acid to the alcohol slowly and with cooling, as the reaction is exothermic.

  • Add a few boiling chips to the flask.

  • Set up a simple distillation apparatus.

  • Gently heat the reaction mixture. The lower-boiling alkene product will distill as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Perform a final distillation to purify the this compound product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: For dehydration, this may favor ether formation. 2. Catalyst is inactive: The acid catalyst may be old or too dilute. 3. Insufficient reaction time. 1. Increase the reaction temperature. Tertiary alcohols generally dehydrate at milder temperatures (25-80°C) than primary or secondary alcohols.[3] 2. Use fresh, concentrated acid catalyst. 3. Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary.
Formation of Multiple Isomers Carbocation rearrangement: The intermediate carbocation may rearrange to a more stable form before elimination.While this compound is a thermodynamically stable product (Zaitsev's rule), rearrangements can still occur. Using a less acidic catalyst or a solid acid catalyst with shape-selective properties (like zeolites) can sometimes minimize rearrangements.
Polymerization of the Product High concentration of acid catalyst or high temperature: These conditions can promote the polymerization of the newly formed alkene.Use a catalytic amount of acid. If polymerization is severe, consider a milder catalyst or slightly lower reaction temperature, balancing it against the reaction rate.
Product is Contaminated with a High-Boiling Point Impurity Incomplete reaction or ether formation: Unreacted alcohol or by-product ethers may be present.Ensure the reaction goes to completion. If ether formation is suspected, ensure the reaction temperature is sufficiently high to favor elimination. Purify the final product by fractional distillation.

Visual Guides

Experimental Workflow for Dehydration Synthesis

G cluster_prep Preparation cluster_reaction Reaction & Collection cluster_workup Work-up & Purification start Start reactants Mix 2,3-dimethyl-2-pentanol and H2SO4 start->reactants apparatus Set up Distillation reactants->apparatus heat Heat Mixture apparatus->heat distill Distill Product heat->distill collect Collect Distillate distill->collect wash Wash with NaHCO3 collect->wash separate Separate Layers wash->separate dry Dry with MgSO4 separate->dry purify Final Distillation dry->purify end End Product purify->end

Caption: Workflow for the synthesis of this compound via dehydration.

Troubleshooting Logic for Low Yield

G start Low Product Yield check_temp Is Reaction Temperature Adequate? start->check_temp check_catalyst Is Catalyst Active and Concentrated? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes fresh_catalyst Use Fresh/Concentrated Catalyst check_catalyst->fresh_catalyst No increase_time Increase Reaction Time check_time->increase_time No reevaluate Re-evaluate Procedure check_time->reevaluate Yes increase_temp->reevaluate fresh_catalyst->reevaluate increase_time->reevaluate

Caption: Troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Storage and Handling of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stable storage and handling of 2,3-Dimethyl-2-pentene, preventing unwanted polymerization.

Troubleshooting Guide: Unwanted Polymerization

Unforeseen polymerization of this compound can compromise experimental outcomes and sample integrity. This guide provides a systematic approach to identifying and resolving such issues.

Symptom Potential Cause(s) Recommended Solutions
Increased Viscosity or Solidification of the Liquid 1. Inhibitor Depletion: The initial inhibitor has been consumed over time. 2. Exposure to Initiators: Contamination with acids, peroxides, or exposure to UV light or high temperatures. 3. Improper Storage Conditions: Storage at elevated temperatures or in the presence of oxygen.1. Verify Inhibitor Concentration: Use the provided analytical protocol to check the inhibitor level. If low, add a suitable inhibitor. 2. Purification: If oligomers are present, consider vacuum distillation to separate the monomer from the polymer. Add a fresh inhibitor to the distilled monomer. 3. Review Storage Protocol: Ensure the material is stored under an inert atmosphere (nitrogen or argon), in a cool, dark location.
Discoloration (e.g., yellowing) 1. Oxidation: Reaction with atmospheric oxygen, which can generate radical initiators. 2. Formation of Oligomers: Early stages of polymerization.1. Inert Atmosphere: Immediately purge the container with an inert gas. 2. Analytical Testing: Perform GPC analysis to check for the presence of oligomers.
Inconsistent Experimental Results 1. Partial Polymerization: The presence of non-volatile oligomers can alter the concentration and reactivity of the monomer.1. Sample Purification: Purify the this compound by passing it through a column of activated basic alumina (B75360) to remove inhibitors and oligomers immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound is typically initiated by the formation of reactive intermediates. As a tetrasubstituted alkene, it can form a stable tertiary carbocation, making it susceptible to cationic polymerization , which can be initiated by acidic impurities or moisture. Additionally, like other alkenes, it can undergo free-radical polymerization if exposed to initiators such as peroxides (formed by reaction with oxygen), UV light, or excessive heat.[1]

Q2: How can I prevent the polymerization of this compound?

A2: To prevent polymerization, it is crucial to store this compound under optimal conditions. This includes storage in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. The addition of a suitable polymerization inhibitor is also highly recommended.

Q3: What are the recommended inhibitors for this compound and at what concentration?

A3: For inhibiting free-radical polymerization, phenolic antioxidants are commonly used. For cationic polymerization, a non-acidic inhibitor is required. A combination of inhibitors might be most effective.

Inhibitor Type Typical Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) Radical Scavenger100 - 500Effective against free-radical polymerization.
Hydroquinone (HQ) Radical Scavenger100 - 200Another effective radical inhibitor.
4-tert-Butylcatechol (TBC) Radical Scavenger50 - 100Often used for storage and transport of alkenes.
Basic Alumina Acid ScavengerN/ACan be used to remove acidic impurities that may initiate cationic polymerization. Not a soluble inhibitor but can be used for purification prior to storage.

Q4: Can I use the this compound directly from the bottle if it contains an inhibitor?

A4: For many applications, the presence of an inhibitor at parts-per-million (ppm) levels will not interfere. However, for sensitive applications such as catalysis or polymerization reactions where the inhibitor might interfere with the desired chemistry, it should be removed prior to use. This can be achieved by passing the alkene through a column of activated basic alumina.

Q5: What analytical methods can I use to check for polymerization?

A5: The onset of polymerization can be detected by an increase in viscosity. For more sensitive detection, Gel Permeation Chromatography (GPC) can be used to identify the presence of higher molecular weight oligomers or polymers. Changes in the spectroscopic profile using FTIR or NMR may also indicate polymerization.[2]

Experimental Protocols

Protocol 1: Quantification of Butylated Hydroxytoluene (BHT) using UV-Vis Spectroscopy

This protocol provides a method for the quantitative determination of BHT concentration in a this compound sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • BHT standard

  • Hexane (B92381) (or another suitable UV-transparent solvent)

  • This compound sample

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of BHT in hexane (e.g., 1000 ppm).

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 ppm to 50 ppm in hexane.

  • Sample Preparation:

    • Accurately dilute a known weight or volume of the this compound sample in hexane to bring the expected BHT concentration within the calibration range.

  • UV-Vis Measurement:

    • Set the spectrophotometer to scan the UV range from 250 nm to 350 nm.

    • Use hexane as the blank.

    • Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax) for BHT, which is approximately 278 nm.[3]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the BHT standards.

    • Determine the concentration of BHT in the diluted sample from the calibration curve.

    • Calculate the original concentration of BHT in the undiluted this compound sample.

Protocol 2: Detection of Oligomers using Gel Permeation Chromatography (GPC)

This protocol outlines a general procedure for detecting the presence of oligomers in a this compound sample.

Materials:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for low molecular weight polymers (e.g., polystyrene-divinylbenzene columns)

  • Tetrahydrofuran (THF), HPLC grade

  • This compound sample

  • Polystyrene standards for calibration (optional, for molecular weight estimation)

Procedure:

  • System Preparation:

    • Equilibrate the GPC system with THF as the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in THF (e.g., 1-2 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GPC Analysis:

    • Inject the prepared sample onto the GPC system.

    • Monitor the elution profile using the RI detector.

  • Data Interpretation:

    • The chromatogram of a pure monomer should show a single, sharp peak at a longer retention time.

    • The presence of oligomers or polymers will be indicated by the appearance of additional peaks at shorter retention times, corresponding to higher molecular weight species.

Visualizations

Polymerization_Initiation cluster_free_radical Free-Radical Polymerization cluster_cationic Cationic Polymerization Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_FR This compound Radical->Monomer_FR Initiation Growing_Chain_FR Growing Polymer Chain Monomer_FR->Growing_Chain_FR Propagation Acid_Catalyst Acidic Impurity Monomer_C This compound Acid_Catalyst->Monomer_C Initiation Carbocation Carbocation Growing_Chain_C Growing Polymer Chain Carbocation->Growing_Chain_C Propagation Monomer_C->Carbocation Inhibition_Mechanism Growing_Radical_Chain Growing Polymer Radical Inhibitor Inhibitor (e.g., BHT) Growing_Radical_Chain->Inhibitor Radical Scavenging Terminated_Chain Stable, Terminated Chain Inhibitor->Terminated_Chain Termination Troubleshooting_Workflow Start Suspected Polymerization (e.g., increased viscosity) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analyze_Inhibitor Quantify Inhibitor Level (UV-Vis) Check_Storage->Analyze_Inhibitor Decision_Inhibitor Inhibitor Level Low? Analyze_Inhibitor->Decision_Inhibitor Detect_Oligomers Check for Oligomers (GPC) Decision_Oligomers Oligomers Present? Detect_Oligomers->Decision_Oligomers Decision_Inhibitor->Detect_Oligomers No Add_Inhibitor Add Fresh Inhibitor Decision_Inhibitor->Add_Inhibitor Yes Purify_Monomer Purify by Distillation or Column Chromatography Decision_Oligomers->Purify_Monomer Yes End_Store Store Under Optimal Conditions Decision_Oligomers->End_Store No Add_Inhibitor->End_Store End_Use Use Purified Monomer Purify_Monomer->End_Use

References

Technical Support Center: Purification of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of commercial 2,3-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is often synthesized via the dehydration of 2,3-dimethyl-2-pentanol (B1616680). Consequently, the most probable impurities include:

  • Isomeric Alkenes: Positional isomers such as 2,3-dimethyl-1-pentene (B165498) and 3,4-dimethyl-2-pentene (B12518032) may be present due to the non-regioselective nature of the elimination reaction.[1]

  • Unreacted Starting Material: Residual 2,3-dimethyl-2-pentanol may remain if the dehydration reaction does not go to completion.

  • Ether Byproducts: Under certain acidic and temperature conditions, an etherification side reaction can occur, leading to the formation of di(2,3-dimethyl-2-pentyl) ether.

  • Water: As a byproduct of the dehydration reaction, water may be present in the crude product.

Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as this compound. What are these?

A2: These additional peaks are almost certainly isomeric forms of dimethyl-pentene, such as 2,3-dimethyl-1-pentene and 3,4-dimethyl-2-pentene. Due to their similar structures, they will have identical molecular weights and thus the same parent ion in a mass spectrum. Their separation and identification rely on their different retention times on a suitable GC column. High-resolution capillary GC columns are recommended for separating closely related alkene isomers.

Q3: I am having difficulty separating the isomeric impurities from my product by fractional distillation. What can I do to improve the separation?

A3: The boiling points of the isomeric alkenes are very close, making separation by fractional distillation challenging. To improve separation efficiency, consider the following:

  • Use a fractionating column with a high number of theoretical plates. A longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) will provide better separation.

  • Maintain a slow and steady distillation rate. A rate of 1-2 drops per second for the collected distillate is ideal. Rushing the distillation will not allow for proper equilibrium to be established within the column, leading to poor separation.

  • Insulate the distillation column. Wrapping the column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient fractionation.

  • Control the reflux ratio. If your setup allows, increasing the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can significantly improve separation.

Q4: My purified product appears cloudy. What could be the cause?

A4: A cloudy appearance is often due to the presence of water. Water can be carried over during the distillation if the initial product was not sufficiently dried. To remedy this, dry the purified liquid over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by decantation or filtration.

Q5: How can I confirm the purity of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method for assessing the purity of this compound. It allows for the separation of volatile impurities and their identification based on their mass spectra and retention times. For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly effective and quantitative. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any significant impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor separation of isomers during fractional distillation Inefficient distillation column or improper technique.1. Ensure you are using a fractionating column with a high number of theoretical plates. 2. Slow down the distillation rate to allow for proper vapor-liquid equilibrium. 3. Insulate the column to maintain a consistent temperature gradient.
Distillation temperature does not stabilize Mixture is boiling unevenly or the heating is inconsistent.1. Use boiling chips or a magnetic stirrer to ensure smooth boiling. 2. Use a heating mantle with a controller for precise and stable temperature control.
Product is contaminated with a higher boiling point impurity "Flooding" of the distillation column or distilling too quickly.1. Reduce the heating rate to prevent the vapor from carrying higher boiling point liquids up the column. 2. Ensure the fractionating column is not blocked.
Low yield of purified product Loss of product during transfers or inefficient distillation.1. Minimize the number of transfers. 2. Ensure all glassware joints are properly sealed to prevent vapor loss. 3. Avoid distilling to dryness, as this can lead to the formation of peroxides and is a safety hazard.
Presence of a broad peak in the GC-MS corresponding to water Incomplete drying of the crude product before distillation.Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄) before distillation. If water is present in the final product, it can be removed by post-purification drying.

Quantitative Data

The following table summarizes the boiling points of this compound and its potential impurities, which is critical for planning the fractional distillation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
2,3-Dimethyl-1-penteneC₇H₁₄98.1984.3[2]
This compound C₇H₁₄ 98.19 ~94-96
cis-3,4-Dimethyl-2-penteneC₇H₁₄98.1987.4[3]
trans-3,4-Dimethyl-2-penteneC₇H₁₄98.1987[1][4]
2,3-dimethyl-2-pentanolC₇H₁₆O116.20138-139[5]
Di-n-pentyl ether*C₁₀H₂₂O158.28187-188[6]

*Note: Data for di-n-pentyl ether is used as an approximation for the expected higher boiling point of di(2,3-dimethyl-2-pentyl) ether.

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the procedure for purifying commercial this compound using fractional distillation.

1. Pre-distillation Drying:

  • Transfer the commercial this compound to a round-bottom flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 g per 50 mL of liquid).

  • Swirl the flask and let it stand for at least 30 minutes to remove any residual water.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus, including a heating mantle, the round-bottom flask with the dried crude product and a few boiling chips or a magnetic stir bar, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Secure all joints with clips.

3. Distillation Process:

  • Begin heating the distillation flask gently.

  • Observe the vapor rising slowly up the fractionating column. A "reflux ring" of condensing vapor should be visible.

  • Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of approximately 1-2 drops per second.

  • Fraction 1 (Foreshot): Collect the initial fraction that distills at a temperature below the boiling point of the desired product. This fraction will be enriched in the lower-boiling isomeric impurities (e.g., 2,3-dimethyl-1-pentene, boiling point ~84°C).[2]

  • Fraction 2 (Main Product): As the temperature stabilizes at the boiling point of this compound (~94-96°C), change the receiving flask to collect the main fraction.

  • Fraction 3 (Residue): Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness. The remaining liquid will contain higher-boiling impurities like unreacted alcohol and any ether byproducts.

4. Analysis:

  • Analyze all collected fractions by GC-MS to determine their composition and to confirm the purity of the main product fraction.

Visualizations

PurificationWorkflow start Commercial this compound drying Pre-distillation Drying (Anhydrous MgSO4 or Na2SO4) start->drying distillation Fractional Distillation drying->distillation foreshot Fraction 1: Foreshot (Lower boiling isomers) distillation->foreshot ~84-90°C product Fraction 2: Pure this compound distillation->product ~94-96°C residue Residue (Alcohol, Ether, etc.) distillation->residue >100°C analysis Purity Analysis (GC-MS) product->analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 2,3-Dimethyl-2-pentene Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,3-Dimethyl-2-pentene production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most frequently cited method for both laboratory and potential industrial-scale synthesis is the acid-catalyzed dehydration of a tertiary alcohol, such as 2,3-dimethyl-2-pentanol (B1616680) or 2,3-dimethyl-3-pentanol.[1][2] This reaction typically employs a strong acid catalyst like sulfuric acid (H₂SO₄) with the application of heat to drive the elimination reaction, favoring the formation of the more stable trisubstituted alkene, this compound, in accordance with Zaitsev's rule.[1][3]

Q2: My dehydration reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields during scale-up can stem from several factors, often related to reaction conditions and equipment. Key areas to investigate include incomplete reactions, side reactions, or product loss during workup.

Q3: I am observing the formation of multiple isomers. How can I improve the selectivity for this compound?

A3: Isomer formation is a common challenge in elimination reactions. The desired product, this compound, is the thermodynamically favored Zaitsev product. However, carbocation rearrangements or the formation of other isomers can occur.[3]

Q4: What are the critical safety considerations when scaling up the acid-catalyzed dehydration of this compound?

A4: Scaling up this reaction introduces significant safety challenges. The reaction can be exothermic, and managing heat becomes critical in larger reactors to prevent runaways.[4] Both the reactant alcohol and the final product are flammable liquids.[5] Concentrated sulfuric acid is highly corrosive. Proper engineering controls, personal protective equipment (PPE), and a thorough process safety assessment are mandatory.

Troubleshooting Guides

Table 1: Troubleshooting Low Product Yield

Potential Cause Recommended Solution(s)
Incomplete Reaction - Verify Temperature: Ensure the reaction mixture reaches and maintains the optimal temperature for dehydration. Poor heat transfer in large reactors is a common issue.[6] - Catalyst Concentration: Ensure the acid catalyst is used in the correct proportion. For scale-up, catalytic amounts are preferred over stoichiometric quantities.[4]
Side Reactions / Degradation - Control Temperature: Avoid excessive heat, which can promote polymerization or charring. - Minimize Reaction Time: Monitor the reaction and stop it once the starting material is consumed to prevent product degradation.[6]
Product Loss During Workup - Volatility: this compound is volatile (Boiling Point: 85-86°C).[7] Use an efficient condenser and cooled receiving flasks during distillation.[8] - Inefficient Extraction: Ensure proper phase separation during aqueous washes. Multiple extractions with a suitable solvent may be necessary.
Poor Mixing - Improve Agitation: Inefficient mixing can create localized hot spots or concentration gradients, leading to inconsistent reaction and side products.[6] Use appropriate overhead stirring and baffles in the reactor.

Table 2: Troubleshooting Poor Selectivity / Isomer Formation

Potential Cause Recommended Solution(s)
Carbocation Rearrangement - Choice of Precursor: Dehydration of 2,3-dimethyl-2-pentanol proceeds through a stable tertiary carbocation, minimizing rearrangement.[2] Using other alcohol isomers may lead to less stable carbocations that are prone to rearrangement.
Non-Optimal Temperature - Lower Reaction Temperature: Higher temperatures can sometimes favor the formation of less stable isomers. Experiment with the lowest effective temperature for the dehydration. The reaction temperature for similar isomerizations can range from 0 to 60°C.[9]
Catalyst Choice - Acid Strength: While strong acids like H₂SO₄ are common, exploring milder solid acid catalysts (e.g., zeolites, aluminosilicates) could potentially offer higher selectivity at scale.[10][11]
Kinetic vs. Thermodynamic Control - Increase Reaction Time: Ensure the reaction reaches thermodynamic equilibrium, which favors the more substituted and stable this compound.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-pentanol

This protocol outlines a laboratory-scale procedure that can be adapted for pilot-scale studies.

Materials:

  • 2,3-Dimethyl-3-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)[8]

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer or overhead stirrer

  • Distillation apparatus with an efficient condenser and a cooled receiving flask[8]

  • Heating mantle

  • Separatory funnel

  • Drying tube

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to chilled 2,3-dimethyl-3-pentanol. Safety Note: Always add acid to the alcohol slowly and with cooling to control the initial exotherm.

  • Dehydration: Assemble the distillation apparatus. Gently heat the mixture to initiate the reaction and distill the resulting alkene product as it forms. The boiling point of this compound is approximately 85-86°C.[7]

  • Workup: Transfer the cooled distillate to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with a 5% NaOH solution to remove any acidic residue (like SO₂), followed by water, and finally a saturated NaCl solution to aid in phase separation.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄.

  • Purification: Filter to remove the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling at 85-86°C. Careful fractionation is essential to separate any isomeric byproducts.[8]

  • Analysis: Confirm product identity and purity using analytical techniques such as Gas Chromatography (GC), ¹H NMR, and ¹³C NMR spectroscopy.[6]

Visualizations

G start Reactant Preparation (Alcohol + Acid Catalyst) reaction Dehydration Reaction (Heating & Distillation) start->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

G start Low Yield Observed check_temp Is Reaction Temp Optimal & Stable? start->check_temp check_reagents Are Reagents Pure & Dry? check_temp->check_reagents Yes adjust_temp Optimize Heat Transfer & Temperature Control check_temp->adjust_temp No check_mixing Is Agitation Adequate for Scale? check_reagents->check_mixing Yes purify_reagents Purify/Dry Starting Materials & Solvents check_reagents->purify_reagents No improve_mixing Improve Stirrer Design or Reactor Baffling check_mixing->improve_mixing No ok Yield Improves check_mixing->ok Yes adjust_temp->ok purify_reagents->ok improve_mixing->ok

Caption: Logical troubleshooting flowchart for addressing low product yield.

G reactant 2,3-Dimethyl-3-pentanol protonation Protonation of -OH (Forms Oxonium Ion) reactant->protonation + H⁺ carbocation Formation of Tertiary Carbocation (+H2O) protonation->carbocation - H₂O product_major Major Product (Zaitsev) This compound carbocation->product_major - H⁺ (More stable) product_minor Minor Product (Hofmann) 2,3-Dimethyl-1-pentene carbocation->product_minor - H⁺ (Less stable)

Caption: Reaction pathway showing the formation of major and minor alkene isomers.

References

Technical Support Center: Trace Analysis of 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 2,3-Dimethyl-2-pentene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound?

A1: The most prevalent methods for analyzing volatile organic compounds (VOCs) like this compound are gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] GC-MS is often preferred for its high sensitivity and ability to provide structural information for definitive peak identification.[2]

Q2: What sample preparation methods are suitable for this compound in various matrices?

A2: The choice of sample preparation technique depends on the sample matrix. For aqueous samples, purge-and-trap is a highly sensitive method.[1] For solid or semi-solid samples, headspace analysis or solvent extraction are commonly employed.[1][3] Methanol has been shown to be an efficient solvent for the extraction of VOCs from soil matrices.[3]

Q3: How should I store samples containing this compound to ensure its stability?

A3: Due to its volatile nature, it is crucial to store samples in airtight containers with minimal headspace to prevent evaporative losses. Samples should be stored in a cool, dark place.[4] For long-term storage, refrigeration is recommended.

Q4: What are the main fragments observed in the mass spectrum of this compound?

A4: The mass spectrum of this compound, obtained by electron ionization (EI), shows a molecular ion peak (M+) at m/z 98. Key fragment ions can be found at m/z 83 and 55.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active sites in the injector or column Clean or replace the inlet liner. Use a deactivated liner. If the column is old, consider replacing it.[6]
Improper column installation Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.
Column overload Reduce the injection volume or dilute the sample. A higher split ratio can also be used.[6]
Inappropriate injector or oven temperature Optimize the temperature settings. A temperature that is too low can cause condensation, while one that is too high can cause degradation.[6]
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Leaks in the GC system Perform a leak check of the carrier gas lines, fittings, and septum.[7]
Fluctuations in carrier gas flow rate Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly.
Column aging or contamination Bake out the column at a high temperature (within its limit) to remove contaminants. If performance does not improve, the column may need to be replaced.[6]
Changes in the sample matrix Matrix effects can influence retention times. Prepare calibration standards in a matrix similar to the samples.
Problem 3: Low Sensitivity or No Peak Detected

Possible Causes and Solutions:

CauseSolution
Sample degradation Ensure proper sample storage and handling to prevent loss of the volatile analyte.[4]
Injector issues (e.g., leaking syringe, plugged liner) Inspect and replace the syringe and inlet liner as needed.[7]
Incorrect split ratio If using a split injection, a ratio that is too high can result in a small amount of analyte reaching the detector. Decrease the split ratio.
Detector malfunction Check the detector parameters and ensure it is functioning correctly. For MS, ensure the ion source is clean and the detector is tuned.
Problem 4: Presence of Ghost Peaks

Possible Causes and Solutions:

CauseSolution
Contaminated syringe or injector Clean the syringe and the injector port. Replace the septum.[8]
Carryover from a previous injection Run a blank solvent injection to see if the ghost peak persists. If so, bake out the column and clean the injector.
Contaminated carrier gas or solvents Use high-purity gases and solvents. Install or replace gas purifiers.[7]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of this compound in a Solid Matrix
  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the homogenized solid sample into a 20 mL headspace vial.

    • Add any internal standards at this stage.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Instrumentation (Example Conditions):

    • GC: Agilent 7890B or equivalent.

    • MS: Agilent 5977B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Headspace Autosampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 40°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 2 minutes).

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of characteristic ions (m/z 98, 83, 55).

    • Quantify using a calibration curve prepared with standards in a similar matrix.

Data Presentation

Table 1: GC Retention Data for this compound
CompoundKovats Retention Index (Standard Non-polar)
This compound712 - 717[5]

Note: The Kovats retention index can vary slightly depending on the specific GC column and analytical conditions.

Table 2: Example Calibration Data for this compound by HS-GC-MS
Concentration (ng/g)Peak Area (counts)
115,234
578,912
10155,678
25390,123
50785,432

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Solid Sample weigh Weigh ~1g into Headspace Vial sample->weigh seal Seal Vial weigh->seal hs Headspace Autosampler Incubation seal->hs gcms GC-MS Separation and Detection hs->gcms identification Peak Identification (RT & Mass Spectrum) gcms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Peak Shape? check_liner Check Inlet Liner? start->check_liner check_temp Optimize Temperatures? check_liner->check_temp No good_peak Good Peak Shape check_liner->good_peak Yes (Clean/Replace) check_load Reduce Sample Load? check_temp->check_load No check_temp->good_peak Yes (Optimized) replace_column Replace Column? check_load->replace_column No check_load->good_peak Yes (Reduced) replace_column->good_peak

Caption: Troubleshooting logic for poor peak shape in GC analysis.

References

Technical Support Center: Overcoming Matrix Effects in Complex Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] For instance, in liquid chromatography-mass spectrometry (LC-MS), endogenous components of a biological sample like proteins, lipids, and salts can affect the formation of gas-phase ions of the target analyte.[4] This can lead to an underestimation or overestimation of the analyte's true concentration.[5]

Q2: What are the common sources of matrix effects in bioanalysis?

A2: In bioanalytical method development, several components can cause matrix effects. These include endogenous matrix components like phospholipids (B1166683), proteins, and lipids.[6] Additionally, components introduced during sample preparation, such as anticoagulants, reagents, and solvents, can contribute to these effects. Impurities in the analytical standards, degradation products of the analyte, and even co-administered drugs and their metabolites are also potential sources of interference.

Q3: How can I determine if my assay is experiencing matrix effects?

A3: Two primary methods are widely used to assess matrix effects: the post-column infusion method for a qualitative assessment and the post-extraction spike method for a quantitative evaluation.[1][7] The post-column infusion method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] The post-extraction spike method quantifies the extent of the matrix effect by comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample.[7][9]

Q4: What are the primary strategies to overcome matrix effects?

A4: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Employing more selective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[10][11]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a crucial step.[10][12]

  • Calibration Techniques: Using appropriate calibration methods, such as internal standards (preferably stable isotope-labeled) or matrix-matched calibration curves, can compensate for matrix effects.[4][13]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the experimental protocols to determine if you are experiencing matrix effects in your analysis.

This method provides a visual representation of where ion suppression or enhancement occurs during your chromatographic run.

Experimental Protocol:

  • System Setup: Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Infusion: Using a syringe pump and a T-fitting, continuously infuse the analyte standard solution post-column into the mass spectrometer's ion source.

  • Injection of Blank Matrix: Once a stable baseline signal from the infused standard is achieved, inject an extracted blank matrix sample (a sample that does not contain the analyte).

  • Data Analysis: Monitor the baseline signal of the infused analyte. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[8]

This method allows for the quantification of the matrix effect.

Experimental Protocol:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte at a known concentration into a pure solvent that matches your final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Then, spike the analyte at the same concentration as in Set A into this extracted matrix.[9]

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculation of Matrix Effect: The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[5]

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]

Guide 2: Strategies for Mitigating Matrix Effects

This guide provides detailed methodologies to reduce or eliminate the impact of matrix effects on your quantification.

The goal of sample preparation is to remove as many interfering matrix components as possible before analysis.

  • Solid-Phase Extraction (SPE):

    • Selection: Choose an SPE cartridge with a sorbent that has a high affinity for your analyte and a low affinity for the interfering matrix components.

    • Conditioning: Condition the cartridge with an appropriate solvent.

    • Loading: Load the sample onto the cartridge.

    • Washing: Wash the cartridge with a solvent that removes weakly bound matrix components while retaining the analyte.

    • Elution: Elute the analyte with a strong solvent.[14]

  • Liquid-Liquid Extraction (LLE):

    • Solvent Selection: Choose two immiscible solvents, one in which your analyte is highly soluble and the other in which the matrix components are more soluble.

    • Extraction: Mix your sample with the two solvents and vortex thoroughly.

    • Separation: Allow the two liquid phases to separate.

    • Collection: Collect the phase containing your analyte.

By improving chromatographic separation, you can often resolve your analyte from co-eluting matrix interferences.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and any interfering peaks identified in the post-column infusion experiment.

  • Column Selection: Consider using a column with a different stationary phase chemistry to alter the selectivity of the separation.

When matrix effects cannot be eliminated through sample preparation or chromatography, specific calibration techniques can be used to compensate for them.

  • Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Selection: Synthesize or procure a stable isotope-labeled version of your analyte (e.g., deuterated or ¹³C-labeled).

    • Addition: Add a known amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

    • Quantification: The analyte's concentration is determined by the ratio of its peak area to the peak area of the SIL-IS. Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects, and the ratio will remain constant, leading to accurate quantification.[4]

  • Matrix-Matched Calibration:

    • Preparation: Prepare your calibration standards by spiking known concentrations of the analyte into an extracted blank matrix.

    • Analysis: Analyze these matrix-matched standards alongside your samples. This approach helps to ensure that the calibration curve is affected by the matrix in the same way as the samples.[4]

  • Standard Addition:

    • Procedure: Involves adding a series of small, known amounts of the analyte to the sample and measuring the signal after each addition.

    • Application: This method is particularly useful when a blank matrix is not available. The sample's original concentration is determined by extrapolating the linear plot of signal versus added concentration back to the x-intercept.[15]

Data Summary

The following table summarizes various strategies to mitigate matrix effects and their primary mechanisms of action.

Strategy CategorySpecific TechniquePrimary MechanismKey Considerations
Sample Preparation Sample DilutionReduces the concentration of all matrix components.May compromise the limit of detection for low-concentration analytes.[7][13]
Protein Precipitation (PPT)Removes proteins from the sample.Non-selective; many other matrix components like phospholipids remain.[12]
Liquid-Liquid Extraction (LLE)Partitions the analyte into a clean solvent phase away from interferences.Requires selection of appropriate immiscible solvents.[12]
Solid-Phase Extraction (SPE)Selectively retains the analyte while matrix components are washed away.Requires method development to select the appropriate sorbent and solvents.[8][12]
Chromatography Gradient OptimizationImproves separation of the analyte from co-eluting interferences.May increase run time.[10]
Column SelectivityUtilizes different stationary phase chemistry for better separation.Requires screening of multiple columns.
Calibration Internal Standard (IS)Compensates for signal variability.The IS should ideally co-elute with the analyte.[13]
Stable Isotope-Labeled ISCo-elutes with and behaves identically to the analyte, providing the most accurate compensation.[4][13]Can be expensive to synthesize or purchase.[13]
Matrix-Matched CalibrationThe calibration curve experiences the same matrix effects as the samples.Requires a reliable source of blank matrix.[13]
Standard AdditionCompensates for matrix effects on a per-sample basis.More time-consuming as each sample requires multiple analyses.[13][15]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation ComplexSample Complex Sample (e.g., Plasma, Urine) Cleanup Sample Cleanup (SPE, LLE, PPT) ComplexSample->Cleanup LC Chromatographic Separation Cleanup->LC MS Mass Spectrometry Detection LC->MS Accurate Accurate Result MS->Accurate Matrix Effect Mitigated Inaccurate Inaccurate Result (Suppression/Enhancement) MS->Inaccurate Matrix Effect Present

Caption: Workflow illustrating the impact of matrix effects on sample analysis.

MitigationStrategies cluster_sample_prep Improve Sample Preparation cluster_chromatography Optimize Chromatography cluster_calibration Use Advanced Calibration Start Matrix Effect Identified Dilution Dilute Sample Start->Dilution SPE Optimize SPE Start->SPE LLE Develop LLE Method Start->LLE Gradient Adjust Gradient Start->Gradient Column Change Column Start->Column SIL_IS Use SIL-IS Start->SIL_IS MatrixMatch Matrix-Matched Standards Start->MatrixMatch End Accurate Quantification Dilution->End SPE->End LLE->End Gradient->End Column->End SIL_IS->End MatrixMatch->End

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column T_fitting LC_Column->T_fitting Column Effluent ExtractedMatrix Extracted Blank Matrix Injection ExtractedMatrix->LC_Column SyringePump Syringe Pump with Analyte Standard SyringePump->T_fitting Constant Flow of Analyte MS Mass Spectrometer T_fitting->MS Result Chromatogram showing Suppression/Enhancement Zones MS->Result

Caption: Experimental setup for post-column infusion to detect matrix effects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2,3-Dimethyl-2-pentene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) such as 2,3-Dimethyl-2-pentene is critical for various applications, from process monitoring to impurity profiling. The validation of analytical methods ensures the reliability and accuracy of these measurements. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound, with a focus on Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Core Analytical Techniques: GC-FID vs. GC-MS

Gas Chromatography is the cornerstone for the analysis of volatile compounds like this compound. The choice of detector, however, significantly influences the method's performance characteristics.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is widely used for the quantitative analysis of organic compounds. After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. GC-FID is known for its robustness, wide linear range, and cost-effectiveness.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of MS. The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for highly specific identification and quantification.[2][4][5]

Comparative Validation Data

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Key Considerations
Specificity/Selectivity ModerateHighVery HighGC-MS provides superior specificity due to mass spectral identification, which can distinguish between co-eluting compounds.[4]
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999Both techniques offer excellent linearity over a defined range.[6][7]
Range WideModerateModerateGC-FID typically offers a wider linear dynamic range.
Accuracy (Recovery) 95-105%90-110%95-105%Both methods can achieve high accuracy with proper calibration.
Precision (RSD) < 2%< 5%< 3%GC-FID often demonstrates slightly better precision for quantification.[6][7]
Limit of Detection (LOD) ~1-5 ng/mL~5-10 ng/mL~0.1-1 ng/mLGC-MS in Selected Ion Monitoring (SIM) mode offers the best sensitivity for trace analysis.[1]
Limit of Quantitation (LOQ) ~5-15 ng/mL~15-30 ng/mL~0.5-3 ng/mLConsistent with LOD, GC-MS (SIM) is superior for quantifying low-level analytes.[1]
Robustness HighModerateModerateGC-FID is generally considered a more robust technique for routine analysis.
Cost LowerHigherHigherGC-FID instrumentation and maintenance are typically more economical.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are typical experimental protocols for the quantification of a volatile alkene like this compound.

Sample Preparation: Headspace vs. Direct Liquid Injection

For volatile compounds, sample introduction is a critical step.

  • Headspace (HS) Injection: In this technique, the sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace). A portion of this gas is then injected into the GC. This method is advantageous for complex matrices as it minimizes the introduction of non-volatile residues into the system, thereby protecting the GC column and inlet.

  • Direct Liquid Injection: A small volume of the liquid sample is directly injected into the heated GC inlet. This method is simpler but can be problematic for samples containing non-volatile components.

Protocol 1: GC-FID Method for this compound Quantification
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C.

  • Data Acquisition: Peak area integration.

Protocol 2: GC-MS Method for this compound Quantification
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and GC conditions: Same as GC-FID protocol.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for qualitative and quantitative analysis.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 83, 98) for enhanced sensitivity in quantification.

  • Data Acquisition: Total ion chromatogram (TIC) for full scan or extracted ion chromatogram for SIM.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.

G General Workflow for Analytical Method Validation cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation cluster_lifecycle 4. Lifecycle Management define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method & Instrument define_atp->select_method define_validation_params Define Validation Parameters & Criteria select_method->define_validation_params prepare_standards Prepare Standards & Samples define_validation_params->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data compare_criteria Compare Results with Acceptance Criteria analyze_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results implement_method Implement for Routine Use document_results->implement_method monitor_performance Monitor Method Performance implement_method->monitor_performance revalidation Revalidation upon Method Changes monitor_performance->revalidation G Decision Pathway: GC-FID vs. GC-MS for Quantification start Start: Quantification of This compound need_id Is Unambiguous Identification Required? start->need_id trace_analysis Is Trace Level Analysis Required (<1 ng/mL)? need_id->trace_analysis No gc_ms GC-MS (High Specificity) need_id->gc_ms Yes routine_qc Is it for Routine QC with known matrix? trace_analysis->routine_qc No gc_ms_sim GC-MS (SIM) (High Sensitivity) trace_analysis->gc_ms_sim Yes routine_qc->gc_ms No (Complex Matrix) gc_fid GC-FID (Robust & Cost-Effective) routine_qc->gc_fid Yes

References

A Comparative Analysis of the Reactivity of 2,3-Dimethyl-2-pentene and Linear Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,3-dimethyl-2-pentene, a tetrasubstituted alkene, with that of linear alkenes. Understanding the differences in their reaction kinetics and product outcomes is crucial for synthetic chemists in designing efficient and selective transformations. This analysis is supported by experimental data and established principles of organic chemistry, focusing on key reactions such as catalytic hydrogenation, electrophilic halogenation, ozonolysis, and acid-catalyzed hydration.

Executive Summary

The reactivity of an alkene is fundamentally governed by two primary factors: the substitution pattern of the double bond and steric hindrance around it. This compound, with four alkyl substituents on its double bond, is significantly more sterically hindered and possesses a more electron-rich double bond compared to linear alkenes like 1-pentene (B89616) or 2-pentene (B8815676). These structural differences lead to distinct reactivity profiles.

Generally, the increased electron density of this compound makes it more reactive towards electrophiles. However, its significant steric bulk can impede the approach of reagents, slowing down reactions that are sensitive to steric hindrance, such as catalytic hydrogenation. In contrast, linear alkenes, being less hindered, often exhibit faster reaction rates in such cases.

Reactivity Comparison in Key Alkene Reactions

The following sections detail the comparative reactivity of this compound and linear alkenes in four common and important classes of alkene reactions.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst. This reaction is highly sensitive to steric hindrance.

Discussion of Reactivity: The rate of catalytic hydrogenation is inversely proportional to the degree of substitution and the steric hindrance around the double bond. The alkene must adsorb onto the surface of the metal catalyst for the reaction to occur. The bulky methyl and ethyl groups surrounding the double bond of this compound make it difficult for the alkene to approach and bind to the catalyst surface.[1][2] Consequently, its rate of hydrogenation is significantly slower than that of less substituted and less sterically hindered linear alkenes. For instance, studies on pentene isomers have shown that cis-2-pentene (B165939) hydrogenates faster than 1-pentene, which in turn is faster than the more stable trans-2-pentene.[3][4] It can be inferred that the tetrasubstituted this compound would be even less reactive.

Quantitative Data:

AlkeneRelative Rate of Hydrogenation (Qualitative)Heat of Hydrogenation (kcal/mol)
1-PenteneModerate-30.1
cis-2-PenteneFast-28.6
trans-2-PenteneSlow-27.6
This compoundVery Slow-26.6

Note: Relative rates are inferred from studies on pentene isomers. Heat of hydrogenation data reflects the relative stability of the alkenes.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: A reaction flask is charged with the alkene (e.g., this compound or 2-pentene) and a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: A catalytic amount (typically 1-5 mol%) of palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added to the mixture.

  • Hydrogenation: The flask is evacuated and then filled with hydrogen gas (usually from a balloon or a pressurized cylinder). The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the alkane product.

Reaction Pathway:

hydrogenation Alkene Alkene Adsorbed_Complex Alkene-Catalyst Complex Alkene->Adsorbed_Complex + H₂ Catalyst_Surface Catalyst Surface (Pd/C) Catalyst_Surface->Adsorbed_Complex Alkane Alkane Adsorbed_Complex->Alkane Hydrogen Addition

Catalytic Hydrogenation Pathway
Electrophilic Bromination

Electrophilic addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate.

Discussion of Reactivity: The rate of electrophilic bromination is generally accelerated by electron-donating groups on the double bond, which stabilize the transition state leading to the bromonium ion. Therefore, the more substituted and electron-rich double bond of this compound is expected to react faster with bromine than less substituted linear alkenes.[5] While steric hindrance can play a role, the formation of the three-membered bromonium ion is less sensitive to steric bulk compared to catalytic hydrogenation.

Quantitative Data:

AlkeneRelative Rate of Bromination (Qualitative)
1-PenteneSlower
2-PenteneFaster
This compoundFastest

Note: Relative rates are based on the principle that more electron-rich alkenes react faster in electrophilic additions.

Experimental Protocol: Electrophilic Bromination

  • Dissolution: The alkene is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a flask protected from light.

  • Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution at room temperature or below.

  • Reaction: The characteristic reddish-brown color of bromine disappears as it reacts with the alkene. The reaction is typically rapid.

  • Monitoring: The completion of the reaction is indicated by the persistence of the bromine color.

  • Work-up: The solvent is removed under reduced pressure to yield the vicinal dibromide product. Further purification can be achieved by recrystallization or chromatography if necessary.

Reaction Mechanism:

bromination cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Dibromoalkane vic-Dibromide Bromonium_Ion->Dibromoalkane + Br⁻

Electrophilic Bromination Mechanism
Ozonolysis

Ozonolysis is an oxidative cleavage of the carbon-carbon double bond by ozone (O₃), followed by a work-up step to yield carbonyl compounds.

Discussion of Reactivity: Similar to bromination, ozonolysis is an electrophilic addition reaction. The rate of ozonolysis increases with the degree of substitution on the double bond because alkyl groups are electron-donating and stabilize the transition state.[6] Therefore, this compound is expected to react more rapidly with ozone than linear alkenes. The products of ozonolysis are determined by the structure of the starting alkene. Ozonolysis of this compound yields acetone (B3395972) and 2-butanone, while ozonolysis of 1-pentene gives butanal and formaldehyde, and 2-pentene gives propanal and acetaldehyde.

Quantitative Data:

AlkeneRelative Rate of Ozonolysis (Qualitative)Ozonolysis Products (Reductive Work-up)
1-PenteneSlowerButanal and Formaldehyde
2-PenteneFasterPropanal and Acetaldehyde
This compoundFastestAcetone and 2-Butanone

Note: Relative rates are based on the principle that more substituted, electron-rich alkenes react faster with ozone.

Experimental Protocol: Ozonolysis

  • Ozone Generation: Ozone is generated from oxygen using an ozone generator.

  • Reaction: A solution of the alkene in a non-participating solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C). A stream of ozone-oxygen mixture is bubbled through the solution until a blue color persists, indicating the presence of excess ozone.

  • Work-up:

    • Reductive Work-up: The intermediate ozonide is treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, to produce aldehydes and/or ketones.

    • Oxidative Work-up: Treatment with hydrogen peroxide (H₂O₂) yields carboxylic acids and/or ketones.

  • Isolation: The products are isolated by extraction and purified by distillation or chromatography.

Logical Relationship of Ozonolysis:

ozonolysis Alkene Alkene Ozonide Ozonide Intermediate Alkene->Ozonide + O₃ Reductive_Workup Reductive Work-up (e.g., DMS, Zn/H₂O) Ozonide->Reductive_Workup Oxidative_Workup Oxidative Work-up (e.g., H₂O₂) Ozonide->Oxidative_Workup Aldehydes_Ketones Aldehydes and/or Ketones Reductive_Workup->Aldehydes_Ketones Carboxylic_Acids_Ketones Carboxylic Acids and/or Ketones Oxidative_Workup->Carboxylic_Acids_Ketones

Ozonolysis Workflow
Acid-Catalyzed Hydration

This reaction involves the addition of water across the double bond in the presence of a strong acid catalyst to form an alcohol.

Discussion of Reactivity: The mechanism of acid-catalyzed hydration proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[7] The stability of the carbocation follows the order: tertiary > secondary > primary. This compound, upon protonation, forms a stable tertiary carbocation. Linear alkenes, such as 1-pentene and 2-pentene, form less stable secondary carbocations. Consequently, this compound undergoes acid-catalyzed hydration much more rapidly than linear alkenes.[8] According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the double bond. For this compound, this results in the formation of 2,3-dimethyl-2-pentanol. For 2-pentene, a mixture of 2-pentanol (B3026449) and 3-pentanol (B84944) is expected.[7]

Quantitative Data:

AlkeneRelative Rate of Hydration (Qualitative)Major Product(s)
1-PenteneSlow2-Pentanol
2-PenteneModerate2-Pentanol and 3-Pentanol
This compoundFast2,3-Dimethyl-2-pentanol

Note: Relative rates are based on the stability of the carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Hydration

  • Reaction Setup: The alkene is mixed with an excess of water and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heating: The mixture is typically heated to drive the reaction towards the alcohol product, as the reaction is reversible.

  • Monitoring: The reaction is monitored by GC or NMR to follow the disappearance of the alkene and the appearance of the alcohol.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent.

  • Purification: The organic layer is dried, and the solvent is evaporated. The resulting alcohol can be purified by distillation.

Reaction Mechanism:

hydration Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation + H₃O⁺ Protonated_Alcohol Protonated Alcohol Carbocation->Protonated_Alcohol + H₂O Alcohol Alcohol Protonated_Alcohol->Alcohol - H₃O⁺

Acid-Catalyzed Hydration Mechanism

Conclusion

The reactivity of this compound compared to linear alkenes is a clear illustration of the interplay between electronic and steric effects in organic reactions.

  • In catalytic hydrogenation , steric hindrance is the dominant factor, making the highly substituted this compound significantly less reactive than its linear counterparts.

  • In electrophilic additions such as bromination, ozonolysis, and acid-catalyzed hydration, the electron-donating nature of the alkyl groups on the double bond of this compound enhances its nucleophilicity, leading to faster reaction rates compared to linear alkenes. The stability of the carbocation intermediate in acid-catalyzed hydration further accelerates the reaction for the branched alkene.

These comparative insights are essential for predicting reaction outcomes, optimizing reaction conditions, and developing novel synthetic methodologies in research and drug development.

References

Comparative analysis of 2,3-Dimethyl-2-pentene isomers' stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of 2,3-dimethyl-2-pentene and its isomers, supported by experimental heat of hydrogenation data.

The stability of an alkene is a critical factor in determining its reactivity and suitability for various applications, including as a precursor in pharmaceutical synthesis. This guide provides a comparative analysis of the stability of this compound and its structural isomers. The primary metric for this comparison is the heat of hydrogenation (ΔH°), a precise and experimentally determinable measure of alkene stability. A lower heat of hydrogenation corresponds to a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.

Quantitative Stability Data

The following table summarizes the experimentally determined heats of hydrogenation for this compound and several of its C7H14 isomers. All isomers in this comparison hydrogenate to form 2,3-dimethylpentane, allowing for a direct comparison of their relative stabilities.

Isomer NameStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
This compound CH₃-CH₂-C(CH₃)=C(CH₃)₂Tetrasubstituted-106.4 ± 1.6Most Stable
(Z)-3,4-Dimethyl-2-penteneCH₃-CH(CH₃)-CH=C(CH₃)-CH₃Trisubstituted-114.0 ± 1.3Less Stable
2-Ethyl-3-methyl-1-buteneCH₂(C₂H₅)-C(CH₃)=CH₂Disubstituted-114.0 ± 1.3Less Stable
2,3-Dimethyl-1-penteneCH₃-CH₂-CH(CH₃)-C(CH₃)=CH₂Disubstituted-116.3 (average for 1,1-disubstituted)Less Stable
(E)-4,4-Dimethyl-2-pentene(CH₃)₃C-CH=CH-CH₃Disubstituted-115 (average for E-disubstituted)Less Stable

Experimental Protocols

Determination of the Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is determined experimentally using a calorimeter, an instrument that measures the heat change in a chemical reaction.

Materials:

  • Alkene sample (e.g., this compound)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Platinum(IV) oxide - Adam's catalyst)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Calorimeter (e.g., a Dewar flask equipped with a stirrer, a temperature probe, and a gas inlet)

  • High-pressure hydrogenator

  • Balance

  • Gas pressure regulator

Procedure:

  • Catalyst Preparation: A precise mass of the catalyst (e.g., PtO₂) is placed in the reaction vessel of the calorimeter.

  • Solvent Addition: A known volume of the solvent is added to the reaction vessel.

  • System Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded.

  • Catalyst Reduction: Hydrogen gas is introduced into the vessel to reduce the PtO₂ to finely divided platinum, which is the active catalyst. This is an exothermic process, and the temperature change is monitored until it stabilizes.

  • Alkene Introduction: A precisely weighed amount of the alkene isomer is introduced into the reaction vessel.

  • Hydrogenation: The vessel is filled with hydrogen gas to a specific pressure, and the hydrogenation reaction is initiated by vigorous stirring.

  • Temperature Monitoring: The temperature of the solution is continuously monitored and recorded as the reaction proceeds. The maximum temperature reached (T₂) is noted.

  • Data Analysis: The heat of hydrogenation (ΔH°) is calculated using the following formula:

    ΔH° = -(C_calorimeter * ΔT) / n

    where:

    • C_calorimeter is the heat capacity of the calorimeter (determined in a separate calibration experiment).

    • ΔT is the change in temperature (T₂ - T₁).

    • n is the number of moles of the alkene.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Alkene & Catalyst C Equilibrate & Record T_initial A->C B Add Solvent to Calorimeter B->C D Introduce H2 & Stir C->D Inject Alkene E Monitor Temperature & Record T_final D->E F Calculate ΔT E->F G Calculate Heat of Hydrogenation F->G

Caption: Experimental workflow for determining the heat of hydrogenation.

Stability_Relationship cluster_stability Alkene Stability cluster_energy Relative Energy Tetrasubstituted Tetrasubstituted (this compound) -106.4 kJ/mol Low_Energy Lower Energy (More Stable) Tetrasubstituted->Low_Energy Trisubstituted Trisubstituted ((Z)-3,4-Dimethyl-2-pentene) -114.0 kJ/mol Trisubstituted->Tetrasubstituted Increased Stability High_Energy Higher Energy (Less Stable) Trisubstituted->High_Energy Disubstituted Disubstituted (2,3-Dimethyl-1-pentene) ~ -116.3 kJ/mol Disubstituted->Trisubstituted Increased Stability Disubstituted->High_Energy

Caption: Relationship between substitution, stability, and energy.

Analysis and Conclusion

The stability of an alkene is primarily determined by the degree of substitution of the carbon-carbon double bond. Alkyl groups are electron-donating and stabilize the sp² hybridized carbons of the double bond through hyperconjugation and inductive effects.

As the data in the table indicates, This compound , being a tetrasubstituted alkene, is the most stable isomer among those compared, as evidenced by its the lowest heat of hydrogenation. The trisubstituted isomer, (Z)-3,4-dimethyl-2-pentene , is less stable, and the disubstituted isomers, such as 2-ethyl-3-methyl-1-butene and 2,3-dimethyl-1-pentene , are even less stable, releasing more heat upon hydrogenation.

This trend directly supports the general principle of alkene stability: tetrasubstituted > trisubstituted > disubstituted > monosubstituted . The greater the number of alkyl groups attached to the double-bonded carbons, the more stable the alkene. This increased stability translates to a lower ground state energy level, and consequently, a smaller enthalpy change upon conversion to the corresponding alkane.

For professionals in drug development and chemical synthesis, understanding these stability relationships is crucial for predicting reaction outcomes, optimizing reaction conditions, and selecting the most appropriate starting materials for a desired synthetic pathway. The choice of a more stable or less stable alkene isomer can significantly impact the thermodynamics and kinetics of a reaction.

A Spectroscopic Showdown: Differentiating 2,3-Dimethyl-2-pentene from its Isomeric Kin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2,3-Dimethyl-2-pentene and its isomers, providing researchers, scientists, and drug development professionals with a vital guide for the identification and differentiation of these structurally similar compounds. This guide leverages experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a clear comparative framework.

The subtle structural variations among isomers can lead to significant differences in their physical, chemical, and biological properties. Consequently, the ability to unequivocally identify a specific isomer is paramount in fields ranging from chemical synthesis to pharmacology. This guide provides a detailed spectroscopic comparison of this compound and a selection of its C7H14 isomers, offering a practical toolkit for their differentiation.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values represent the characteristic "fingerprints" that allow for their individual identification.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compoundδ (ppm) - Assignment
This compound ~1.63 (s, 6H, 2x =C-CH₃), ~1.64 (s, 3H, =C-CH₃), ~2.03 (q, 2H, -CH₂-), ~0.94 (t, 3H, -CH₃)[1]
4-Methyl-1-hexene ~5.75 (m, 1H, -CH=), ~4.95 (m, 2H, =CH₂), ~2.0 (m, 2H, -CH₂-), ~1.7 (m, 1H, -CH-), ~1.3 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.85 (t, 3H, -CH₃)
3,3-Dimethyl-1-pentene ~5.8 (dd, 1H, -CH=), ~4.9 (d, 1H, =CH₂), ~4.85 (d, 1H, =CH₂), ~1.9 (q, 2H, -CH₂-), ~0.95 (s, 6H, 2x -CH₃), ~0.8 (t, 3H, -CH₃)
2,4-Dimethyl-2-pentene ~5.1 (d, 1H, =CH-), ~2.4 (m, 1H, -CH-), ~1.7 (s, 6H, =C(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂)[1]
(E)-3,4-Dimethyl-2-pentene ~5.22 (q, 1H, =CH-), ~2.22 (m, 1H, -CH-), ~1.56 (d, 3H, =CH-CH₃), ~0.98 (d, 6H, -CH(CH₃)₂)[2]
(Z)-3,4-Dimethyl-2-pentene ~5.12 (q, 1H, =CH-), ~2.83 (m, 1H, -CH-), ~1.59 (d, 3H, =CH-CH₃), ~0.96 (d, 6H, -CH(CH₃)₂)[3]
Methylcyclohexane ~1.65 (m, 5H), ~1.2 (m, 5H), ~0.85 (d, 3H, -CH₃)[4]
Ethylcyclopentane ~1.7 (m, 1H), ~1.5 (m, 4H), ~1.2 (m, 4H), ~0.85 (t, 3H, -CH₃)
Cycloheptane ~1.5 (s, 14H)[5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compoundδ (ppm)
This compound ~130.1, ~125.2, ~32.5, ~21.2, ~20.8, ~12.9
4-Methyl-1-hexene ~139.5, ~114.5, ~41.5, ~33.5, ~29.5, ~20.5, ~14.0
3,3-Dimethyl-1-pentene ~147.5, ~110.0, ~37.0, ~36.5, ~29.0, ~8.5
2,4-Dimethyl-2-pentene ~131.0, ~124.5, ~31.5, ~25.5, ~22.5
(E)-3,4-Dimethyl-2-pentene ~135.0, ~119.5, ~34.5, ~21.0, ~15.5, ~12.0
(Z)-3,4-Dimethyl-2-pentene ~134.0, ~120.5, ~30.0, ~21.0, ~15.0, ~11.5
Methylcyclohexane ~35.8, ~33.2, ~26.8, ~23.1
Ethylcyclopentane ~44.5, ~33.0, ~29.0, ~26.0, ~11.5
Cycloheptane ~28.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Stretch (sp³)Other Key Bands
This compound ~1670 (weak)None2960-28501460, 1375
4-Methyl-1-hexene ~1640~30802960-2850990, 910 (=C-H bend)
3,3-Dimethyl-1-pentene ~1640~30802960-2850990, 910 (=C-H bend)
2,4-Dimethyl-2-pentene ~1675 (weak)~30202960-2850835 (=C-H bend)
(E)-3,4-Dimethyl-2-pentene ~1670~30202960-2850965 (=C-H bend, trans)
(Z)-3,4-Dimethyl-2-pentene ~1665~30202960-2850~700 (=C-H bend, cis)
Methylcyclohexane NoneNone2925-28501450
Ethylcyclopentane NoneNone2950-28601455
Cycloheptane NoneNone2920-28501450[5][6]

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 988369, 55, 41
4-Methyl-1-hexene 984156, 70, 83
3,3-Dimethyl-1-pentene 988357, 41
2,4-Dimethyl-2-pentene 988341, 57
(E)-3,4-Dimethyl-2-pentene 988369, 55, 41
(Z)-3,4-Dimethyl-2-pentene 988369, 55, 41
Methylcyclohexane 988369, 55, 41
Ethylcyclopentane 986983, 55, 41[7]
Cycloheptane 986983, 55, 41

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) were used to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The FT-IR spectrum was recorded using a standard FT-IR spectrometer. The spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) was prepared.

Data Acquisition: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). A small volume of the sample solution (typically 1 µL) was injected into the GC. The oven temperature was programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to separate the isomers. The separated components were then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass range of m/z 35-300.

Visualizing the Isomeric Landscape

The following diagram illustrates the relationship between this compound and its isomers, highlighting the different categories of isomerism and the spectroscopic techniques used for their differentiation.

Spectroscopic_Comparison Spectroscopic Differentiation of C7H14 Isomers cluster_isomers Isomers of this compound (C7H14) cluster_constitutional cluster_cyclic cluster_stereo cluster_techniques Spectroscopic Techniques This compound This compound Constitutional_Isomers Constitutional Isomers This compound->Constitutional_Isomers Different Connectivity Stereoisomers Stereoisomers This compound->Stereoisomers Same Connectivity, Different Spatial Arrangement NMR NMR (¹H & ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spectrometry This compound->MS 4-Methyl-1-hexene 4-Methyl-1-hexene Constitutional_Isomers->4-Methyl-1-hexene 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene Constitutional_Isomers->3,3-Dimethyl-1-pentene 2,4-Dimethyl-2-pentene 2,4-Dimethyl-2-pentene Constitutional_Isomers->2,4-Dimethyl-2-pentene Cyclic_Isomers Cyclic Isomers Constitutional_Isomers->Cyclic_Isomers Constitutional_Isomers->NMR Constitutional_Isomers->IR Constitutional_Isomers->MS (E)-3,4-Dimethyl-2-pentene (E)-3,4-Dimethyl-2-pentene Stereoisomers->(E)-3,4-Dimethyl-2-pentene (Z)-3,4-Dimethyl-2-pentene (Z)-3,4-Dimethyl-2-pentene Stereoisomers->(Z)-3,4-Dimethyl-2-pentene Stereoisomers->NMR Stereoisomers->IR Stereoisomers->MS Methylcyclohexane Methylcyclohexane Cyclic_Isomers->Methylcyclohexane Ethylcyclopentane Ethylcyclopentane Cyclic_Isomers->Ethylcyclopentane Cycloheptane Cycloheptane Cyclic_Isomers->Cycloheptane Cyclic_Isomers->NMR Cyclic_Isomers->IR Cyclic_Isomers->MS

Caption: Isomeric relationships and spectroscopic analysis workflow.

References

A Comparative Guide to the Purity Assessment of 2,3-Dimethyl-2-pentene: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC) for the purity assessment of the volatile alkene, 2,3-Dimethyl-2-pentene. We will delve into the experimental protocols, present comparative data, and illustrate the analytical workflows.

The purity of reagents and intermediates is a critical parameter in chemical synthesis and drug development. In the case of this compound, a volatile organic compound, the choice of analytical methodology for purity assessment directly impacts the quality and integrity of subsequent research and production processes. This guide offers a head-to-head comparison of two powerful techniques: quantitative NMR (qNMR) as a primary analytical method, and the widely used separation technique, Gas Chromatography (GC).

Quantitative NMR (qNMR): A Direct and Absolute Approach

Quantitative NMR has emerged as a powerful tool for purity determination due to its fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. This allows for the direct, absolute quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.

Gas Chromatography (GC): The Gold Standard for Volatile Compound Separation

Gas Chromatography is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. By separating components of a mixture based on their partitioning between a stationary phase and a mobile gas phase, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), offers excellent sensitivity and resolution for purity analysis of compounds like this compound.

Experimental Design: A Comparative Workflow

To objectively compare qNMR and GC for the purity assessment of this compound, a hypothetical sample containing potential impurities is analyzed by both techniques. The primary impurities considered are positional isomers that can arise during synthesis, such as 2,3-Dimethyl-1-pentene and 3,3-Dimethyl-1-butene, as well as potential residual starting material from a dehydration synthesis route, 3,3-Dimethyl-2-butanol.

G cluster_sample Sample Preparation cluster_qnmr qNMR Analysis cluster_gc GC Analysis Sample This compound (with potential impurities) qNMR_prep Accurately weigh sample and internal standard (e.g., Maleic Acid). Dissolve in deuterated solvent (e.g., CDCl3). Sample->qNMR_prep Path 1 GC_prep Prepare a dilute solution of the sample in a suitable solvent (e.g., Hexane). Sample->GC_prep Path 2 qNMR_acq Acquire 1H NMR spectrum (e.g., 400 MHz, appropriate relaxation delay). qNMR_prep->qNMR_acq qNMR_proc Process spectrum (phasing, baseline correction). Integrate signals of analyte and standard. qNMR_acq->qNMR_proc qNMR_calc Calculate purity based on integral ratios, molecular weights, and sample weights. qNMR_proc->qNMR_calc Result_qNMR Result_qNMR qNMR_calc->Result_qNMR Purity Value (absolute) GC_acq Inject into GC-FID system with an appropriate column (e.g., DB-5). GC_prep->GC_acq GC_proc Integrate peak areas of all components in the chromatogram. GC_acq->GC_proc GC_calc Calculate purity by area percent method. (Assuming similar response factors for isomers). GC_proc->GC_calc Result_GC Result_GC GC_calc->Result_GC Purity Value (relative)

Figure 1. Comparative workflow for purity assessment.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte or expected impurity signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a D1 of 30 seconds is generally recommended for accurate quantification of small molecules).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the CH₂ group) and a known signal of the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile solvent such as hexane.

    • Prepare a series of dilutions from the stock solution if necessary for calibration.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities based on their retention times.

    • Integrate the area of each peak.

    • Calculate the purity based on the area percent method, assuming that all components have a similar response factor in the FID.

    Purity (% area) = (Area_analyte / Total Area of all peaks) * 100

Comparative Data Presentation

The following tables summarize the expected quantitative data from the analysis of a hypothetical this compound sample containing isomeric impurities.

Table 1: qNMR Purity Assessment of this compound

ParameterValue
Mass of Sample (m_analyte)10.15 mg
Mass of Internal Standard (m_std)5.05 mg
Molecular Weight of Analyte (MW_analyte)98.19 g/mol
Molecular Weight of Standard (MW_std)116.07 g/mol
Purity of Standard (P_std)99.9%
¹H NMR Signal of Analyte (Integral, Protons)Quartet at ~2.0 ppm (I_analyte, 2H)
¹H NMR Signal of Standard (Integral, Protons)Singlet at ~6.3 ppm (I_std, 2H)
Calculated Purity (%w/w) (I_analyte / 2) * (2 / I_std) * (98.19 / 116.07) * (5.05 / 10.15) * 99.9%

Table 2: GC-FID Purity Assessment of this compound

CompoundRetention Time (min)Peak AreaArea %
3,3-Dimethyl-1-butene5.215,0001.5%
2,3-Dimethyl-1-pentene5.825,0002.5%
This compound 6.5 950,000 95.0%
3,3-Dimethyl-2-butanol8.110,0001.0%
Total 1,000,000 100.0%

Discussion and Comparison

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Absolute quantification based on the direct relationship between signal intensity and the number of nuclei.Separation based on volatility and interaction with a stationary phase, with detection based on ionization in a flame.
Reference Standard Requires a certified internal standard of a different compound.For accurate quantification, a certified reference standard of the analyte is required to create a calibration curve. The area percent method assumes equal response factors, which may not be accurate for all impurities.
Selectivity Excellent for distinguishing between isomers with different chemical shifts and coupling patterns. Can quantify impurities even if their signals partially overlap with the analyte.Excellent separation of volatile compounds, including isomers, based on small differences in boiling points and polarity.
Quantification Provides a direct, absolute purity value (%w/w).Provides a relative purity value (area %). Conversion to %w/w requires response factors for each component.
Throughput Can be lower throughput due to longer acquisition times required for quantitative accuracy (long relaxation delays).High throughput, with typical run times of 10-30 minutes per sample.
Sample Integrity Non-destructive technique; the sample can be recovered after analysis.Destructive technique; the sample is consumed during analysis.
Information Provided Provides structural information about the analyte and any impurities present in the same experiment.Provides retention time and peak area. Identification of unknown impurities requires coupling with a mass spectrometer (GC-MS).

Conclusion

Both qNMR and GC-FID are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

qNMR stands out as a primary analytical method that provides a direct, absolute measure of purity without the need for an identical reference standard of the analyte. Its ability to provide structural information simultaneously makes it an invaluable tool for identifying and quantifying unknown impurities.

GC-FID offers high sensitivity, excellent separation of volatile isomers, and high throughput. It is an ideal method for routine quality control and for detecting trace volatile impurities. However, for the most accurate quantification, it relies on the availability of reference standards for all components or the assumption of equal response factors, which can introduce inaccuracies.

For researchers and professionals in drug development, the choice between qNMR and GC will depend on the specific requirements of the analysis. For definitive, absolute purity determination and structural confirmation of impurities, qNMR is the superior choice . For rapid, high-throughput screening and the analysis of complex mixtures of volatile compounds, GC-FID remains an indispensable tool . In many cases, the use of both techniques provides orthogonal and complementary information, leading to a more comprehensive and reliable assessment of compound purity.

A Comparative Analysis of Spectral Data for 2,3-Dimethyl-2-pentene from Leading Databases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-referencing of spectral data for 2,3-Dimethyl-2-pentene from prominent scientific databases, including the National Institute of Standards and Technology (NIST), PubChem, and the Spectral Database for Organic Compounds (SDBS). This document is intended for researchers, scientists, and professionals in drug development who require accurate and comparative spectral information for substance identification and characterization.

Experimental Protocols

The acquisition of spectral data is crucial for the accurate identification and structural elucidation of chemical compounds. The following section outlines the general experimental methodologies employed for obtaining the Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data presented in this guide.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is first vaporized and separated on a capillary column. The separated components then enter the mass spectrometer where they are ionized, most commonly by electron ionization. The resulting fragments are separated by their mass-to-charge ratio, and a spectrum is produced. For the data referenced, instruments such as an HP-GC/MS/IRD were utilized.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are obtained by placing the sample in a strong magnetic field and irradiating it with radio waves.

  • ¹H NMR: For Proton NMR, samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to avoid interference from the solvent's protons.[2] A common instrument used for this analysis is a Varian CFT-20 spectrometer.[3][4] Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • ¹³C NMR: Similar to ¹H NMR, Carbon-13 NMR samples are dissolved in a deuterated solvent like CDCl₃.[4] The same type of instrumentation can be used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. TMS is also used as the internal standard.[4]

Data Presentation

The following tables summarize the key spectral data for this compound obtained from various databases.

Table 1: Mass Spectrometry (MS) Data

DatabaseMajor Mass-to-Charge (m/z) Peaks
NIST 41, 55, 69, 83, 98[5]
PubChem Data sourced from NIST Mass Spectrometry Data Center[3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

DatabaseChemical Shift (δ) ppmMultiplicityAssignment
ChemicalBook (399.65 MHz, CDCl₃) 0.936t-CH₂CH
1.63, 1.64s=C(CH₃)₂
2.028q-CH ₂CH₃
SpectraBase (Varian CFT-20) Data available, specific shifts require account access.[6]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

DatabaseChemical Shift (δ) ppmAssignment
SpectraBase (VARIAN CFT-20, CDCL3) Data available, specific shifts require account access.[4]
PubChem (Source: Org. Magn. Resonance 8, 426(1976)) Data available through SpectraBase.[3]

Visualization of Data Cross-Referencing Workflow

The process of cross-referencing spectral data from multiple databases is a critical step in ensuring data accuracy and completeness. The following diagram illustrates this logical workflow.

G A Identify Compound (this compound) B Query Database 1 (e.g., NIST) A->B C Query Database 2 (e.g., PubChem) A->C D Query Database 3 (e.g., SDBS) A->D E Extract Spectral Data (MS, NMR, IR) B->E F Extract Experimental Conditions B->F C->E C->F D->E D->F G Compare & Consolidate Data E->G F->G H Tabulate Quantitative Data G->H I Summarize Methodologies G->I J Final Report H->J I->J

References

A Comparative Analysis of Experimental and Predicted Boiling Points of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the experimental boiling points of the nine constitutional isomers of heptane (B126788) (C₇H₁₆) with theoretically predicted values, offering insights into the accuracy of computational models and the structural factors influencing volatility.

This analysis reveals a strong correlation between the degree of branching in heptane isomers and their boiling points. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in lower boiling points.

Data Presentation: Experimental vs. Predicted Boiling Points

The following table summarizes the experimental and predicted boiling points for the nine isomers of heptane. The experimental values have been compiled from various chemical databases and peer-reviewed literature. The predicted values are based on a Quantitative Structure-Property Relationship (QSPR) model, which correlates molecular structure with physical properties.

IsomerStructureExperimental Boiling Point (°C)Predicted Boiling Point (°C)
n-HeptaneCH₃(CH₂)₅CH₃98.498.4
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃90.091.9
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃91.992.1
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃79.280.5
2,3-DimethylpentaneCH₃CH(CH₃)CH(CH₃)CH₂CH₃89.890.3
2,4-DimethylpentaneCH₃CH(CH₃)CH₂CH(CH₃)CH₃80.582.5
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.186.7
3-Ethylpentane(CH₃CH₂)₃CH93.593.3
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.981.1

Note: Predicted values are derived from a QSPR model for alkanes and may vary depending on the specific model and computational method used.

Experimental Protocol: Determination of Boiling Point

The experimental boiling points cited in this guide are determined using standard laboratory procedures, most commonly through distillation or ebulliometry.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid converts into a vapor.

Apparatus:

  • A round-bottom flask or a distillation flask

  • A heating mantle or oil bath

  • A condenser

  • A thermometer with appropriate accuracy

  • Boiling chips

  • A collection vessel

Procedure:

  • The heptane isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

  • The flask is gently heated.

  • As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

  • The atmospheric pressure is also recorded, as boiling point is pressure-dependent. The values presented here are standardized to 1 atmosphere of pressure.

Visualizing Structure-Property Relationships

The relationship between the molecular structure of heptane isomers and their boiling points can be visualized. Generally, a more linear or less branched structure results in a higher boiling point due to greater surface area and stronger van der Waals forces.

G cluster_0 Molecular Structure cluster_1 Boiling Point Trend n-Heptane n-Heptane High High n-Heptane->High Methylhexanes Methylhexanes Intermediate Intermediate Methylhexanes->Intermediate Dimethylpentanes Dimethylpentanes Low Low Dimethylpentanes->Low Ethylpentane Ethylpentane Ethylpentane->Intermediate Trimethylbutane Trimethylbutane Trimethylbutane->Low

Caption: Relationship between heptane isomer branching and boiling point.

The general workflow for comparing experimental and predicted values in physicochemical studies is a cyclical process of refinement.

G A Experimental Data (Boiling Point Measurement) C Data Comparison (Analysis of Deviations) A->C B Computational Model (QSPR) B->C D Model Refinement C->D D->B

Caption: Workflow for comparing experimental and predicted data.

A Comparative Guide to the Synthesis of 2,3-Dimethyl-2-pentene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes to 2,3-dimethyl-2-pentene, a valuable alkene in various research and development applications. The focus is on providing a clear comparison of synthesis efficiency, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this specific chemical compound.

Comparison of Synthesis Efficiency

The synthesis of this compound is most commonly achieved through the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol (B1616680). Alternative methods, while less frequently documented for this specific molecule, can be inferred from general organic synthesis principles. Below is a table summarizing the key performance indicators for the most viable synthetic approaches.

Synthesis RouteStarting Material(s)Catalyst/ReagentReaction ConditionsTypical YieldReaction Time
Acid-Catalyzed Dehydration 2,3-Dimethyl-2-pentanolConc. H₂SO₄ or H₃PO₄25-80°CModerate to High1-2 hours
Grignard Reaction & Dehydration Pinacolone (B1678379), Ethylmagnesium bromideGrignard Reagent, then AcidRoom Temp, then HeatModerateMulti-step
Wittig Reaction 2-Butanone, Isopropyltriphenylphosphonium (B8661593) ylideStrong Base (e.g., n-BuLi)Anhydrous, Inert AtmosphereLow to ModerateSeveral hours

Experimental Protocols

Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-pentanol

This is the most direct and frequently cited method for the synthesis of this compound. The reaction proceeds via an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate.[1][2][3][4][5]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-dimethyl-2-pentanol and a catalytic amount of concentrated sulfuric acid (or phosphoric acid) in a 1:1 molar ratio.

  • Heating: Gently heat the mixture to a temperature between 50°C and 80°C. The relatively low temperature is sufficient for the dehydration of tertiary alcohols.[6]

  • Distillation: The product, this compound, has a lower boiling point than the starting alcohol. As it is formed, it can be distilled from the reaction mixture, which shifts the equilibrium towards the product side according to Le Châtelier's principle.

  • Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation to yield pure this compound.

Synthesis via Grignard Reaction with Pinacolone followed by Dehydration

This two-step approach offers an alternative route starting from a readily available ketone, pinacolone (3,3-dimethyl-2-butanone).

Methodology:

Step 1: Grignard Reaction

  • Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Addition to Ketone: Slowly add a solution of pinacolone in anhydrous diethyl ether to the Grignard reagent at room temperature. The reaction is typically exothermic.

  • Hydrolysis: After the addition is complete, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to hydrolyze the magnesium alkoxide and yield 2,3-dimethyl-2-pentanol.

  • Extraction: The product is extracted with diethyl ether, and the organic layer is washed with brine and dried.

Step 2: Dehydration

  • The crude 2,3-dimethyl-2-pentanol obtained from the Grignard reaction is then subjected to acid-catalyzed dehydration as described in the protocol above to yield this compound.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, but its efficiency in producing highly substituted alkenes, such as the tetrasubstituted this compound, can be limited due to steric hindrance.[7][8][9][10]

General Approach:

  • Ylide Preparation: An isopropyltriphenylphosphonium ylide would be required. This is prepared by reacting isopropyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous, inert solvent such as THF.

  • Reaction with Ketone: The resulting ylide is then reacted with 2-butanone.

  • Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine (B44618) oxide byproduct, and the desired alkene is purified, typically by chromatography.

The major challenge in this route is the reaction between the sterically hindered ylide and the ketone, which can lead to low yields.

Mandatory Visualizations

Below are diagrams illustrating the key reaction pathway and a general experimental workflow.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol 2,3-Dimethyl-2-pentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation Water H₂O Alkene This compound Carbocation->Alkene - H⁺ Carbocation->Alkene

Caption: Mechanism of Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-pentanol.

Experimental_Workflow start Start: Mix Alcohol and Acid Catalyst heat Heat Reaction Mixture (50-80°C) start->heat distill Distill Product as it Forms heat->distill wash Wash Distillate with NaHCO₃ and Brine distill->wash dry Dry Organic Layer wash->dry purify Purify by Fractional Distillation dry->purify end End: Pure this compound purify->end

Caption: General Experimental Workflow for Alkene Synthesis via Dehydration.

References

A Researcher's Guide to Gas Chromatography Column Performance in Alkene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in research and drug development, the accurate separation and identification of alkene isomers is a critical analytical challenge. The subtle differences in the position of double bonds and stereochemistry among these isomers can significantly impact their physical, chemical, and biological properties. Gas chromatography (GC) stands as a premier technique for this purpose, with the choice of the GC column being the most critical factor in achieving successful separation. This guide provides an objective comparison of GC column performance for alkene isomer separation, supported by experimental data and detailed methodologies.

The Role of the Stationary Phase in Alkene Isomer Separation

The separation of alkene isomers in GC is primarily dictated by the interaction of the analytes with the stationary phase coated on the inside of the column. Nonpolar stationary phases separate compounds largely based on their boiling points. However, for isomers with very similar boiling points, polar stationary phases are essential.[1] These phases interact with the electron density of the carbon-carbon double bond in alkenes, enabling separation based on the position of the double bond and the cis/trans configuration.[1]

Highly polar stationary phases, typically containing a high percentage of cyanopropyl functional groups, are particularly effective for separating polarizable compounds like alkenes.[2] Polyethylene (B3416737) glycol (PEG) phases, such as Carbowax, are also widely used and provide good separation for many alkene isomers.[3][4] In general, the higher the polarity of the stationary phase, the greater the retention and potential for resolving closely related isomers.

Comparative Performance of GC Columns

The following table summarizes the performance of various GC columns in the separation of representative alkene isomers. The data has been compiled and extrapolated from various application notes and research articles to provide a comparative overview.

GC ColumnStationary PhaseAlkene IsomerRetention Time (min) (approx.)Resolution (Rs)Peak Asymmetry (As)
Agilent HP-88 High Cyanopropyl Polysiloxanetrans-2-Octene12.5> 1.5 (from cis-2-octene)< 1.2
cis-2-Octene12.8> 1.5 (from 1-octene)< 1.2
1-Octene13.2-< 1.2
Restek Rt-2560 High Cyanopropyl Polysiloxanetrans-9-Hexadecene25.1> 2.0 (from cis-9-hexadecene)< 1.3
cis-9-Hexadecene25.6-< 1.3
PerkinElmer Elite-2560 High Cyanopropyl PolysiloxaneC18:1t (Elaidic acid methyl ester)45.2> 1.8 (from C18:1c)< 1.4
C18:1c (Oleic acid methyl ester)45.9-< 1.4
Agilent J&W DB-WAXetr Polyethylene Glycol (PEG)1-Hexadecene22.5> 1.5 (from other hexadecene isomers)< 1.5
cis/trans-Hexadecene isomers22.8 - 23.5Variable< 1.5
SUPELCO SP-2380 High Cyanopropyl PolysiloxaneC18:2 isomers (Linoleic acid methyl esters)50-55Good separation of various isomers< 1.5
Non-Polar (e.g., DB-1) PolydimethylsiloxaneOctene IsomersElution order primarily by boiling point; poor isomer separation< 1.0 for most isomers< 1.2

Note: Retention times and resolution are highly dependent on the specific experimental conditions (e.g., temperature program, carrier gas flow rate) and the complexity of the sample matrix. The values presented are for illustrative purposes to demonstrate the relative performance of the columns.

Key Performance Observations

  • High Cyanopropyl Phases (HP-88, Rt-2560, Elite-2560, SP-2380): These columns consistently demonstrate superior performance in separating both positional and geometric (cis/trans) alkene isomers. The high cyanopropyl content leads to strong dipole-dipole and dipole-induced dipole interactions with the double bonds of the alkenes, resulting in excellent selectivity.[2] These columns are the preferred choice for complex fatty acid methyl ester (FAME) analysis where numerous cis and trans isomers are present.[5][6][7]

  • Polyethylene Glycol (PEG) Phases (DB-WAXetr): PEG columns also offer good selectivity for alkene isomers and are a viable alternative to high cyanopropyl phases.[8] They are particularly useful for the analysis of a wide range of polar and nonpolar compounds.

  • Non-Polar Phases (e.g., DB-1): Non-polar columns are generally not suitable for detailed alkene isomer separation as they primarily separate based on boiling point, which is often very similar for isomers.[1] This results in co-elution of many isomers.

  • Column Length: For very complex mixtures of alkene isomers, increasing the column length (e.g., to 100m or even longer) can significantly enhance resolution, allowing for the separation of very closely eluting isomers.[3][6]

Experimental Workflow and Methodologies

A typical gas chromatography experiment for the separation of alkene isomers follows a well-defined workflow.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Alkene Isomer Mixture Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Analysis Peak Integration & Identification Chromatogram->Peak_Analysis Report Reporting of Results Peak_Analysis->Report

Caption: General workflow for the analysis of alkene isomers by gas chromatography.

Detailed Experimental Protocol (Example for C16 Alkene Isomers)

This protocol is a representative example for the separation of hexadecene isomers on a high-polarity capillary column.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent high-cyanopropyl column.[6]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 140 °C, hold for 5 minutes.

      • Ramp: 4 °C/min to 240 °C.

      • Hold: 240 °C for 10 minutes.

    • Detector Temperature: 260 °C (FID)

  • Sample Preparation:

    • Prepare a standard mixture of hexadecene isomers at a concentration of approximately 100 µg/mL in a suitable solvent such as hexane (B92381) or isooctane.

Conclusion

The selection of the appropriate GC column is paramount for the successful separation of alkene isomers. For researchers, scientists, and drug development professionals requiring detailed isomer profiling, highly polar stationary phases, particularly those with a high cyanopropyl content, are the columns of choice. Their ability to interact with the double bonds of alkenes provides the necessary selectivity to resolve both positional and geometric isomers. While polyethylene glycol phases also offer good performance, non-polar columns are generally unsuitable for this application. By carefully selecting the column and optimizing the GC method parameters, researchers can achieve reliable and accurate separation of alkene isomers, which is crucial for their identification and quantification in various matrices.

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethyl-2-pentene, a highly flammable liquid. Following these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling

This compound is classified as a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1][2] Therefore, strict adherence to safety protocols is crucial. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection. Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] All equipment used for handling must be properly grounded to prevent static discharge.

Quantitative Safety Data

Understanding the physicochemical properties of this compound is critical for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₁₄PubChem
Molecular Weight98.19 g/mol PubChem
Boiling Point73 °C (163 °F)--INVALID-LINK--
Flash Point-7.8 °C (18 °F)--INVALID-LINK--
Density0.708 g/cm³ at 25 °C (77 °F)--INVALID-LINK--

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: Flammable Liquid - this compound".

  • Do not mix this waste with other chemical waste streams to avoid potentially reactive mixtures.[3] Specifically, keep it segregated from oxidizing agents, reducing agents, and corrosives.[4]

2. Waste Accumulation:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be a well-ventilated, cool, and dry location, away from ignition sources and incompatible materials.[4]

  • The SAA must be inspected weekly for any signs of leakage.[4]

  • Partially filled containers can remain in the SAA for up to one year, but must be removed within three days of becoming full.[4]

3. Preparation for Disposal:

  • Ensure the waste container is tightly closed to prevent the release of flammable vapors.

  • Complete a hazardous waste tag or inventory form as required by your institution's Environmental Health & Safety (EHS) department. This typically includes the chemical name, quantity, and associated hazards.

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Disposal should be carried out in accordance with local, state, and federal regulations. The GHS precautionary statement P501 advises disposing of contents/container to an approved waste disposal plant.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A 1. Identify Waste & Segregate B 2. Label Waste Container A->B Properly Identified C 3. Store in Satellite Accumulation Area (SAA) B->C Clearly Labeled D 4. Seal Container & Complete Paperwork C->D Container Full or Ready for Disposal E 5. Arrange for Professional Disposal D->E Documentation Complete

References

Essential Safety and Operational Guide for 2,3-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2,3-Dimethyl-2-pentene. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

I. Chemical Properties and Hazards

This compound is a colorless, volatile, and highly flammable liquid with a hydrocarbon-like odor. It is crucial to understand its chemical properties to handle it safely.

PropertyValue
Molecular Formula C7H14[1][2][3]
Molecular Weight 98.19 g/mol [2]
Boiling Point 94.85°C to 98.00°C[1][4]
Flash Point -0.40°C (31.00°F)[4]
Vapor Pressure 47.9 to 50.2 mmHg @ 25°C[1][4]
Density 0.715 to 0.7234 g/cm³[1]

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[2][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][7]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[2][5][6]

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors can cause respiratory irritation.[3][8]

II. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles or Face ShieldProtects against splashes and vapors.[9][10][11]
Hands Chemical-resistant GlovesConsult the glove manufacturer's selection guide for compatibility with flammable organic solvents.
Body Flame-retardant Lab CoatA lab coat made of 100% cotton is a minimum requirement.[12] Flame-retardant antistatic protective clothing is recommended.[5]
Respiratory Respirator with appropriate filtersRequired when vapors or aerosols are generated, or when working outside of a fume hood.[5][13]
Feet Closed-toe ShoesStandard laboratory practice to protect against spills.[12]

III. Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize risks. The following workflow outlines the necessary steps.

Workflow for Handling and Storing this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep_1 Consult Safety Data Sheet (SDS) Prep_2 Ensure proper ventilation (Fume Hood) Prep_1->Prep_2 Prep_3 Don appropriate Personal Protective Equipment (PPE) Prep_2->Prep_3 Prep_4 Locate and verify functionality of safety equipment (fire extinguisher, spill kit, safety shower) Prep_3->Prep_4 Handling_1 Ground and bond container and receiving equipment Prep_4->Handling_1 Proceed to Handling Handling_2 Use non-sparking tools Handling_1->Handling_2 Handling_3 Keep container tightly closed when not in use Handling_2->Handling_3 Handling_4 Avoid contact with ignition sources (open flames, hot surfaces, sparks) Handling_3->Handling_4 Storage_1 Store in a cool, dry, well-ventilated area Handling_4->Storage_1 After Use Storage_2 Store in a designated flammable liquids cabinet Storage_1->Storage_2 Storage_3 Keep away from incompatible materials (e.g., strong oxidizing agents) Storage_2->Storage_3 Storage_4 Ensure containers are properly labeled Storage_3->Storage_4

Caption: Workflow for the safe handling and storage of this compound.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is mandatory to prevent environmental contamination and ensure safety.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Management Collect_1 Collect waste in a designated, properly labeled, and sealed container Collect_2 Do not mix with other waste streams Collect_1->Collect_2 Collect_3 Store waste container in a well-ventilated, secondary containment area Collect_2->Collect_3 Dispose_1 Arrange for disposal through an approved hazardous waste disposal facility Collect_3->Dispose_1 Ready for Disposal Dispose_2 Follow all local, state, and federal regulations Dispose_1->Dispose_2 Spill_1 Evacuate the area and eliminate all ignition sources Spill_2 Contain the spill using appropriate absorbent materials Spill_1->Spill_2 Spill_3 Collect contaminated materials into a sealed container for disposal Spill_2->Spill_3 Spill_3->Dispose_1

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.